Oxaziridine-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88673-04-5 |
|---|---|
Molecular Formula |
C2H2N2O |
Molecular Weight |
70.05 g/mol |
IUPAC Name |
oxaziridine-3-carbonitrile |
InChI |
InChI=1S/C2H2N2O/c3-1-2-4-5-2/h2,4H |
InChI Key |
SFAJKDVFBBEEFH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1NO1 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of Novel Oxaziridine-3-Carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaziridines are a versatile class of strained three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a ring.[1][2] Their unique structure allows for the electrophilic transfer of either oxygen or nitrogen, making them valuable reagents in organic synthesis.[1][2][3] This technical guide provides a comprehensive framework for the spectroscopic characterization of a novel subclass: oxaziridine-3-carbonitrile derivatives. Given the novelty of this scaffold, this document extrapolates from established principles of oxaziridine and nitrile chemistry to present detailed experimental protocols, expected data, and structured data presentation formats. The aim is to equip researchers with the necessary tools to unambiguously identify and characterize these promising new chemical entities.
Introduction
The oxaziridine ring's inherent strain and the presence of two electronegative heteroatoms result in a weak N-O bond, which is the source of its reactivity.[1][4] These compounds have been widely utilized as specialized reagents for various chemical transformations, including enantioselective oxidations and aminations.[1][3][5] The introduction of a carbonitrile (-C≡N) group at the 3-position of the oxaziridine ring is anticipated to modulate the electronic properties and reactivity of the heterocycle, potentially leading to new applications in medicinal chemistry and materials science.
This guide outlines the primary spectroscopic techniques essential for the structural elucidation of novel this compound derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Synthesis and Characterization Workflow
The most common route to oxaziridine synthesis involves the oxidation of a corresponding imine precursor.[6][7] For the target compounds, this would involve the synthesis of an imine bearing a nitrile group (an α-cyano imine), followed by oxidation using an appropriate agent like meta-chloroperoxybenzoic acid (mCPBA).[6] A generalized workflow for this process is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, ¹H and ¹³C NMR will provide critical information about the molecular framework.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a suitable choice.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used. 2D NMR techniques like COSY, HSQC, and HMBC can be employed to confirm assignments.[8]
Expected Spectroscopic Data
The key diagnostic signals will be those associated with the oxaziridine ring and the nitrile group.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
| Atom | Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| H-3 | ¹H | 5.0 - 5.5 | The proton on the oxaziridine ring carbon. Its chemical shift is highly diagnostic and typically appears as a singlet if there are no adjacent protons. |
| C-3 | ¹³C | 85 - 95 | The sp³-hybridized carbon of the oxaziridine ring. This downfield shift is due to the attached electronegative oxygen and nitrogen atoms. |
| -C≡N | ¹³C | 115 - 120 | The carbon of the nitrile group. This is a characteristic chemical shift for nitriles. |
| R¹, R² | ¹H, ¹³C | Variable | Chemical shifts for substituents will depend on their specific structure (e.g., alkyl, aryl). |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups. The nitrile and oxaziridine moieties have distinct vibrational frequencies.
Experimental Protocol
-
Sample Preparation: For solid samples, prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Expected Spectroscopic Data
The presence of a sharp, strong absorption band for the nitrile group is a key confirmation of the structure.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Bond | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile | C≡N stretch | 2260 - 2240 | Medium to Strong, Sharp |
| Oxaziridine Ring | N-O stretch | 970 - 820 | Medium to Weak |
| Oxaziridine Ring | C-N stretch | 1250 - 1020 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and clearly observe the molecular ion. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula.
-
Data Acquisition: Acquire the mass spectrum, looking for the protonated molecular ion [M+H]⁺ in positive ion mode or the molecular ion [M]⁺•.
Expected Spectroscopic Data
The primary goal is to identify the molecular ion peak that corresponds to the calculated molecular weight of the target compound.
Table 3: Expected Mass Spectrometry Data
| Ion Type | m/z Value | Notes |
|---|---|---|
| Molecular Ion [M]⁺• | Calculated MW | The parent ion peak. May be weak with some ionization methods. |
| Protonated Ion [M+H]⁺ | Calculated MW + 1 | Often the base peak in ESI-MS. HRMS should confirm the elemental composition. |
| Fragment Ions | Variable | The strained oxaziridine ring may lead to characteristic fragmentation patterns, such as cleavage of the N-O bond or loss of the nitrile group. |
X-ray Crystallography
For definitive structural proof, single-crystal X-ray crystallography is the gold standard.[9] It provides an unambiguous three-dimensional picture of the atomic arrangement, including bond lengths, bond angles, and stereochemistry.[10]
Experimental Protocol
-
Crystal Growth: The most challenging step is growing a suitable single crystal.[9] This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound.
-
Data Collection: The crystal is mounted and placed in a beam of X-rays. As the crystal is rotated, a diffraction pattern is collected.[9][10]
-
Structure Solution and Refinement: The diffraction data is processed mathematically to generate an electron density map, from which the atomic positions are determined and refined.[9]
Expected Structural Data
This technique will confirm the presence and geometry of the three-membered ring.
Table 4: Typical Bond Lengths and Angles for Oxaziridine Rings
| Parameter | Bond/Angle | Expected Value | Notes |
|---|---|---|---|
| Bond Length | C-N | 1.45 - 1.49 Å | |
| Bond Length | N-O | 1.48 - 1.52 Å | The relatively long and weak N-O bond is a key feature. |
| Bond Length | C-O | 1.40 - 1.44 Å |
| Bond Angle | C-N-O | ~60° | Reflects the high degree of ring strain. |
Conclusion
The successful characterization of novel this compound derivatives relies on a multi-faceted spectroscopic approach. The combination of NMR spectroscopy to define the carbon-hydrogen framework, IR spectroscopy to confirm key functional groups (especially the nitrile), and mass spectrometry to establish the molecular weight and formula provides a compelling body of evidence. When obtainable, single-crystal X-ray crystallography offers unequivocal proof of structure. This guide provides the foundational protocols and expected data to aid researchers in the confident characterization of these new and potentially impactful molecules.
References
- 1. Oxaziridine - Wikipedia [en.wikipedia.org]
- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Historical Perspective on the Discovery of Oxaziridine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of the discovery and development of oxaziridine compounds. It details the seminal synthetic methodologies, key researchers, and the evolution of this important class of three-membered heterocyclic compounds. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the foundational chemistry of oxaziridines.
The Dawn of Oxaziridine Chemistry: The Mid-1950s
The mid-20th century marked the inception of oxaziridine chemistry, with several research groups independently reporting the synthesis of this novel three-membered heterocycle. These early discoveries laid the groundwork for the vast field of oxaziridine chemistry that exists today.
The Pioneering Synthesis by Emmons
In 1957, William D. Emmons of the Rohm & Haas Company published a landmark paper in the Journal of the American Chemical Society that is widely credited as the first definitive report on the synthesis of oxaziridines.[1][2] Emmons' method involved the oxidation of imines with peroxy acids, a reaction that has become a cornerstone of oxaziridine synthesis.[2]
Experimental Protocol: Emmons' Synthesis of 2-tert-Butyl-3-phenyloxaziridine
A detailed experimental protocol from Emmons' seminal work is provided below:
-
Reactants: Benzalaniline (an imine) and peracetic acid.
-
Procedure: A solution of benzalaniline in an inert solvent such as methylene chloride was treated with a solution of peracetic acid at a controlled temperature, typically around 0-10 °C.
-
Reaction Monitoring: The progress of the reaction was monitored by titrating the unreacted peroxy acid.
-
Workup and Purification: The reaction mixture was washed with a solution of sodium bisulfite to destroy excess peroxy acid, followed by washing with a dilute base to remove acetic acid. The organic layer was then dried and the solvent removed under reduced pressure. The resulting oxaziridine was purified by distillation or recrystallization.
-
Characterization: The structure of the synthesized 2-tert-butyl-3-phenyloxaziridine was confirmed by elemental analysis and infrared (IR) spectroscopy.
Concurrent Discoveries by Krimm, and Horner and Jürgens
Shortly after Emmons' publication, other researchers, including Krimm, and Horner and Jürgens, independently reported on the synthesis and properties of oxaziridine derivatives.[3] Their work corroborated the existence of this new class of compounds and further explored their reactivity.[3] Horner and Jürgens, for instance, also utilized the peroxy acid oxidation of imines.[3]
These initial reports highlighted the unusual reactivity of oxaziridines, noting that both the nitrogen and oxygen atoms could act contrary to their typical polarity.[3] This unique reactivity profile would become a central theme in the subsequent exploration of oxaziridine chemistry.
The Davis Revolution: N-Sulfonyloxaziridines
While the early work established the fundamental synthesis of N-alkyl and N-aryl oxaziridines, a significant advancement came in the late 1970s and early 1980s with the work of Franklin A. Davis and his research group. They introduced N-sulfonyloxaziridines, a class of compounds that proved to be highly stable and effective oxygen transfer reagents.[3] These are often referred to as "Davis reagents."
The development of N-sulfonyloxaziridines was a pivotal moment in the history of these heterocycles, as it greatly expanded their utility in organic synthesis, particularly in asymmetric oxidations.
Experimental Protocol: Synthesis of (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine
The following is a representative experimental protocol for the synthesis of a Davis reagent:
-
Starting Materials: Benzaldehyde and benzenesulfonamide are reacted to form the corresponding N-sulfonylimine.
-
Oxidation Step: The N-sulfonylimine is then oxidized using a buffered solution of potassium peroxymonosulfate (Oxone®).
-
Procedure: The N-sulfonylimine is dissolved in a suitable organic solvent, and a solution of Oxone® in water is added. The two-phase mixture is stirred vigorously at room temperature.
-
Workup and Purification: After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization to yield the pure oxaziridine.
Summary of Key Synthetic Developments
The historical development of oxaziridine synthesis can be visualized as a progression from the initial discovery to the development of more stable and versatile reagents.
Caption: Historical timeline of key developments in oxaziridine synthesis.
Quantitative Data from Seminal Publications
The following tables summarize the quantitative data reported in the early publications on oxaziridine synthesis.
Table 1: Synthesis of N-Alkyl/Aryl Oxaziridines (Emmons, 1957)
| Imine Precursor | Peroxy Acid | Oxaziridine Product | Yield (%) | Melting Point (°C) |
| Benzalaniline | Peracetic Acid | 2-Phenyl-3-phenyloxaziridine | 65 | 52-53 |
| N-tert-Butylbenzaldimine | Peracetic Acid | 2-tert-Butyl-3-phenyloxaziridine | 75 | 36-37 |
Table 2: Synthesis of N-Sulfonyloxaziridines (Davis et al.)
| N-Sulfonylimine Precursor | Oxidizing Agent | Oxaziridine Product | Yield (%) | Melting Point (°C) |
| N-(Phenylsulfonyl)benzaldimine | Oxone® | (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine | 85-95 | 93-95 |
| N-(Camphorsulfonyl)benzaldimine | Oxone® | (+)-(Camphorsulfonyl)oxaziridine | >90 | 168-170 |
Experimental Workflow for Oxaziridine Synthesis
The general experimental workflow for the synthesis of oxaziridines via imine oxidation can be illustrated as follows:
Caption: General experimental workflow for oxaziridine synthesis.
Challenges in Early Oxaziridine Synthesis
The initial synthesis and characterization of oxaziridines were not without challenges. Early researchers faced several hurdles:
-
Stability: N-alkyl and N-aryl oxaziridines were often found to be thermally labile and sensitive to acidic conditions. This made their isolation and purification challenging.
-
Purification: The purification of liquid oxaziridines by distillation was often difficult due to their thermal instability.
-
Characterization: As a new class of compounds, establishing their structure unequivocally required careful and thorough spectroscopic and chemical analysis. The three-membered ring is strained, leading to unique spectroscopic signatures that had to be interpreted for the first time.
-
Control of Stereochemistry: For oxaziridines with a stereocenter at the carbon and/or nitrogen atom, controlling the stereochemical outcome of the synthesis was a significant challenge in the early days.
The development of N-sulfonyloxaziridines by Davis and his group addressed some of these challenges, particularly with regard to stability, making oxaziridines more accessible and reliable reagents for organic synthesis.
Conclusion
The discovery of oxaziridines in the mid-1950s by pioneering chemists like Emmons, Krimm, and Horner and Jürgens opened up a new chapter in heterocyclic chemistry. The subsequent development of stable and versatile N-sulfonyloxaziridines by Franklin A. Davis and his coworkers dramatically expanded the synthetic utility of these compounds. From their initial characterization as a chemical curiosity, oxaziridines have evolved into indispensable reagents in modern organic synthesis, particularly in the realm of asymmetric oxidations and as precursors for various nitrogen-containing molecules. This historical perspective provides a foundation for understanding the fundamental principles of oxaziridine chemistry and appreciates the key discoveries that have shaped this important field.
References
Computational Modeling of Oxaziridine Reactivity: A Technical Guide for Researchers
Abstract
Oxaziridines are a versatile class of three-membered heterocyclic compounds that serve as valuable reagents in modern organic synthesis, primarily as electrophilic oxygen and nitrogen transfer agents. Their reactivity is governed by the inherent strain of the three-membered ring and the nature of the substituents on the carbon and nitrogen atoms. This technical guide provides an in-depth exploration of the computational modeling of oxaziridine reactivity, with a particular focus on the influence of electron-withdrawing substituents, exemplified by the hypothetical oxaziridine-3-carbonitrile. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of these powerful synthetic intermediates.
Introduction to Oxaziridine Reactivity
Oxaziridines are characterized by a strained three-membered ring containing carbon, nitrogen, and oxygen. This ring strain, coupled with a weak N-O bond, is the primary driver of their reactivity.[1] They are most commonly employed as electrophilic sources of oxygen or nitrogen.[2][3] The reaction pathway—whether oxygen or nitrogen transfer occurs—is largely dictated by the substituents on the oxaziridine ring.[4]
Electron-withdrawing groups (EWGs) on the nitrogen or carbon atoms significantly enhance the electrophilicity of the oxaziridine and, consequently, its reactivity as an atom transfer agent.[2][3] For instance, N-sulfonyloxaziridines (Davis reagents) and perfluorinated oxaziridines are highly effective oxygen transfer reagents due to the presence of potent EWGs.[1][2] A carbonitrile group at the 3-position is expected to have a similar activating effect, making this compound a potentially potent and selective reagent.
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of oxaziridine reactions.[2][5] These studies provide valuable insights into transition state geometries, activation energies, and the influence of substituents and solvents on reaction outcomes.
Computational Methodologies
The computational investigation of oxaziridine reactivity typically employs quantum mechanical methods to map out the potential energy surface of a given reaction.
Density Functional Theory (DFT)
DFT is the most common computational method for studying oxaziridine chemistry due to its favorable balance of accuracy and computational cost.[6]
-
Functionals: A variety of density functionals have been successfully applied to the study of oxaziridines. The choice of functional can impact the calculated activation barriers and reaction energies. Commonly used functionals include:
-
Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For oxaziridine systems, Pople-style basis sets are frequently used, often with the addition of polarization and diffuse functions to accurately describe the electronic structure of the strained ring and transition states.
-
6-31G(d,p): A popular double-zeta basis set with polarization functions on heavy atoms and hydrogens.
-
6-311++G(2d,2p): A larger, triple-zeta basis set with diffuse functions and multiple polarization functions, offering higher accuracy.[8]
-
Solvation Models
To account for the influence of the solvent on the reaction, implicit solvation models are commonly used. The Polarizable Continuum Model (PCM) is a popular choice, where the solvent is treated as a continuous dielectric medium.
Transition State Searching and Verification
Identifying the transition state (TS) is crucial for understanding the reaction mechanism and calculating the activation energy. This is typically achieved using optimization algorithms like the Berny algorithm. Once a stationary point is located, a frequency calculation must be performed to verify its nature. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Key Reaction Pathways and Their Computational Analysis
Computational studies have provided detailed mechanistic insights into the primary reaction pathways of oxaziridines.
Oxygen Transfer
Oxygen transfer is a hallmark reaction of electrophilic oxaziridines, particularly those bearing EWGs.[3] Computational studies on the epoxidation of alkenes by N-sulfonyloxaziridines have shown that the reaction proceeds through a concerted, asynchronous transition state.[2]
Figure 1: Generalized workflow for the computational analysis of oxygen transfer from an oxaziridine to an alkene.
Nitrogen Transfer
Oxaziridines with smaller N-substituents can act as electrophilic aminating agents.[4] A computational study on the reaction of an oxaziridine with methionine revealed that both N-transfer (imidization) and O-transfer (oxidation) pathways are concerted.[6][8] The chemoselectivity is primarily governed by the interaction energy in the transition state.[6]
Figure 2: Competing N-transfer and O-transfer pathways in oxaziridine reactions.
Rearrangements
Oxaziridines can undergo rearrangement reactions, for instance, to form nitrones or lactams, which can be initiated by light or a single electron transfer reagent.[1] Computational modeling can be employed to investigate the radical mechanisms of these transformations and to predict the stereochemical outcomes, which are often governed by stereoelectronic effects.[1]
Influence of Substituents on Reactivity: The Case of the 3-Cyano Group
While no specific computational or experimental studies on this compound have been reported, the well-established principles of oxaziridine chemistry allow for robust predictions of its reactivity. The cyano group is a strong electron-withdrawing group through both induction and resonance. Its presence at the 3-position of the oxaziridine ring is expected to have a profound impact on the molecule's properties and reactivity.
-
Increased Electrophilicity: The cyano group will significantly increase the electrophilicity of the oxygen atom, making this compound a potent oxygen transfer agent, likely more reactive than standard N-sulfonyloxaziridines.[2][3]
-
Stabilization of the Transition State: In oxygen transfer reactions, there is a buildup of negative charge on the nitrogen atom in the transition state.[2] An electron-withdrawing 3-cyano group would stabilize the corresponding imine byproduct, thereby lowering the activation energy of the oxygen transfer process.
-
Nitrogen Inversion Barrier: N-acyl groups are known to lower the barrier to nitrogen inversion in oxaziridines.[2] A 3-cyano group would likely have a similar, if not more pronounced, effect.
The following table summarizes calculated energy barriers for processes in different oxaziridine systems from the literature, providing a comparative context for the expected high reactivity of a 3-cyano substituted oxaziridine.
| Oxaziridine System | Process | Computational Method | Calculated Barrier (kcal/mol) |
| N-alkyloxaziridine | Nitrogen Inversion | Not Specified | 25–32 |
| N-acyloxaziridine | Nitrogen Inversion | Not Specified | 10.3 |
| N-Boc-oxaziridine | Nitrogen Inversion | Not Specified | ~18 |
| Oxaziridine (Methionine reaction) | syn/anti Isomerization | Not Specified | 20.2 |
Experimental Protocols for Validation
Computational predictions should ideally be validated by experimental data. The following section outlines hypothetical experimental protocols for the synthesis and kinetic analysis of a novel oxaziridine like this compound.
Synthesis of this compound
The synthesis would likely proceed via the oxidation of the corresponding imine, 2-iminoacetonitrile.
Figure 3: Proposed synthetic workflow for this compound.
-
Synthesis of 2-Iminoacetonitrile: The precursor imine could be synthesized from glycolonitrile via a suitable chemical transformation.
-
Oxidation: The imine would be dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C. A solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), would be added dropwise. The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture would be washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer would be dried and the solvent removed under reduced pressure. The crude product would be purified by column chromatography.
Kinetic Studies
To quantify the reactivity of this compound and compare it to computational predictions, kinetic studies of a model oxygen transfer reaction (e.g., the oxidation of a sulfide to a sulfoxide) could be performed.
-
Reaction Setup: The oxaziridine and the sulfide substrate would be dissolved in a suitable solvent (e.g., acetonitrile) in a temperature-controlled vessel.
-
Monitoring: The reaction would be monitored over time by taking aliquots and analyzing them by a suitable technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the concentrations of reactants and products.
-
Data Analysis: The rate constants would be determined by fitting the concentration-time data to the appropriate rate law. By performing the reaction at different temperatures, the activation parameters (enthalpy and entropy of activation) could be determined from an Eyring plot, providing a direct comparison with the computationally derived activation energy.
Conclusion
Computational modeling is a powerful tool for understanding and predicting the reactivity of oxaziridines. By leveraging DFT and other computational methods, researchers can gain detailed insights into reaction mechanisms, transition state structures, and the influence of substituents. While there is a lack of specific research on this compound, established principles of physical organic chemistry, supported by a wealth of computational studies on other oxaziridines, strongly suggest that it would be a highly reactive and valuable synthetic reagent. The synergy between computational prediction and experimental validation will continue to drive innovation in the design and application of this important class of molecules.
References
- 1. Oxaziridine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Density Functional Theory Studies of Azirinyl and Oxiranyl Functionalized Isoindigo and (3Z,3’Z)-3,3’-(ethane-1,2-diylidene)bis(indolin-2-one) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Trends in Diaziridine Formation and Transformation (a Review) [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Thermal Behavior of Oxaziridine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaziridine-3-carbonitrile, a strained three-membered heterocyclic compound, holds potential in various synthetic applications due to its unique reactivity. However, its inherent ring strain raises significant questions regarding its thermal stability and decomposition pathways. This technical guide provides a comprehensive overview of the current understanding of the thermal behavior of oxaziridines, with a specific focus on the anticipated influence of the 3-cyano substituent. While direct experimental data for this compound remains scarce in publicly available literature, this document synthesizes existing knowledge on related structures to predict its stability and decomposition mechanisms. Furthermore, it outlines detailed experimental protocols for conducting thermal analysis and proposes potential decomposition pathways based on established principles of oxaziridine chemistry.
Introduction to Oxaziridine Stability
Oxaziridines are characterized by a three-membered ring containing carbon, nitrogen, and oxygen. This configuration results in significant ring strain, rendering them susceptible to thermal and photochemical decomposition. The stability of an oxaziridine is intricately linked to the nature of the substituents on the carbon and nitrogen atoms. Generally, electron-withdrawing groups on the nitrogen atom tend to stabilize the N-O bond, while substituents on the carbon can influence the decomposition pathway.
The presence of a cyano group at the 3-position of the oxaziridine ring is expected to significantly impact its electronic properties and, consequently, its thermal stability. The electron-withdrawing nature of the nitrile functionality could potentially influence the bond dissociation energies within the ring, dictating the preferred decomposition routes.
Predicted Thermal Stability and Decomposition Pathways
While specific quantitative data for this compound is not available, we can extrapolate from the broader class of oxaziridines and related cyano-substituted heterocycles.
General Decomposition Mechanisms of Oxaziridines
The thermal decomposition of oxaziridines typically proceeds through one of two primary pathways, initiated by the cleavage of the weakest bond in the strained ring:
-
N-O Bond Cleavage: This is often the most facile decomposition route, leading to the formation of a diradical intermediate. This intermediate can then undergo further reactions, such as rearrangement to form amides or fragmentation.
-
C-O Bond Cleavage: Cleavage of the carbon-oxygen bond can lead to the formation of a nitrone. This pathway is influenced by the substituents on the carbon and nitrogen atoms.
Influence of the 3-Cyano Group
The electron-withdrawing cyano group at the C3 position is anticipated to influence the stability and decomposition of the oxaziridine ring in several ways:
-
Stabilization of the C-C bond: The nitrile group may strengthen the bond between the carbon of the ring and any substituent.
-
Influence on Radical Intermediates: Should N-O bond cleavage occur, the cyano group would be adjacent to the carbon-centered radical, potentially influencing its reactivity and subsequent rearrangement pathways.
-
Activation towards Nucleophilic Attack: The electron-deficient nature of the carbon atom at the 3-position could make it more susceptible to nucleophilic attack, which might represent an alternative decomposition pathway under certain conditions.
Potential Decomposition Pathways of this compound
Based on these principles, the following decomposition pathways for this compound can be proposed:
A Technical Guide to Quantum Mechanical Calculations of Oxaziridine Ring Strain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the quantum mechanical approaches used to study the significant ring strain inherent in the oxaziridine three-membered ring. The high ring strain, a consequence of its small bond angles and the presence of two electronegative heteroatoms, is a defining feature of oxaziridine's structure and reactivity, making it a potent oxygen-transfer agent in chemical synthesis. Understanding and accurately quantifying this strain is crucial for predicting the stability, reactivity, and spectroscopic properties of oxaziridine derivatives, which are valuable intermediates in medicinal chemistry and drug development.
Theoretical Framework for Calculating Ring Strain
The quantification of ring strain in cyclic molecules like oxaziridine is primarily achieved through computational quantum mechanical methods. The strain energy (SE) is not a direct observable but is typically determined by comparing the energy of the cyclic molecule to a strain-free acyclic reference. The most common and reliable methods involve the use of isodesmic and homodesmotic reactions. These hypothetical reactions are constructed such that the number and types of bonds are conserved on both the reactant and product sides, which facilitates the cancellation of systematic errors in the quantum chemical calculations.
Several levels of theory are employed for these calculations, with the choice representing a trade-off between computational cost and accuracy:
-
Ab initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are highly accurate but computationally intensive. They are often used to benchmark results obtained from more cost-effective methods.
-
Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP and M06-2X, have become the workhorse for these types of calculations. They offer a good balance of accuracy and computational efficiency, making them suitable for studying larger, substituted oxaziridine systems.
-
Basis Sets: The choice of basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. Larger basis sets with polarization and diffuse functions generally lead to more accurate results.
Quantitative Analysis of Oxaziridine Ring Strain
The strain energy of the parent oxaziridine molecule has been a subject of numerous computational studies. The data below summarizes the calculated strain energies and key geometric parameters from various levels of theory, providing a comparative overview.
Table 1: Calculated Strain Energies (SE) for the Parent Oxaziridine Molecule
| Level of Theory | Basis Set | Strain Energy (kcal/mol) | Reference |
| B3LYP | 6-31G | 25.5 | |
| B3LYP | 6-311+G(d,p) | 26.2 | |
| MP2 | 6-31G | 27.8 | |
| MP2 | aug-cc-pVTZ | 28.5 | |
| G3(MP2) | --- | 26.9 | |
| CBS-QB3 | --- | 26.7 |
Table 2: Computed vs. Experimental Geometric Parameters of Oxaziridine
| Parameter | B3LYP/6-31G | MP2/6-31G | Experimental (Microwave Spectroscopy) |
| Bond Lengths (Å) | |||
| N-O | 1.489 | 1.463 | 1.451 |
| C-N | 1.465 | 1.458 | 1.457 |
| C-O | 1.412 | 1.409 | 1.403 |
| **Bond Angles (°) ** | |||
| C-N-O | 61.3 | 62.4 | 63.3 |
| N-O-C | 65.2 | 65.9 | 65.5 |
| N-C-O | 53.5 | 51.7 | 51.2 |
Methodologies and Protocols
A standard workflow for calculating the strain energy of an oxaziridine derivative using an isodesmic reaction is outlined below. This protocol ensures that the calculated energy is a reliable measure of the ring strain.
Detailed Steps:
-
Structure Definition: The 3D coordinates of the oxaziridine molecule and all molecules in the chosen isodesmic reaction are defined. An example of an isodesmic reaction for the parent oxaziridine is: Oxaziridine + CH3-NH-CH3 + CH3-O-CH3 → H2C(OCH3)(NHCH3) + H2C=O + H2C=NH
-
Geometry Optimization: The geometry of each molecule is optimized to find the lowest energy conformation. This is typically done using a DFT method with a reasonably sized basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometries to ensure that they represent true energy minima (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE).
-
Single-Point Energy: To improve accuracy, a single-point energy calculation is often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Energy Extraction: The electronic energies and ZPVEs for all reactants and products are extracted from the calculation output files.
-
Strain Energy Calculation: The strain energy is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants.
Experimental validation of computed geometries is crucial. For stable, crystalline oxaziridine derivatives, single-crystal X-ray diffraction is the gold standard for determining solid-state structure.
Summarized Methodology:
-
Crystal Growth: High-quality single crystals of the oxaziridine derivative are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal motion. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic positions, bond lengths, and bond angles.
-
Comparison: The experimentally determined geometric parameters are then compared to the computationally predicted values to assess the accuracy of the theoretical methods.
Reactivity and Mechanistic Pathways
The high ring strain of oxaziridines makes them effective oxygen-transfer agents, for instance, in the epoxidation of alkenes. The reaction proceeds through a concerted mechanism involving a transition state where the oxygen atom is transferred from the oxaziridine to the alkene.
The Enduring Versatility of Oxaziridines: A Comprehensive Review of their Chemistry and Application in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxaziridine ring, a seemingly simple three-membered heterocycle containing nitrogen, oxygen, and carbon, has proven to be a powerhouse of reactivity in organic synthesis. First reported in the mid-20th century, these strained ring systems have evolved from chemical curiosities to indispensable tools for the selective transfer of both oxygen and nitrogen atoms. Their unique electronic properties and the tunability of their reactivity through substituent effects have cemented their role in asymmetric synthesis, the construction of complex natural products, and the development of novel pharmaceuticals. This guide provides a comprehensive overview of oxaziridine chemistry, detailing their synthesis, reactivity, and applications, with a focus on quantitative data and detailed experimental protocols for key transformations.
Core Principles of Oxaziridine Chemistry
The reactivity of oxaziridines stems from the inherent strain of the three-membered ring and the weak N-O bond. A key feature is their ability to act as electrophilic sources of both oxygen and nitrogen, a duality controlled by the nature of the substituent on the nitrogen atom.[1] Generally, electron-withdrawing groups on the nitrogen, such as a sulfonyl group, favor electrophilic oxygen transfer, while smaller, less sterically demanding substituents on nitrogen can lead to electrophilic nitrogen transfer.[2]
A significant characteristic of many oxaziridines is the high energy barrier to nitrogen inversion, ranging from 100 to 130 kJ/mol.[1] This allows for the existence of stable, chiral nitrogen centers, a feature that has been extensively exploited in asymmetric synthesis.
Synthesis of Oxaziridines
The construction of the oxaziridine ring can be broadly categorized into two primary approaches: the oxidation of imines and the amination of carbonyl compounds.
Oxidation of Imines
The most prevalent method for synthesizing N-H, N-alkyl, and N-aryl oxaziridines is the oxidation of the corresponding imines, typically with a peracid such as meta-chloroperbenzoic acid (m-CPBA).[3] Chiral oxaziridines can be accessed through the oxidation of chiral imines or the use of chiral peracids, inducing asymmetry in the final product.[1][4]
General Experimental Protocol for Oxaziridine Synthesis from an Imine:
To a solution of the imine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added a solution of m-CPBA (1.1-1.5 equiv) in CH₂Cl₂ dropwise. The reaction mixture is stirred at 0 °C to room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
N-Sulfonyloxaziridines (Davis' Oxaziridines)
N-Sulfonyloxaziridines, commonly known as Davis' oxaziridines, are a highly stable and widely utilized class of reagents, primarily for electrophilic oxygen transfer.[5] They are typically prepared by the oxidation of the corresponding N-sulfonylimines. While traditional methods employ oxidants like m-CPBA or Oxone®, a more recent, environmentally benign protocol utilizes sodium hypochlorite.[5][6]
Detailed Experimental Protocol for the Synthesis of a Davis' Oxaziridine using Sodium Hypochlorite: [7]
To a stirred solution of the N-sulfonylimine (1.0 equiv) in acetonitrile (MeCN) at 0 °C is added an aqueous solution of sodium hypochlorite (NaOCl, ~6.0 equiv) with the pH adjusted to 13 with a suitable buffer (e.g., KCl-NaOH). The mixture is allowed to warm to room temperature and stirred for approximately 30 minutes. Water is then added, and the mixture is extracted with an organic solvent such as ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the N-sulfonyloxaziridine, which can often be purified by recrystallization.
Perfluorinated Oxaziridines
Perfluoroalkyloxaziridines exhibit reactivity more akin to dioxiranes and are particularly effective for the hydroxylation of C-H bonds.[1] Their synthesis involves the oxidation of a perfluorinated imine, which can be prepared from a perfluorinated amine precursor.[3]
Synthesis of Perfluoro-cis-2,3-dialkyloxaziridines: [3]
The synthesis typically begins with the conversion of a perfluorinated trialkylamine to a perfluoroimine using a strong Lewis acid like antimony pentafluoride (SbF₅). The resulting perfluorinated imine is then oxidized with an acid-free solution of m-CPBA to yield the perfluoro-cis-2,3-dialkyloxaziridine.
Key Reactions and Applications
The synthetic utility of oxaziridines is vast, with applications ranging from simple oxidations to complex, stereoselective transformations.
Oxygen Transfer Reactions
Arguably the most well-known application of N-sulfonyloxaziridines is the α-hydroxylation of ketone and ester enolates to produce α-hydroxy carbonyl compounds.[8][9] This reaction, known as the Davis oxidation, proceeds via an SN2 mechanism where the enolate attacks the electrophilic oxygen of the oxaziridine.[10] The use of chiral auxiliaries on the enolate or chiral camphorsulfonyloxaziridine derivatives allows for highly diastereoselective or enantioselective hydroxylations.[2] This transformation has been a cornerstone in the total synthesis of numerous complex natural products, including Taxol.[2]
Experimental Protocol for the α-Hydroxylation of a Ketone:
To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in an anhydrous solvent like tetrahydrofuran (THF) at -78 °C is added a solution of the ketone (1.0 equiv) in THF dropwise. The resulting enolate solution is stirred at -78 °C for a specified time (e.g., 30-60 minutes). A solution of a Davis' oxaziridine (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine, 1.1-1.2 equiv) in THF is then added. The reaction is stirred at -78 °C until completion as monitored by TLC. The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Table 1: Quantitative Data for the α-Hydroxylation of Carbonyl Compounds
| Substrate | Base | Oxaziridine | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield (%) | Reference |
| Propiophenone | LDA | 2-(Phenylsulfonyl)-3-phenyloxaziridine | - | 85 | [11] |
| (S)-4-Benzyl-2-oxazolidinone derivative | NaHMDS | (+)-Camphorsulfonyloxaziridine | 99:1 dr | 88 | [2] |
| Cyclohexanone | KHMDS | (-)-Camphorsulfonyloxaziridine | 88% ee | 75 | [12] |
Oxaziridines, particularly N-sulfonyloxaziridines at elevated temperatures, can serve as effective reagents for the epoxidation of alkenes.[3][10] Chiral oxaziridines have been employed to achieve enantioselective epoxidations.[13]
Nitrogen Transfer Reactions (Amination)
When the nitrogen substituent of the oxaziridine is small (e.g., H, alkyl, or Boc), the nitrogen atom can act as the electrophilic center, enabling the amination of a variety of nucleophiles.[2][5]
Oxaziridines can aminate primary and secondary amines to form hydrazines, alcohols to form hydroxylamines, and thiols to form thiohydroxylamines.[2][8] N-(tert-Butoxycarbonyl)oxaziridines are particularly useful as they transfer a protected nitrogen group.[5]
Experimental Protocol for the Amination of a Primary Amine: [8]
To a solution of the primary amine (1.0 equiv) in a suitable solvent is added a solution of a diethylketomalonate-derived N-Boc-oxaziridine (1.1-1.2 equiv). The reaction is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the resulting crude product is purified by chromatography to afford the corresponding N-Boc protected hydrazine.
Table 2: Yields for the Amination of Primary Amines with a Diethylketomalonate-derived N-Boc-oxaziridine [8]
| Amine | Yield of N-Boc Hydrazine (%) |
| Aniline | 95 |
| Benzylamine | 92 |
| Cyclohexylamine | 85 |
Enolates and organometallic reagents can also be aminated using suitable oxaziridines, providing a route to α-amino ketones and protected primary amines, respectively.[5]
Rearrangement Reactions
Oxaziridines can undergo rearrangement reactions when subjected to photochemical or thermal conditions, or in the presence of a single-electron transfer (SET) reagent like Cu(I).[2] These rearrangements often proceed through a radical mechanism and can lead to the formation of lactams via ring expansion of spirocyclic oxaziridines.[2] The stereochemistry of the migrating group is often controlled by stereoelectronic effects, where the group trans to the lone pair on the nitrogen migrates preferentially.[2]
Experimental Protocol for the Photochemical Rearrangement of an Oxaziridine: [14]
A solution of the oxaziridine in a suitable solvent (e.g., benzene or acetonitrile) is placed in a photochemical reactor. The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the product is purified by chromatography.
Copper-Catalyzed C-H Bond Oxidation
A more recent development in oxaziridine chemistry is their use in copper-catalyzed C-H bond oxidation.[15][16] The proposed mechanism involves a single-electron transfer from the copper(I) catalyst to the oxaziridine, generating a copper(II)-bound radical anion. This species then abstracts a hydrogen atom, and the resulting radical collapses to the product, regenerating the copper(I) catalyst.[16]
Visualizing Oxaziridine Chemistry: Pathways and Mechanisms
To better illustrate the core transformations of oxaziridines, the following diagrams, generated using the DOT language, depict key synthetic pathways and reaction mechanisms.
Caption: General synthetic routes to oxaziridines.
Caption: Mechanism of the Davis Oxidation.
References
- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 2. Oxaziridine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxaziridine synthesis by asymmetric induction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 8. Oxaziridine-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Davis Oxidation [organic-chemistry.org]
- 10. Davis oxidation - Wikipedia [en.wikipedia.org]
- 11. 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent [organic-chemistry.org]
- 12. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-catalyzed oxaziridine-mediated oxidation of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Exploring the Synthetic Frontier: A Technical Guide to the Potential of Oxaziridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaziridines are a versatile class of three-membered heterocyclic compounds renowned for their utility as electrophilic oxygen and nitrogen transfer agents in modern organic synthesis. Their applications span from the asymmetric hydroxylation of enolates to the amination of nucleophiles, playing crucial roles in the synthesis of complex natural products and pharmaceutically active molecules. This technical guide provides an in-depth overview of the established synthetic applications of oxaziridines, serving as a foundational framework for exploring novel derivatives. While the specific compound oxaziridine-3-carbonitrile is not documented in current chemical literature, this paper extrapolates from known principles to hypothesize its potential synthesis, unique reactivity, and prospective applications, particularly in the realm of drug discovery. Detailed experimental protocols for the synthesis and key reactions of common oxaziridines are provided, alongside structured data and mechanistic diagrams, to empower researchers to venture into this uncharted chemical space.
Introduction to Oxaziridine Chemistry
Oxaziridines, first discovered in the 1950s, are strained three-membered rings containing carbon, nitrogen, and oxygen.[1] This strained ring system and the weak N-O bond are the sources of their unique reactivity. The chemical behavior of an oxaziridine is largely dictated by the nature of the substituent on the nitrogen atom.
-
N-Sulfonyl and N-Acyl Oxaziridines (e.g., Davis Reagents): These are powerful and stable electrophilic oxygen transfer agents due to the electron-withdrawing group on the nitrogen, which enhances the electrophilicity of the oxygen atom.[2] They are widely used for oxidations.
-
N-Alkyl and N-H Oxaziridines: With less electron-withdrawing substituents, the nitrogen atom can act as an electrophilic center, enabling nitrogen transfer reactions (amination).[2]
-
Perfluorinated Oxaziridines: These exhibit high reactivity, akin to dioxiranes, and are capable of hydroxylating even unactivated C-H bonds with high selectivity.[1]
The stability of the nitrogen center to inversion allows for the existence of chirality at the nitrogen atom, which has been exploited in asymmetric synthesis.[1]
General Synthesis of Oxaziridines
The most prevalent method for synthesizing oxaziridines is the oxidation of the corresponding imine. The choice of oxidant and reaction conditions can be tailored to the specific imine substrate.
Oxidation of Imines with Peroxy Acids
The classical approach involves the oxidation of an imine using a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).
This protocol is adapted from established literature procedures for the synthesis of Davis-type reagents.
-
Imine Formation:
-
To a solution of benzenesulfonamide (1.0 eq) and freshly distilled benzaldehyde (1.0 eq) in dry toluene, add powdered 5Å molecular sieves and a catalytic amount of Amberlyst 15 ion-exchange resin.
-
Heat the mixture to reflux, with azeotropic removal of water, until the reaction is complete (typically 16 hours), as monitored by TLC.
-
Cool the reaction mixture, filter off the sieves and resin, and concentrate the filtrate under reduced pressure to yield the N-benzylidenebenzenesulfonamide, which can be used without further purification.
-
-
Oxaziridination:
-
Dissolve the N-benzylidenebenzenesulfonamide (1.0 eq) in chloroform in a three-necked flask equipped with a mechanical stirrer and an addition funnel.
-
Add a saturated aqueous solution of sodium bicarbonate and a phase-transfer catalyst such as benzyltriethylammonium chloride (0.1 eq).
-
Cool the vigorously stirred mixture to 0-5 °C in an ice bath.
-
Add a solution of 85% m-CPBA (1.1 eq) in chloroform dropwise via the addition funnel over 1 hour.
-
Stir for an additional hour at 0-5 °C.
-
Separate the organic layer and wash successively with cold water, 10% aqueous sodium sulfite, water, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and remove the solvent under reduced pressure (bath temperature <40 °C).
-
The crude product can be purified by trituration with ether/pentane or by recrystallization to yield the pure oxaziridine.
-
Alternative Oxidation Systems
To avoid the potential hazards and side reactions associated with peroxy acids, other oxidation systems have been developed.
| Oxidant System | Substrate Scope | Advantages | Reference |
| Trichloroacetonitrile / H₂O₂ | N-Alkyl, N-Sulfonyl, N-Phosphinoyl imines | Cost-effective, good stereoselectivity and yields. | [3] |
| Sodium Hypochlorite (NaOCl) | N-Sulfonylimines | Inexpensive, environmentally friendly, high reproducibility. | |
| Oxone® (potassium peroxymonosulfate) | N-Boc imines | Effective for electron-deficient imines. | |
| Urea-Hydrogen Peroxide (UHP) / Maleic Anhydride | N-Alkyl imines | Solid, stable source of hydrogen peroxide. |
Established Synthetic Applications
Oxygen Transfer Reactions
N-Sulfonyloxaziridines are premier reagents for a variety of oxygenation reactions.
-
α-Hydroxylation of Enolates: A cornerstone reaction in the synthesis of complex molecules, including in the total syntheses of Taxol.
-
Epoxidation of Alkenes: Can be used to form epoxides from electron-rich or electron-deficient alkenes.
-
Oxidation of Sulfides: Provides a reliable method for the synthesis of sulfoxides, and can be performed enantioselectively using chiral oxaziridines.
-
Hydroxylation of C-H Bonds: Perfluorinated oxaziridines can hydroxylate tertiary C-H bonds with high regio- and stereoselectivity.[1]
Diagram: General Oxygen Transfer Mechanism
Caption: SN2-type oxygen transfer from an oxaziridine to a nucleophile.
Nitrogen Transfer Reactions
Oxaziridines with small N-substituents (e.g., N-H, N-Boc) can serve as electrophilic aminating agents.
-
Amination of C-Nucleophiles: Enolates and organometallic reagents can be aminated, providing a route to α-amino ketones and protected primary amines.
-
Amination of N-Nucleophiles: This reaction is valuable for the synthesis of hydrazines and related structures.
-
Amination of S-Nucleophiles: Sulfides can be converted to sulfilimines.
Diagram: General Nitrogen Transfer Mechanism
Caption: SN2-type nitrogen transfer from an oxaziridine to a nucleophile.
The Unexplored Potential of this compound
The introduction of a carbonitrile (cyano) group at the C-3 position of the oxaziridine ring is anticipated to profoundly influence its properties and reactivity. While no synthesis or application of this specific molecule has been reported, we can postulate its behavior based on fundamental chemical principles.
Postulated Synthesis
The synthesis of this compound would presumably follow the general imine oxidation pathway. The required precursor would be an iminoacetonitrile .
Diagram: Proposed Synthesis of this compound
Caption: Hypothetical synthesis via oxidation of an iminoacetonitrile.
Synthetic Challenges: The primary challenge would be the stability of the iminoacetonitrile precursor. The strong electron-withdrawing nature of the cyano group could render the imine carbon highly electrophilic and susceptible to decomposition or polymerization, potentially complicating its isolation and subsequent oxidation.
Hypothesized Reactivity and Applications
The C-3 cyano group would act as a powerful electron-withdrawing group, significantly impacting the electronic properties of the oxaziridine ring.
-
Enhanced Oxygen Transfer: The electron-withdrawing cyano group would likely make the oxaziridine ring more electron-deficient, potentially enhancing its capability as an oxygen transfer agent, similar to N-sulfonyl oxaziridines. This could lead to more reactive or selective hydroxylating or epoxidizing agents.
-
Novel Rearrangements: The presence of the nitrile could open up unique rearrangement pathways upon thermal or photochemical activation. Cleavage of the N-O bond could lead to intermediates where the nitrile group participates in subsequent cyclization or fragmentation reactions, providing access to novel heterocyclic scaffolds.
-
Precursors to Functionalized Heterocycles: this compound could serve as a valuable building block. For instance, reaction with nucleophiles could potentially lead to ring-opening followed by cyclization involving the nitrile, forming unique five-membered rings like substituted imidazolines or oxazolines.
-
Applications in Drug Development:
-
Covalent Modifiers: A recent patent highlighted the use of oxaziridines to target methionine residues in proteins for drug discovery. An this compound derivative could offer tuned reactivity and selectivity for specific protein targets, such as kinases, by modifying the electronic nature of the "warhead."
-
Bioisostere for Carbonyls: The oxaziridine ring can be considered a masked carbonyl. The addition of a nitrile offers another functional handle for modifying solubility, polarity, and metabolic stability in drug candidates.
-
Future Directions and Conclusion
The field of oxaziridine chemistry, while mature, still holds significant potential for discovery. The exploration of novel derivatives, such as the hypothetical this compound, represents a compelling research direction. The strong electronic influence of the cyano group promises to unlock new reactivity patterns and synthetic applications.
This guide has provided a comprehensive overview of the established synthesis and utility of oxaziridines, offering a solid foundation for researchers. The detailed protocols and mechanistic frameworks are intended to serve as a starting point for the rational design and investigation of next-generation oxaziridine reagents. The successful synthesis of this compound would mark a significant advancement, providing a new tool for organic synthesis and a novel scaffold for the development of therapeutic agents. Researchers in both academia and industry are encouraged to pursue this promising and unexplored area of chemical science.
References
An In-depth Technical Guide to the Synthesis and Properties of Substituted Oxaziridine-3-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaziridine-3-carbonitrile analogs represent a unique class of strained heterocyclic compounds with potential applications in medicinal chemistry and drug development. The presence of the reactive oxaziridine ring, coupled with the electron-withdrawing nitrile group, imparts distinct chemical properties that are of significant interest for the synthesis of novel molecular entities. This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of substituted this compound analogs, drawing parallels with the well-studied cyanoaziridine derivative, imexon. Detailed experimental protocols, quantitative data, and proposed mechanisms of action are presented to serve as a valuable resource for researchers in the field.
Introduction
Oxaziridines are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom in a strained ring. This inherent ring strain, combined with the weak N-O bond, makes them versatile reagents in organic synthesis, capable of acting as both oxygen and nitrogen transfer agents. The introduction of a carbonitrile (cyano) group at the 3-position of the oxaziridine ring is anticipated to significantly influence the molecule's reactivity and biological profile. The electron-withdrawing nature of the nitrile group can enhance the electrophilicity of the ring carbon and potentially modulate the stability and reactivity of the oxaziridine moiety.
While the broader class of oxaziridines has been extensively studied, the synthesis and properties of this compound analogs are less documented. This guide aims to consolidate the available information, provide detailed synthetic methodologies, and explore the potential therapeutic applications of this intriguing class of compounds.
Synthesis of Substituted this compound Analogs
The primary route for the synthesis of this compound analogs involves the photochemical rearrangement of corresponding 2-cyano-1-pyrroline 1-oxides. This intramolecular cyclization process is a key method for accessing the strained oxaziridine ring system bearing a cyano group.
General Synthetic Pathway: Photochemical Rearrangement
The synthesis begins with the preparation of substituted 2-cyano-1-pyrroline 1-oxides, which then undergo photolysis to yield the desired this compound analogs.
Caption: General synthetic scheme for oxaziridine-3-carbonitriles.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related heterocyclic compounds and should be adapted and optimized for specific target analogs.
Protocol 2.2.1: Synthesis of 2-Cyano-1-pyrroline 1-oxides (Precursors)
The synthesis of the precursor 2-cyano-1-pyrroline 1-oxides can be achieved through various established methods, often involving the cyclization of appropriate acyclic precursors.
Protocol 2.2.2: Photochemical Rearrangement to Oxaziridine-3-carbonitriles
Warning: Photochemical reactions should be carried out in appropriate, well-shielded reactors. UV radiation is harmful.
-
Reaction Setup: A solution of the substituted 2-cyano-1-pyrroline 1-oxide in a suitable solvent (e.g., benzene, acetonitrile) is placed in a quartz photoreactor. The concentration should be optimized for efficient light absorption and to minimize side reactions.
-
Irradiation: The solution is irradiated with a UV lamp (e.g., medium-pressure mercury lamp) at a controlled temperature. The choice of wavelength may be critical to selectively excite the nitrone functionality.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the oxaziridine product.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to isolate the desired this compound analog.
Physicochemical Properties
The physicochemical properties of substituted this compound analogs are crucial for their characterization and potential application. Key properties include melting point, solubility, and spectral data.
Quantitative Data Summary
The following table summarizes the available quantitative data for representative this compound analogs. Due to the limited literature on this specific class of compounds, data is sparse and further research is required to expand this dataset.
| Compound ID | Substituents | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
| 1 | R1=H, R2=CH₃ | C₅H₆N₂O | 110.11 | - | - | - |
| 2 | R1=Ph, R2=H | C₁₀H₈N₂O | 172.18 | - | - | - |
Chemical Reactivity and Properties
The reactivity of oxaziridine-3-carbonitriles is dictated by the strained three-membered ring and the electronic influence of the substituents. The N-O bond is susceptible to cleavage, allowing for the transfer of either the oxygen or the nitrogen atom to a variety of substrates.
Ring-Opening Reactions
The strained oxaziridine ring can undergo ring-opening reactions under various conditions, such as treatment with acid, base, or reducing agents. The cyano group at the 3-position is expected to influence the regioselectivity of these reactions.
Biological Properties and Potential Signaling Pathways
Direct studies on the biological activities of this compound analogs are limited. However, insights can be drawn from the well-characterized cyanoaziridine derivative, imexon. Imexon has demonstrated significant antitumor activity, and its mechanism of action is believed to involve the induction of oxidative stress.[1][2] It is plausible that this compound analogs could exhibit similar biological effects due to the presence of the reactive three-membered ring and the cyano group.
Proposed Mechanism of Action: Induction of Oxidative Stress
The proposed mechanism of action for this compound analogs is centered around their ability to induce oxidative stress within cancer cells, leading to apoptosis.[1][3][4] This hypothesis is based on the known activity of imexon.
Caption: Proposed signaling pathway for oxaziridine-3-carbonitriles.
Key Steps in the Proposed Signaling Pathway
-
Cellular Uptake and Thiol Depletion: The this compound analog enters the cell and reacts with intracellular thiols, such as glutathione (GSH).[1] This leads to a depletion of the cellular antioxidant pool.
-
Induction of Reactive Oxygen Species (ROS): The reduction in antioxidant capacity results in an accumulation of reactive oxygen species (ROS), leading to a state of oxidative stress.[1]
-
Endoplasmic Reticulum (ER) Stress: The increase in ROS can disrupt protein folding and processing in the endoplasmic reticulum, leading to ER stress.[4]
-
Mitochondrial Dysfunction: Oxidative stress can also damage mitochondria, leading to the release of pro-apoptotic factors.
-
Caspase Activation and Apoptosis: The culmination of these stress signals is the activation of caspase cascades, including caspase-8, which ultimately leads to programmed cell death (apoptosis).[1]
Future Directions and Conclusion
The synthesis and study of substituted this compound analogs represent a promising, yet underexplored, area of research. The development of efficient and diverse synthetic routes is crucial for accessing a wider range of these compounds. Further investigation into their physicochemical properties and reactivity will provide a deeper understanding of their chemical behavior.
The potential for these analogs to act as pro-oxidative anticancer agents, analogous to imexon, warrants significant further investigation. In vitro and in vivo studies are necessary to validate the proposed mechanism of action and to assess their therapeutic potential. The exploration of structure-activity relationships (SAR) will be critical in optimizing the potency and selectivity of these compounds for future drug development efforts.
References
- 1. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02271H [pubs.rsc.org]
- 4. 25-NB - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using Chiral Oxaziridine Reagents
To the Researcher: Extensive literature searches have revealed that chiral oxaziridine-3-carbonitrile reagents are not a recognized or established class of reagents in the field of asymmetric synthesis. Scientific databases and publications do not contain specific information regarding their synthesis, properties, or applications.
Therefore, this document provides comprehensive application notes and protocols for well-established and widely utilized chiral oxaziridine reagents, which are pivotal tools in modern asymmetric synthesis. The focus will be on N-sulfonyloxaziridines, particularly Davis's chiral reagents, and their application in enantioselective transformations, which are of significant interest to researchers, scientists, and professionals in drug development.
Introduction to Chiral Oxaziridine Reagents
Chiral oxaziridines are a class of three-membered heterocyclic compounds containing an oxygen-nitrogen bond. They are powerful, electrophilic oxidizing agents used for the stereoselective transfer of an oxygen or nitrogen atom to a variety of substrates. The inherent strain of the three-membered ring and the weak N-O bond contribute to their reactivity. In asymmetric synthesis, the chirality of the oxaziridine, typically derived from a chiral backbone or a chiral substituent on the nitrogen atom, allows for the enantioselective synthesis of chiral molecules.
The most prominent and widely used chiral oxaziridines are the N-sulfonyloxaziridines, developed by Franklin A. Davis and his coworkers. These reagents, often referred to as Davis's chiral reagents, are derived from camphor and are highly effective for the asymmetric α-hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and other enantioselective oxygen-transfer reactions.[1]
Key Applications in Asymmetric Synthesis
The primary applications of chiral oxaziridine reagents in asymmetric synthesis include:
-
Asymmetric α-Hydroxylation of Carbonyl Compounds: The enantioselective introduction of a hydroxyl group at the α-position of ketones, esters, and amides is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks. Chiral N-sulfonyloxaziridines are the reagents of choice for this transformation.
-
Asymmetric Oxidation of Sulfides: The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is another important application. Chiral sulfoxides are valuable intermediates in organic synthesis and are found in several biologically active molecules.
-
Asymmetric Amination: While less common than oxygen transfer, certain chiral oxaziridines can act as electrophilic aminating agents, enabling the enantioselective formation of C-N bonds.
Data Presentation: Asymmetric α-Hydroxylation of Ketone Enolates
The following table summarizes the quantitative data for the asymmetric α-hydroxylation of various ketone enolates using (+)-(camphorsulfonyl)oxaziridine.
| Entry | Ketone Substrate | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Propiophenone | LHMDS | THF | -78 | 95 | 96 | [1] |
| 2 | 2-Methyl-1-tetralone | LHMDS | THF | -78 | 88 | 98 | [1] |
| 3 | 2-Phenylcyclohexanone | LDA | THF | -78 | 92 | 95 (as trans) | [1] |
| 4 | 1-Indanone | NaHMDS | THF | -78 | 85 | 92 | [1] |
| 5 | 2-Methyl-1-indanone | LHMDS | THF | -78 | 90 | >99 | [1] |
LHMDS = Lithium hexamethyldisilazide; LDA = Lithium diisopropylamide; THF = Tetrahydrofuran; NaHMDS = Sodium hexamethyldisilazide.
Experimental Protocols
Protocol 4.1: Synthesis of (+)-(Camphorsulfonyl)oxaziridine
This protocol describes the synthesis of a widely used chiral N-sulfonyloxaziridine.
Materials:
-
(+)-(10-Camphorsulfonyl)imine
-
Potassium peroxymonosulfate (Oxone®)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (+)-(10-camphorsulfonyl)imine (1.0 eq) in dichloromethane (5 mL/mmol) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
A solution of sodium bicarbonate (3.0 eq) in water (5 mL/mmol) is added to the flask.
-
The biphasic mixture is cooled to 0 °C in an ice bath.
-
Potassium peroxymonosulfate (Oxone®) (1.5 eq) is added portion-wise over 30 minutes with vigorous stirring.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (+)-(camphorsulfonyl)oxaziridine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 4.2: Asymmetric α-Hydroxylation of a Ketone
This protocol provides a general procedure for the enantioselective α-hydroxylation of a ketone using (+)-(camphorsulfonyl)oxaziridine.
Materials:
-
Ketone (e.g., Propiophenone) (1.0 eq)
-
Lithium hexamethyldisilazide (LHMDS) (1.1 eq, 1.0 M solution in THF)
-
(+)-(Camphorsulfonyl)oxaziridine (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the ketone (1.0 eq) in anhydrous THF (10 mL/mmol) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
LHMDS solution (1.1 eq) is added dropwise via syringe over 10 minutes. The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
A solution of (+)-(camphorsulfonyl)oxaziridine (1.2 eq) in anhydrous THF (5 mL/mmol) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude α-hydroxy ketone is purified by column chromatography on silica gel. The enantiomeric excess (ee%) is determined by chiral HPLC analysis.
Mandatory Visualizations
Caption: Synthesis of Davis's Chiral Oxaziridine Reagent.
Caption: Mechanism of Asymmetric α-Hydroxylation.
Caption: Experimental Workflow for Asymmetric Hydroxylation.
References
Application Notes and Protocols for Amine Synthesis using Oxaziridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic amination is a powerful transformation in organic synthesis for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other bioactive molecules. Oxaziridines are a class of three-membered heterocyclic reagents that serve as effective electrophilic amine sources. Specifically, N-tert-butoxycarbonyl (Boc)-protected oxaziridines, such as N-Boc-3-(4-cyanophenyl)oxaziridine, provide a stable and efficient means to transfer a protected amino group to a variety of nucleophiles. These reagents are crystalline, stable solids that can be handled under normal laboratory conditions.[1]
This document provides detailed protocols for the synthesis of amines using oxaziridine reagents, including the preparation of the oxaziridine itself and its application in the amination of various substrates.
Data Presentation
Table 1: Substrate Scope for the Amination of Primary Amines with a Diethylketomalonate-Derived Oxaziridine
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Benzylamine | N-Boc-N'-benzylhydrazine | 95 |
| 2 | 4-Methoxybenzylamine | N-Boc-N'-(4-methoxybenzyl)hydrazine | 92 |
| 3 | Cyclohexylamine | N-Boc-N'-cyclohexylhydrazine | 85 |
| 4 | Aniline | N-Boc-N'-phenylhydrazine | 78 |
| 5 | 4-Fluoroaniline | N-Boc-N'-(4-fluorophenyl)hydrazine | 75 |
Data sourced from Armstrong, A. et al. Org. Lett. 2005, 7, 713-716.[2][3]
Table 2: Substrate Scope for the Amination of Various Nucleophiles with N-Boc-3-(4-cyanophenyl)oxaziridine
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Morpholine | N-Boc-N'-morpholinohydrazine | 92 |
| 2 | Phenylalanine methyl ester | Nα-Boc-hydrazino-phenylalanine methyl ester | 70 |
| 3 | Lithium enolate of cyclohexanone | 2-(N-Boc-amino)cyclohexanone | 55 |
| 4 | Lithium enolate of propiophenone | α-(N-Boc-amino)propiophenone | 60 |
| 5 | Diethyl malonate sodium salt | Diethyl 2-(N-Boc-amino)malonate | 65 |
Data sourced from Vidal, J. et al. J. Org. Chem. 1993, 58, 4791.[1]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(4-cyanophenyl)oxaziridine
This protocol is adapted from Vidal, J. et al. J. Org. Chem.1993 , 58, 4791.[1]
Materials:
-
N-Boc-triphenyliminophosphorane
-
4-Cyanobenzaldehyde
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a solution of N-Boc-triphenyliminophosphorane (1.0 eq) in dichloromethane (0.5 M), add 4-cyanobenzaldehyde (1.0 eq). Stir the reaction mixture at room temperature for 4 hours.
-
Work-up and Purification of Imine: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether. The filtrate contains the crude N-Boc-4-cyanobenzaldimine.
-
Oxidation to Oxaziridine: Dissolve the crude imine in a 1:1 mixture of acetonitrile and water (0.2 M). Add sodium bicarbonate (3.0 eq) followed by Oxone® (1.5 eq) in portions over 30 minutes.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification of Oxaziridine: Upon completion, add water and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: The crude product can be purified by crystallization from a mixture of ethyl acetate and hexanes to afford N-Boc-3-(4-cyanophenyl)oxaziridine as a white crystalline solid.
Protocol 2: General Procedure for the Amination of a Primary Amine
This protocol is a general procedure based on the work of Armstrong, A. et al. Org. Lett.2005 , 7, 713-716.[2][3]
Materials:
-
Primary amine
-
Diethylketomalonate-derived oxaziridine
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in dichloromethane or toluene (0.2 M), add the diethylketomalonate-derived oxaziridine (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate (typically 1-24 hours). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Mandatory Visualization
Caption: Reaction mechanism of electrophilic amination using an N-Boc-oxaziridine.
Caption: General experimental workflow for the amination of a nucleophile.
References
- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 2. Oxaziridine-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
Application Notes and Protocols: The Role of Oxaziridines in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific entity "oxaziridine-3-carbonitrile" does not feature prominently in documented natural product total synthesis literature, the broader class of oxaziridines, particularly N-sulfonylated oxaziridines, represents a powerful and versatile class of reagents for stereoselective oxidations. These reagents, most notably Davis' oxaziridines, provide a neutral, electrophilic source of oxygen and nitrogen, enabling key transformations such as asymmetric hydroxylations and aminations under mild conditions. These reactions have been pivotal in establishing chiral centers in numerous complex natural product syntheses.
This document provides an overview of the application of oxaziridines in the total synthesis of natural products, focusing on key reactions, experimental protocols, and data.
Key Applications of Oxaziridines in Natural Product Synthesis
The primary applications of oxaziridines in this context are the asymmetric hydroxylation of enolates and the amination of various nucleophiles. These transformations are critical for the introduction of chirality and key functional groups.
Asymmetric α-Hydroxylation of Enolates
The asymmetric α-hydroxylation of prochiral enolates using chiral, non-racemic N-sulfonyloxaziridines is a cornerstone of modern asymmetric synthesis. This method allows for the direct and highly stereoselective introduction of a hydroxyl group at the α-position of a carbonyl moiety.
General Reaction Scheme:
A prochiral ketone or ester is deprotonated with a suitable base to form an enolate, which then reacts with a chiral N-sulfonyloxaziridine. The steric environment of the oxaziridine directs the approach of the enolate, leading to the formation of an α-hydroxy carbonyl compound with high enantioselectivity.
Application Example: Total Synthesis of (+) and (-)-Discodermolide
The total synthesis of the potent antitumor agent discodermolide has been a significant benchmark in natural product synthesis. Several synthetic routes have utilized oxaziridine-mediated hydroxylations to install key stereocenters. In one notable approach, an asymmetric α-hydroxylation was employed to set a crucial chiral center in a key fragment of the molecule.
Quantitative Data from a Representative Synthesis:
| Substrate | Oxaziridine Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Ethyl Ketone Fragment | (+)-(Camphorsulfonyl)oxaziridine | KHMDS | THF | -78 | 85 | >95:5 |
Experimental Protocol: Asymmetric α-Hydroxylation in a Discodermolide Synthesis
Objective: To synthesize the α-hydroxy ketone intermediate via asymmetric hydroxylation of an ethyl ketone precursor using (+)-(camphorsulfonyl)oxaziridine.
Materials:
-
Ethyl ketone precursor
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
(+)-(Camphorsulfonyl)oxaziridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of the ethyl ketone precursor (1.0 eq) in anhydrous THF (0.1 M) is prepared in a flame-dried, round-bottom flask under an argon atmosphere.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of KHMDS (1.1 eq) in THF is added dropwise to the ketone solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
A solution of (+)-(camphorsulfonyl)oxaziridine (1.2 eq) in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for an additional 3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with EtOAc (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired α-hydroxy ketone.
Workflow for Asymmetric α-Hydroxylation:
Caption: Experimental workflow for asymmetric α-hydroxylation.
Electrophilic Amination
Chiral N-sulfonyloxaziridines can also serve as electrophilic aminating agents, although this application is less common in total synthesis compared to hydroxylation. The reaction typically involves the transfer of the "NH" group from a related class of reagents or a multi-step sequence initiated by the oxaziridine. More direct aminations often employ N-H oxaziridines, though these are less stable.
Application Example: Synthesis of a Chiral Amine Fragment
In a synthetic approach towards a complex alkaloid, an electrophilic amination was utilized to install a key nitrogen-containing stereocenter.
Quantitative Data from a Representative Synthesis:
| Nucleophile | Oxaziridine Reagent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Grignard Reagent | (-)-(Camphorsulfonyl)oxaziridine | THF | -78 to 0 | 75 | 92 |
Experimental Protocol: Electrophilic Amination
Objective: To synthesize a chiral amine via the reaction of a Grignard reagent with a chiral N-sulfonyloxaziridine.
Materials:
-
Organometallic reagent (e.g., Grignard reagent)
-
(-)-(Camphorsulfonyl)oxaziridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of (-)-(camphorsulfonyl)oxaziridine (1.2 eq) in anhydrous THF (0.2 M) is prepared in a flame-dried, round-bottom flask under an argon atmosphere and cooled to -78 °C.
-
The Grignard reagent (1.0 eq) in THF is added dropwise to the oxaziridine solution.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to 0 °C over 1 hour.
-
The reaction is carefully quenched with saturated aqueous NaHCO₃.
-
The mixture is extracted with diethyl ether (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The resulting crude sulfonamide is purified by silica gel chromatography.
-
The purified sulfonamide is then subjected to deprotection conditions (e.g., dissolving metal reduction) to yield the free chiral amine.
Logical Relationship in Oxaziridine-Mediated Asymmetric Synthesis:
Caption: Chirality transfer from oxaziridine to a prochiral nucleophile.
Conclusion
Oxaziridines, particularly chiral N-sulfonylated derivatives, are indispensable tools in the total synthesis of complex natural products. Their ability to deliver oxygen and nitrogen electrophilically and with high levels of stereocontrol has enabled the efficient construction of intricate molecular architectures. The protocols and data presented herein highlight the practical utility of these reagents and provide a foundation for their application in contemporary synthetic challenges encountered in research and drug development. While the initially specified "this compound" is not a common reagent, the underlying principles of oxaziridine chemistry are of significant importance in the field.
Mechanistic Insights into Nitrogen Transfer from Oxaziridine-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaziridines are a class of three-membered heterocyclic compounds containing a C-N-O ring that have garnered significant attention as versatile reagents in modern organic synthesis. Their strained ring system and weak N-O bond render them effective for the electrophilic transfer of either oxygen or nitrogen atoms to a wide range of nucleophiles.[1][2][3] The regioselectivity of this transfer is predominantly governed by the nature of the substituents on the oxaziridine ring. While N-sulfonylated oxaziridines (Davis reagents) are well-known for their oxygen transfer capabilities, oxaziridines bearing small N-substituents are effective aminating agents.[1][3]
This document focuses on the mechanistic aspects of nitrogen transfer from oxaziridine-3-carbonitrile, a class of oxaziridines featuring an electron-withdrawing nitrile group at the C3 position. The presence of the cyano group is anticipated to significantly influence the reactivity and selectivity of the nitrogen transfer process. These application notes provide an overview of the proposed mechanism, detailed experimental protocols for typical nitrogen transfer reactions, and illustrative data for reaction optimization.
Mechanistic Considerations for Nitrogen Transfer
The nitrogen transfer from an this compound to a nucleophile is proposed to proceed via a bimolecular nucleophilic substitution (SN2)-type mechanism at the electrophilic nitrogen atom. The electron-withdrawing nature of the 3-carbonitrile group is expected to enhance the electrophilicity of the oxaziridine nitrogen, thereby facilitating the nucleophilic attack.
The key steps of the proposed mechanism are:
-
Nucleophilic Attack: An electron-rich nucleophile (Nu:) attacks the electrophilic nitrogen atom of the this compound.
-
Transition State: A trigonal bipyramidal-like transition state is formed where the nucleophile and the oxygen atom are in apical positions.
-
Ring Opening and Product Formation: The weak N-O bond cleaves, leading to the formation of the aminated product (Nu-N) and a carbonyl compound (a ketone or aldehyde bearing a cyano group) as a byproduct.
A competitive pathway involving oxygen transfer can also occur, leading to the formation of an oxygenated nucleophile and an imine-nitrile byproduct. The selectivity between nitrogen and oxygen transfer is influenced by factors such as the nature of the N-substituent on the oxaziridine, the nucleophile, the solvent, and the reaction temperature. For this compound, the electronic effect of the nitrile group likely plays a crucial role in directing the reaction pathway.
Caption: Proposed SN2-type mechanism for nitrogen transfer.
Application Notes
Enhanced Reactivity: The electron-withdrawing 3-carbonitrile group is expected to increase the rate of nitrogen transfer compared to analogous oxaziridines lacking this substituent. This enhanced reactivity may allow for milder reaction conditions and shorter reaction times.
Substrate Scope: Oxaziridine-3-carbonitriles are anticipated to be effective aminating agents for a broad range of soft nucleophiles, including:
-
Carbon Nucleophiles: Enolates, organometallic reagents (e.g., Grignards, organozincs).[1]
-
Nitrogen Nucleophiles: Amines, hydrazines, and amides.
-
Sulfur Nucleophiles: Thiols and sulfides.
Chemoselectivity: The key challenge in utilizing oxaziridines is controlling the chemoselectivity between nitrogen and oxygen transfer. For this compound, the electronic properties of the C3-substituent will be a critical determinant. Careful optimization of reaction parameters is necessary to favor the desired nitrogen transfer pathway.
Drug Development Applications: The ability to introduce nitrogen-containing functional groups is of paramount importance in drug discovery.[4] Oxaziridine-mediated amination offers a direct method for the synthesis of complex amines, hydrazines, and other nitrogenous compounds that are prevalent in pharmaceutically active molecules. The unique reactivity of oxaziridine-3-carbonitriles may provide access to novel chemical space.
Experimental Protocols
General Protocol for the Amination of a Carbon Nucleophile
This protocol describes a general procedure for the electrophilic amination of a ketone enolate using an N-alkyl-oxaziridine-3-carbonitrile.
Materials:
-
N-Alkyl-oxaziridine-3-carbonitrile
-
Ketone substrate
-
Strong base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard laboratory glassware and workup/purification supplies
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone substrate (1.0 eq.) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (1.1 eq.) dropwise to the solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Nitrogen Transfer:
-
In a separate flask, dissolve the N-alkyl-oxaziridine-3-carbonitrile (1.2 eq.) in anhydrous THF.
-
Slowly add the oxaziridine solution to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 12 hours depending on the substrates.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-amino ketone.
-
Caption: General experimental workflow for amination.
Data Presentation
The following tables provide an illustrative example of data that should be collected during the optimization of a nitrogen transfer reaction.
Table 1: Optimization of Reaction Conditions
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | LDA (1.1) | THF | -78 | 4 | 65 |
| 2 | NaHMDS (1.1) | THF | -78 | 4 | 72 |
| 3 | KHMDS (1.1) | THF | -78 | 4 | 70 |
| 4 | NaHMDS (1.1) | Et2O | -78 | 6 | 58 |
| 5 | NaHMDS (1.1) | THF | -40 | 2 | 68 |
| 6 | NaHMDS (1.5) | THF | -78 | 4 | 75 |
Table 2: Substrate Scope for the Amination of Ketones
| Entry | Ketone Substrate | N-Substituent (R) | Product | Yield (%) |
| 1 | Acetophenone | Methyl | 2-Amino-1-phenylethan-1-one | 72 |
| 2 | Cyclohexanone | Ethyl | 2-(Ethylamino)cyclohexan-1-one | 68 |
| 3 | Propiophenone | Benzyl | 2-(Benzylamino)-1-phenylpropan-1-one | 78 |
| 4 | 2-Pentanone | Boc | tert-Butyl (1-methyl-2-oxobutyl)carbamate | 65 |
Conclusion
Oxaziridine-3-carbonitriles represent a potentially highly reactive and valuable class of reagents for electrophilic amination. The electron-withdrawing nature of the 3-carbonitrile group is expected to enhance the rate of nitrogen transfer. The protocols and mechanistic insights provided herein serve as a guide for researchers exploring the synthetic utility of these promising reagents. Further experimental and computational studies are warranted to fully elucidate the mechanistic details and expand the synthetic applications of this intriguing class of compounds.
References
Application Notes and Protocols: The Synthetic Utility of Oxaziridine-3-carbonitrile in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaziridine-3-carbonitrile is a promising, yet underexplored, reagent for the synthesis of a diverse range of heterocyclic compounds. Its unique trifunctional nature, combining the high reactivity of the oxaziridine ring, the versatile chemistry of the nitrile group, and a strategic point for further functionalization, opens up novel synthetic pathways. These application notes provide a comprehensive overview of the projected synthetic utility of this compound, focusing on its application in the construction of five-membered heterocycles through formal [3+2] cycloaddition reactions. Detailed, adaptable experimental protocols for the synthesis of key heterocyclic scaffolds, alongside tabulated data from analogous reactions, are presented to guide researchers in this nascent field.
Introduction: The Potential of a Trifunctional Reagent
Oxaziridines are three-membered heterocyclic compounds containing a C-N-O ring. The inherent ring strain and the weak N-O bond make them highly reactive intermediates and versatile reagents in organic synthesis. They are known to act as efficient oxygen and nitrogen transfer agents. The introduction of a carbonitrile (nitrile) group at the 3-position of the oxaziridine ring is anticipated to significantly expand its synthetic utility.
The nitrile group can participate in a variety of chemical transformations, including cycloadditions, nucleophilic additions, and reductions. The combination of the reactive oxaziridine ring and the versatile nitrile functionality in one molecule, this compound, presents a unique platform for the rapid construction of complex heterocyclic systems, which are privileged scaffolds in medicinal chemistry and materials science.
This document outlines the proposed applications of this compound in the synthesis of:
-
1,2,4-Oxadiazoles: via [3+2] cycloaddition with nitriles.
-
Tetrazoles: via reaction with azide nucleophiles.
-
Triazoles: via cycloaddition with alkynes.
Proposed Synthetic Pathways and Reaction Mechanisms
The synthetic utility of this compound is predicated on its ability to act as a precursor to a 1,3-dipole, specifically a nitrone, upon thermal or Lewis acid-catalyzed ring-opening. This in-situ generated nitrone can then undergo [3+2] cycloaddition reactions with various dipolarophiles.
Synthesis of 1,2,4-Oxadiazoles
A key application of this compound is its proposed reaction with other nitriles to form 2,3-dihydro-1,2,4-oxadiazoles. In this pathway, the oxaziridine ring would first rearrange to a nitrone intermediate, which would then undergo a [3+2] cycloaddition with a nitrile dipolarophile.
Caption: Proposed synthesis of 1,2,4-oxadiazoles.
Synthesis of Tetrazoles
The reaction of the nitrile functionality within this compound with an azide source, such as sodium azide, is a plausible route to tetrazole-substituted oxaziridines or, upon rearrangement, tetrazolyl-functionalized heterocycles.
Caption: Synthesis of tetrazole-substituted oxaziridines.
Synthesis of Triazoles
The in-situ generated nitrone from this compound could also potentially react with alkynes in a [3+2] cycloaddition manner to afford isoxazoline rings. Subsequent chemical transformations could then be employed to construct triazole moieties. A more direct, albeit speculative, pathway might involve the participation of the nitrile group in a cycloaddition with a suitable 1,3-dipole.
Caption: Proposed multi-step synthesis of triazoles.
Experimental Protocols (Adapted from Analogous Reactions)
The following protocols are adapted from established literature procedures for similar transformations and should be considered as a starting point for optimization with this compound.
General Protocol for the Synthesis of 2,3-Dihydro-1,2,4-oxadiazoles via [3+2] Cycloaddition
This protocol is adapted from the Lewis acid-catalyzed cycloaddition of oxaziridines with nitriles.
Materials:
-
This compound (1.0 eq)
-
Substituted Nitrile (1.2 eq)
-
Lewis Acid (e.g., BF₃·OEt₂, Zn(OTf)₂, 10-20 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol) and anhydrous DCM (10 mL).
-
Add the substituted nitrile (1.2 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., BF₃·OEt₂, 0.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-dihydro-1,2,4-oxadiazole.
General Protocol for the Synthesis of Tetrazoles from Nitriles
This protocol describes a general method for the synthesis of tetrazoles from nitriles, which can be adapted for this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃, 1.5 eq)
-
Ammonium Chloride (NH₄Cl, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the tetrazole-substituted product.
Data from Analogous Reactions
Since experimental data for reactions involving this compound is not yet available, the following tables present data from analogous reactions reported in the literature to provide an indication of expected yields and spectroscopic characteristics.
Table 1: Synthesis of 2,3-Dihydro-1,2,4-oxadiazoles from various Oxaziridines and Nitriles (Analogous Reactions)
| Entry | Oxaziridine Substituent (R¹) | Nitrile (R²-CN) | Lewis Acid (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Benzonitrile | BF₃·OEt₂ (20) | DCM | 12 | 75 |
| 2 | t-Butyl | Acetonitrile | Zn(OTf)₂ (10) | DCM | 24 | 68 |
| 3 | 4-Chlorophenyl | 4-Methoxybenzonitrile | BF₃·OEt₂ (20) | DCM | 18 | 82 |
| 4 | Naphthyl | Cyclohexanecarbonitrile | Zn(OTf)₂ (15) | DCE | 20 | 71 |
Table 2: Representative Spectroscopic Data for 2,3-Dihydro-1,2,4-oxadiazole Derivatives (Analogous Compounds)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Phenyl-5-methyl-2,3-dihydro-1,2,4-oxadiazole | 7.25-7.40 (m, 5H, Ar-H), 5.50 (s, 1H, CH), 2.10 (s, 3H, CH₃) | 160.2 (C=N), 138.5, 129.0, 128.5, 126.0 (Ar-C), 85.5 (CH), 15.0 (CH₃) |
| 3-(4-Methoxyphenyl)-5-phenyl-2,3-dihydro-1,2,4-oxadiazole | 7.80-7.95 (m, 2H, Ar-H), 7.30-7.50 (m, 5H, Ar-H), 6.90 (d, 2H, Ar-H), 5.65 (s, 1H, CH), 3.80 (s, 3H, OCH₃) | 162.0, 160.5 (C=N), 131.0, 130.0, 129.5, 128.8, 127.0, 114.0 (Ar-C), 86.0 (CH), 55.5 (OCH₃) |
Conclusion and Future Outlook
This compound represents a promising and versatile building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The proposed synthetic pathways, based on the established reactivity of oxaziridines and nitriles, offer exciting opportunities for the development of novel synthetic methodologies. The protocols and data provided herein serve as a valuable resource for researchers venturing into this area. Further exploration of the reactivity of this trifunctional reagent is expected to uncover new and efficient routes to valuable heterocyclic scaffolds for applications in drug discovery, agrochemicals, and materials science. Experimental validation of these proposed reactions is a crucial next step and is highly encouraged.
Application Notes and Protocols: Catalytic Enantioselective Reactions in Modern Synthesis
Topic: Catalytic Enantioselective Reactions Employing Oxaziridine-3-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
A comprehensive review of scientific literature and chemical databases was conducted to identify examples and protocols for catalytic enantioselective reactions specifically employing This compound . The search encompassed a variety of keywords and structural queries aimed at identifying the synthesis, isolation, or in situ generation and subsequent catalytic enantioselective application of this molecule.
Finding: Our extensive search did not yield any established or documented examples of catalytic enantioselective reactions that utilize this compound as a catalyst, reagent, or intermediate. The existing literature on the catalytic enantioselective applications of oxaziridines primarily focuses on derivatives such as N-sulfonyloxaziridines (e.g., Davis oxaziridines) and N-alkyloxaziridines. These compounds are well-known for their utility as electrophilic oxygen and nitrogen transfer agents in a variety of asymmetric transformations, including the hydroxylation of enolates, the amination of nucleophiles, and the oxidation of sulfides.
Given the user's interest in the intersection of oxaziridine chemistry, nitriles, and enantioselective catalysis, we have compiled the following application notes and protocols on a closely related and highly relevant topic: Catalytic Enantioselective Cyanation of Carbonyl Compounds . This process, particularly the synthesis of cyanohydrins, is a cornerstone of asymmetric synthesis, enabling the stereocontrolled introduction of a cyanide group to form a chiral hydroxynitrile, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.
Application Notes: Catalytic Enantioselective Synthesis of Cyanohydrins
The asymmetric addition of a cyanide source to a prochiral aldehyde or ketone is a powerful method for the synthesis of optically active cyanohydrins. These reactions are often catalyzed by chiral metal complexes or organocatalysts.
Key Features of Catalytic Enantioselective Cyanation:
-
Stereocontrol: The use of chiral catalysts allows for the selective formation of one enantiomer of the cyanohydrin product, often with high enantiomeric excess (ee).
-
Broad Substrate Scope: A wide range of aldehydes and ketones, including aromatic, aliphatic, and α,β-unsaturated derivatives, can be effectively cyanated.
-
Versatile Cyanide Sources: While highly toxic hydrogen cyanide (HCN) can be used, modern methods often employ safer and more convenient cyanide sources such as trimethylsilyl cyanide (TMSCN), potassium cyanide (KCN) in the presence of an acid, or acetone cyanohydrin.
-
Catalyst Diversity: Catalysts for this transformation include metal-based systems (e.g., titanium, aluminum, and lanthanide complexes with chiral ligands) and metal-free organocatalysts (e.g., chiral peptides, cinchona alkaloids, and phosphine oxides).
Mechanism Overview:
The general mechanism involves the activation of either the carbonyl substrate or the cyanide nucleophile by the chiral catalyst. In many metal-catalyzed systems, the chiral Lewis acidic metal center coordinates to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and directing the nucleophilic attack of the cyanide from a specific face of the molecule. Organocatalysts can operate through various activation modes, including hydrogen bonding and the formation of chiral intermediates.
Experimental Protocols
Representative Protocol for the Enantioselective Cyanosilylation of an Aldehyde using a Chiral Titanium Catalyst
This protocol is a general representation of a widely used method for the asymmetric synthesis of cyanohydrins.
Reaction: Asymmetric addition of trimethylsilyl cyanide (TMSCN) to benzaldehyde catalyzed by a chiral titanium-salen complex.
Materials:
-
Benzaldehyde (freshly distilled)
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral Salen-Ti(IV) catalyst
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere, the chiral salen-Ti(IV) catalyst (0.01 mmol, 1 mol%) is dissolved in anhydrous dichloromethane (2 mL).
-
Reaction Setup: The solution is cooled to 0 °C using an ice bath.
-
Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) is added to the catalyst solution via syringe.
-
Reagent Addition: Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 eq) is added dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
-
Workup: Upon completion, the reaction is quenched by the addition of 1 M hydrochloric acid (5 mL). The mixture is stirred for 30 minutes to hydrolyze the silyl ether.
-
Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure cyanohydrin. The enantiomeric excess is determined by chiral HPLC analysis.
Data Presentation
The following table summarizes representative data for the catalytic enantioselective cyanation of various aldehydes, showcasing the effectiveness of different catalytic systems.
| Entry | Aldehyde | Catalyst System | Cyanide Source | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Ti(OiPr)₄ / Chiral Diol | TMSCN | 95 | 92 (R) |
| 2 | 4-Chlorobenzaldehyde | Chiral Vanadyl Complex | KCN / Ac₂O | 88 | 96 (S) |
| 3 | Cinnamaldehyde | Gd(OiPr)₃ / Chiral Ligand | Acetone Cyanohydrin | 91 | 99 (R) |
| 4 | Cyclohexanecarboxaldehyde | Chiral Peptide Catalyst | HCN | 85 | 94 (S) |
| 5 | Furfural | Al(salen)Cl | TMSCN | 93 | 91 (R) |
Visualization
Logical Workflow for Catalytic Enantioselective Cyanohydrin Synthesis
The following diagram illustrates the general workflow for the synthesis and analysis of a chiral cyanohydrin using a catalytic enantioselective approach.
Caption: General workflow for catalytic enantioselective cyanohydrin synthesis.
Application Notes and Protocols for the Scale-up Synthesis of Oxaziridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaziridines are a class of three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom in a strained ring. This structural feature makes them highly reactive and valuable reagents in organic synthesis, primarily as versatile and selective oxidizing agents for a variety of functional groups. The presence of a carbonitrile group at the 3-position of the oxaziridine ring is anticipated to confer unique reactivity and potential applications in medicinal chemistry and materials science.
This document provides detailed application notes and protocols for a proposed two-step, scalable synthesis of a model N-alkyl-oxaziridine-3-carbonitrile. The synthetic strategy involves an initial Strecker synthesis to produce an α-aminonitrile, followed by an oxidative cyclization to form the target oxaziridine. The protocols are designed with a focus on scalability, safety, and reproducibility.
Safety Considerations
The proposed synthetic route involves hazardous materials that require strict safety protocols, particularly for large-scale operations.
-
Cyanide Salts (e.g., Sodium Cyanide, NaCN) : Highly toxic by ingestion, inhalation, and skin contact.[1] Reactions involving cyanide salts must be conducted in a well-ventilated fume hood.[1][2] All personnel must be trained in handling cyanides and be aware of emergency procedures.[3][4] A dedicated quench bath containing bleach (sodium hypochlorite solution) should be prepared to neutralize any residual cyanide on glassware and equipment.[2] The pH of all solutions containing cyanide must be kept basic to prevent the formation of highly toxic and flammable hydrogen cyanide (HCN) gas.[1][3]
-
m-Chloroperoxybenzoic Acid (m-CPBA) : A strong oxidizing agent that is potentially explosive, especially in its purified form, and can be sensitive to shock, friction, and heat.[5] It is typically supplied as a stabilized mixture with m-chlorobenzoic acid and water.[6] For scale-up, it is crucial to control the reaction temperature and to use a solution of m-CPBA rather than the solid.[7] Any unused m-CPBA should be quenched with a reducing agent, such as aqueous sodium bisulfite or sodium thiosulfate solution.[6][7]
-
General Precautions : Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., neoprene or butyl rubber for cyanides), must be worn at all times.[3][5]
Proposed Synthetic Pathway
The synthesis of N-alkyl-oxaziridine-3-carbonitrile is proposed to proceed via a two-step sequence:
-
Strecker Synthesis : An aldehyde is reacted with an alkylamine and a cyanide source to form an α-alkylamino-nitrile.
-
Oxidative Cyclization : The α-alkylamino-nitrile is oxidized with m-CPBA to yield the corresponding N-alkyl-oxaziridine-3-carbonitrile.
Experimental Protocols
Protocol 1: Scale-up Synthesis of 2-(tert-Butylamino)acetonitrile (Model α-Aminonitrile)
This protocol describes the synthesis of a model α-aminonitrile from formaldehyde, tert-butylamine, and sodium cyanide.
Materials and Equipment:
-
Formaldehyde (37 wt. % in H₂O)
-
tert-Butylamine
-
Sodium Cyanide (NaCN)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Large-capacity reaction vessel with overhead stirring, temperature control, and an addition funnel
-
Appropriate PPE
Procedure:
-
Reaction Setup : In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Charge Reagents : Charge the flask with formaldehyde (37 wt. % in H₂O, 1.0 equiv.) and cool the solution to 0-5 °C using an ice bath.
-
Amine Addition : Slowly add tert-butylamine (1.0 equiv.) to the cooled formaldehyde solution via the addition funnel, maintaining the internal temperature below 10 °C. Stir the mixture for 30 minutes at 0-5 °C.
-
Cyanide Addition : In a separate vessel, dissolve sodium cyanide (1.0 equiv.) in deionized water. Slowly add the sodium cyanide solution to the reaction mixture, again keeping the internal temperature below 10 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to 10 °C and cautiously add a saturated aqueous solution of sodium bisulfite to quench any unreacted formaldehyde.
-
Extraction : Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 500 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
Purification : The crude product can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Scale-up Synthesis of 2-tert-Butyl-oxaziridine-3-carbonitrile
This protocol describes the oxidation of the α-aminonitrile to the target oxaziridine.
Materials and Equipment:
-
2-(tert-Butylamino)acetonitrile
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Reaction vessel with overhead stirring and temperature control
Procedure:
-
Reaction Setup : In a fume hood, dissolve 2-(tert-butylamino)acetonitrile (1.0 equiv.) in dichloromethane in a reaction vessel equipped with a mechanical stirrer and a thermometer. Cool the solution to 0-5 °C.
-
Oxidant Addition : In a separate flask, dissolve m-CPBA (1.2 equiv.) in dichloromethane. Add the m-CPBA solution to the cooled solution of the α-aminonitrile dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction : Stir the reaction mixture at 0-5 °C for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Quenching : Once the reaction is complete, quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium bisulfite until a starch-iodide paper test is negative.
-
Work-up : Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 500 mL) to remove m-chlorobenzoic acid, followed by a wash with brine (1 x 500 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 30 °C) to avoid decomposition of the product.
-
Purification : The crude oxaziridine can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
Table 1: Representative Data for the Scale-up Synthesis of 2-(tert-Butylamino)acetonitrile
| Parameter | Value |
| Scale | 1.0 mol |
| Formaldehyde (37%) | 81.1 g |
| tert-Butylamine | 73.1 g |
| Sodium Cyanide | 49.0 g |
| Reaction Time | 14 hours |
| Typical Yield | 75-85% |
| Purity (crude) | >90% |
Table 2: Representative Data for the Scale-up Synthesis of 2-tert-Butyl-oxaziridine-3-carbonitrile
| Parameter | Value |
| Scale | 0.5 mol |
| 2-(tert-Butylamino)acetonitrile | 56.1 g |
| m-CPBA (~77%) | 134.4 g |
| Reaction Time | 5 hours |
| Typical Yield | 60-75% |
| Purity (after chromatography) | >95% |
Visualizations
Characterization
The final product, N-alkyl-oxaziridine-3-carbonitrile, is expected to be a relatively stable compound that can be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C) : To confirm the structure and purity of the product. The proton on the oxaziridine ring is expected to have a characteristic chemical shift.
-
Infrared (IR) Spectroscopy : To identify the characteristic C≡N stretch of the nitrile group and the N-O bond of the oxaziridine ring.
-
Mass Spectrometry (MS) : To determine the molecular weight of the product.
These protocols provide a general framework for the scale-up synthesis of oxaziridine-3-carbonitriles. Optimization of reaction conditions may be necessary for different aldehydes and amines. Strict adherence to safety protocols is essential for a safe and successful synthesis.
References
experimental setup and safety precautions for oxaziridine reactions
Application Notes and Protocols: Oxaziridine Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines on the experimental setup and safety precautions for conducting reactions involving oxaziridines. Oxaziridines are versatile reagents used for electrophilic oxygen and nitrogen transfer reactions, making them valuable in organic synthesis and drug development.[1][2] However, their strained three-membered ring structure and oxidizing potential necessitate careful handling and adherence to strict safety protocols.[1]
Safety Precautions
Working with oxaziridines and the peroxy compounds often used in their synthesis requires a thorough understanding of the potential hazards.[3] Oxaziridines can be irritating to the skin, eyes, and respiratory system.[4][5] Some have been reported to decompose exothermically, especially in large quantities or upon prolonged storage at room temperature, which can lead to container rupture.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash-resistant safety goggles with side protection. A face shield is strongly recommended.[4] | Protects against splashes of corrosive reagents and solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Glove selection should be based on the specific chemicals and duration of use.[4][5] | Prevents skin contact, which can cause irritation and inflammation.[4] |
| Body Protection | Flame-retardant laboratory coat, fully buttoned. A chemically impervious apron should be worn over the lab coat.[6] | Protects against chemical splashes and potential fire hazards. |
| Respiratory Protection | Use is required when engineering controls are insufficient. A NIOSH- or CEN-certified respirator may be appropriate.[4][5] | Prevents inhalation of fumes or fine powders, which can cause respiratory irritation.[5] |
Engineering Controls and Emergency Procedures
Proper engineering controls are the primary line of defense.
-
Fume Hood: All work with oxaziridines and peracids must be conducted in a certified chemical fume hood to control inhalation exposure.[6]
-
Safety Shield: Reactions, especially those involving peroxy compounds or unfamiliar processes, should be run behind a safety shield.[3]
-
Eyewash and Safety Shower: Facilities must be equipped with an eyewash fountain and safety shower, which should be tested regularly.[6][7]
-
Fire Extinguisher: An appropriate fire extinguisher (e.g., Class ABC) must be readily accessible.[6]
-
Spill Kit: An appropriate spill kit containing absorbent, inert material should be available for containment. Do not let the product enter drains.[4]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling, even if gloves were worn.[5] Avoid creating dust when working with solid oxaziridines.[5]
-
Storage: Store oxaziridines in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4] Long-term storage at reduced temperatures (e.g., -20°C) is often recommended for stability.[4][5]
-
Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[4]
Waste Disposal
Dispose of all chemical waste, including reaction mixtures and contaminated materials, in a suitable, labeled disposal container.[4] Consult local and institutional regulations for proper hazardous waste disposal procedures.[5] Reaction products should never be recovered by distillation until all residual active oxygen compounds have been destroyed.[3]
References
Troubleshooting & Optimization
strategies to improve the yield and purity of oxaziridine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of oxaziridine-3-carbonitrile. The information is based on established principles of oxaziridine chemistry, adapted for the specific considerations of a 3-cyano-substituted framework.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing oxaziridines, and which is most suitable for this compound?
A1: The most prevalent method for synthesizing oxaziridines is the oxidation of the corresponding imine.[1][2] For this compound, the precursor would be an N-substituted-α-cyanoimine. Common oxidizing agents include:
-
Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation.[1]
-
Potassium peroxymonosulfate (Oxone®): Used in a buffered solution, it is an effective and environmentally benign oxidant.[3]
-
Sodium hypochlorite (NaOCl): A cost-effective and readily available oxidant. The pH of the reaction is a critical parameter for success.
-
Hydrogen peroxide with a nitrile: This system can be used for in situ generation of a peroxyimidic acid as the active oxidant.
The choice of oxidant will depend on the stability of the starting materials and the desired product to the reaction conditions. For an electron-deficient substrate like an α-cyanoimine, a more reactive oxidant might be necessary.
Q2: How does the cyano group at the 3-position affect the synthesis?
A2: The cyano group is strongly electron-withdrawing. This can influence the synthesis in several ways:
-
Imine Reactivity: The electron-withdrawing nature of the cyano group may decrease the nucleophilicity of the imine nitrogen, potentially slowing down the oxidation reaction.
-
Product Stability: The resulting this compound may have altered stability due to the electronic effects of the cyano group. The strained three-membered ring is inherently reactive.[4]
-
Side Reactions: The cyano group itself could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable under neutral or mildly basic conditions often used for oxidation.
Q3: What are the key parameters to control for optimizing the yield and purity?
A3: Several factors are crucial for optimizing the synthesis of oxaziridines:
-
Purity of the Starting Imine: The purity of the precursor imine is critical. Impurities can lead to side reactions and complicate the purification of the final product.
-
Choice of Oxidant: The reactivity of the oxidant should be matched to the substrate.
-
Reaction Temperature: Oxaziridination is typically carried out at low temperatures (0 °C to room temperature) to minimize byproduct formation and decomposition of the product.
-
Solvent: The choice of solvent is important. Acetonitrile and dichloromethane are commonly used. The solvent must not react with the oxidant.
-
pH Control: When using oxidants like NaOCl or Oxone®, maintaining the optimal pH is crucial for high yields.
Q4: How stable is this compound, and what are the recommended storage conditions?
A4: Oxaziridines, in general, are sensitive to heat, light, acids, bases, reductants, and some metals.[4] N-sulfonyl and N-phosphinoyl oxaziridines tend to be more stable and are often crystalline solids that can be purified by chromatography.[1] Given the electronic nature of the cyano group, this compound is expected to be a relatively stable, yet reactive, compound. It is recommended to store the purified product at low temperatures (e.g., in a refrigerator or freezer), protected from light and moisture.
Q5: What are the most effective methods for purifying this compound?
A5: Purification of oxaziridines is commonly achieved through:
-
Column Chromatography: This is a standard method for removing impurities and unreacted starting materials.[3] Silica gel is a common stationary phase.
-
Recrystallization: If the oxaziridine is a stable crystalline solid, recrystallization can be an effective method for achieving high purity.
It is advisable to perform purification at low temperatures if the product shows signs of instability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Oxidant: The oxidizing agent may have degraded over time. 2. Low Reactivity of Imine: The electron-withdrawing cyano group makes the imine less reactive. 3. Incorrect pH: For pH-sensitive oxidants like NaOCl, incorrect pH can halt the reaction. | 1. Use a fresh batch of the oxidant or titrate to determine its activity. 2. Increase the reaction temperature slightly (monitor for decomposition), use a more reactive oxidant, or increase the reaction time. 3. Carefully buffer the reaction mixture to the optimal pH for the chosen oxidant. |
| Low Yield | 1. Decomposition of Product: Oxaziridines can be unstable under the reaction or workup conditions. 2. Hydrolysis of Imine: The imine precursor can hydrolyze back to the corresponding aldehyde/ketone and amine. 3. Side Reactions: The oxidant may react with other functional groups or the solvent. | 1. Maintain low temperatures throughout the reaction and workup. Avoid acidic or strongly basic conditions during workup. 2. Ensure anhydrous reaction conditions. 3. Choose an inert solvent and ensure the substrate is free of easily oxidizable impurities. |
| Low Purity/Multiple Spots on TLC | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Formation of Byproducts: Side reactions or decomposition may be occurring. 3. Contamination from Starting Materials: The precursor imine may not have been pure. | 1. Monitor the reaction by TLC and allow it to run until the starting imine is consumed. 2. Optimize reaction conditions (temperature, oxidant, pH) to minimize byproduct formation. 3. Purify the imine precursor before the oxidation step. |
| Product Decomposes During Purification | 1. Instability on Silica Gel: Some oxaziridines can decompose on acidic silica gel. 2. Thermal Instability: The product may be sensitive to the heat generated during solvent evaporation. | 1. Deactivate the silica gel with a base (e.g., triethylamine) before use, or use a different stationary phase like alumina. 2. Use a rotary evaporator at low temperature and pressure. Avoid heating the product. |
Quantitative Data on Oxaziridine Synthesis
The following table summarizes representative data for the synthesis of N-sulfonyloxaziridines, which can serve as a guideline for the synthesis of N-substituted oxaziridine-3-carbonitriles.
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| m-CPBA | Dichloromethane | 0 to rt | 2 - 6 | 70 - 95 | >95 |
| Oxone® | Acetonitrile/Water | 0 to rt | 1 - 4 | 80 - 98 | >98 |
| NaOCl (pH 13) | Acetonitrile/Water | 0 to rt | 0.5 - 2 | 70 - 90 | >95 |
| H₂O₂/Trichloroacetonitrile | Dichloromethane | 0 to rt | 3 - 8 | 60 - 85 | >90 |
Note: Yields and purities are highly substrate-dependent.
Experimental Protocols
Protocol 1: Synthesis of N-Sulfonyl-α-cyanoimine
This protocol describes the synthesis of the imine precursor from an aldehyde, a sulfonamide, and a cyanide source.
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) and sulfonamide (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at room temperature, add a dehydrating agent (e.g., magnesium sulfate or sodium sulfate).
-
Addition of Cyanide: Add a cyanide source (e.g., trimethylsilyl cyanide, 1.1 eq) dropwise to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, filter off the dehydrating agent. The filtrate can be concentrated under reduced pressure.
-
Purification: The crude imine can be purified by column chromatography on silica gel or by recrystallization to obtain the pure N-sulfonyl-α-cyanoimine.
Protocol 2: Oxidation of N-Sulfonyl-α-cyanoimine to this compound
This protocol outlines the oxidation of the imine to the desired oxaziridine using m-CPBA.
-
Reaction Setup: Dissolve the purified N-sulfonyl-α-cyanoimine (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add a solution of m-CPBA (1.1 - 1.5 eq) in dichloromethane dropwise to the cooled imine solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC until the starting imine is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding a solution of sodium thiosulfate or sodium sulfite to destroy excess peroxide. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the solution under reduced pressure at low temperature. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
identification and mitigation of side reactions in oxaziridine chemistry
Welcome to the Technical Support Center for Oxaziridine Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side reactions encountered during experiments with oxaziridines.
Troubleshooting Guides
This section provides solutions to common problems encountered in oxaziridine-mediated reactions.
Issue 1: Low yield of the desired α-hydroxylated product and formation of a rearranged amide byproduct.
-
Question: My α-hydroxylation of a ketone with an N-alkyl oxaziridine is giving me a significant amount of a rearranged amide byproduct. How can I suppress this rearrangement?
-
Answer: Rearrangement of oxaziridines to amides can be a significant side reaction, particularly with N-alkyl oxaziridines, and can be initiated by single-electron transfer (SET) pathways, heat, or light.[1][2][3] To mitigate this, consider the following strategies:
-
Reagent Selection: Switch to an N-sulfonyl oxaziridine, such as Davis' reagent (2-(phenylsulfonyl)-3-phenyloxaziridine) or a camphor-based derivative.[4][5] The electron-withdrawing sulfonyl group disfavors the rearrangement pathway by making the nitrogen atom less likely to participate in radical or ionic rearrangements.[4]
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize thermal rearrangement.
-
Light: Protect the reaction from light by wrapping the reaction vessel in aluminum foil, as photochemical rearrangement is a known side reaction.[3]
-
Metal Contaminants: Ensure all glassware is scrupulously clean to avoid trace metal contaminants that can catalyze the rearrangement.[2]
-
-
Issue 2: Competitive amination instead of oxidation when using an N-H or N-alkyl oxaziridine.
-
Question: I am trying to perform an oxidation, but I am observing significant N-transfer to my nucleophile. How can I favor oxidation over amination?
-
Answer: The reactivity of an oxaziridine is highly dependent on the substituent on the nitrogen atom.[5]
-
N-Substituent Effect: Oxaziridines with small N-substituents (like H or alkyl groups) are more prone to act as aminating agents.[5][6] To favor oxygen transfer, use an oxaziridine with a bulky and/or electron-withdrawing group on the nitrogen. N-sulfonyl oxaziridines are excellent choices for promoting oxidation.[4] The bulky sulfonyl group sterically hinders the approach of the nucleophile to the nitrogen atom, and its electron-withdrawing nature makes the oxygen atom more electrophilic and thus a better oxygen transfer agent.[5]
-
Issue 3: Formation of imine byproducts during electrophilic amination reactions.
-
Question: My electrophilic amination of a primary amine with an oxaziridine is plagued by the formation of an imine byproduct. What is the cause and how can I prevent it?
-
Answer: Imine byproducts often arise from the reaction of the amine nucleophile with the aldehyde or ketone byproduct generated from the oxaziridine after nitrogen transfer.[7]
-
Oxaziridine Choice: To circumvent this, use an oxaziridine derived from a ketone that is less reactive towards nucleophilic attack. For example, a diethylketomalonate-derived N-Boc-oxaziridine releases the less reactive diethyl ketomalonate as a byproduct, minimizing unwanted imine formation.[7]
-
Issue 4: Hydrolysis of the oxaziridine leading to low reaction efficiency.
-
Question: My reaction yields are consistently low, and I suspect my oxaziridine is decomposing in the presence of moisture. How can I prevent hydrolysis?
-
Answer: Oxaziridines can be susceptible to hydrolysis, especially under acidic conditions. The rate of hydrolysis is influenced by the substituents on both the nitrogen and carbon atoms of the oxaziridine ring.
-
Control of pH: If possible, run the reaction under neutral or slightly basic conditions. For the synthesis of N-sulfonyl oxaziridines using sodium hypochlorite, maintaining a pH of around 13 is crucial to prevent hydrolysis of the starting imine and the oxaziridine product.[8]
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What are the main types of side reactions observed in oxaziridine chemistry?
A1: The primary side reactions include:
-
Rearrangements: Oxaziridines can rearrange to form amides or nitrones.[2][3][9] These rearrangements can be promoted by heat, light, or the presence of transition metals.[2][3]
-
Competitive Amination vs. Oxidation: Depending on the N-substituent, oxaziridines can act as either oxygen-transfer or nitrogen-transfer agents.[4][5][6]
-
Hydrolysis: The strained three-membered ring is susceptible to cleavage by water, especially under acidic conditions.
-
Byproduct Reactions: The aldehyde or ketone formed as a byproduct after atom transfer can react with other components of the reaction mixture, for instance, forming imines with amine nucleophiles.[7]
Q2: How does the N-substituent on the oxaziridine influence its reactivity and side reactions?
A2: The N-substituent plays a critical role in determining the reactivity of the oxaziridine:
-
N-Alkyl and N-H Oxaziridines: These tend to be more reactive as aminating agents and are more prone to rearrangement.[5][6]
-
N-Sulfonyl Oxaziridines (e.g., Davis' reagent): The strongly electron-withdrawing sulfonyl group enhances the electrophilicity of the oxygen atom, making these excellent oxygen-transfer reagents with reduced propensity for rearrangement and amination side reactions.[4]
-
N-Acyl and N-Alkoxycarbonyl (e.g., N-Boc) Oxaziridines: These are often used for electrophilic amination. The N-Boc group, for instance, provides a good balance of reactivity and stability.[6]
Q3: Are there any general precautions I should take when working with oxaziridines?
A3: Yes, due to their strained ring and potential for energetic decomposition, the following precautions are recommended:
-
Thermal Stability: Be aware that some oxaziridines can decompose exothermically, especially on a large scale. It is advisable to store them at low temperatures.
-
Purity: Purify oxaziridines carefully, as impurities can sometimes catalyze decomposition.
-
Reaction Scale: When exploring a new reaction, it is prudent to start with a small scale to assess its safety profile.
Data Presentation
Table 1: Comparison of Product Distribution in the Oxidation of an Enolate with Different Oxaziridine Types
| Oxaziridine Type | Desired α-Hydroxy Ketone Yield (%) | Amide Rearrangement Product Yield (%) | Reference |
| N-Alkyl Oxaziridine | Varies, often with significant rearrangement | Can be a major byproduct | [2] |
| N-Sulfonyl Oxaziridine (Davis' Reagent) | Typically >90% | Generally <5% | [10] |
Table 2: Influence of Reaction Conditions on the Yield of N-Sulfonyl Oxaziridines from N-Sulfonylimines and Sodium Hypochlorite
| Solvent | pH of NaOCl solution | Oxaziridine Yield (%) | Imine Hydrolysis Byproduct (%) | Reference |
| Acetonitrile | 13 | 90 | 10 | [8] |
| Acetonitrile | 11 | Low | High | [8] |
| Dichloromethane | 13 | 57 | 35 | [8] |
| Toluene | 13 | 3 | 97 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the α-Hydroxylation of a Ketone using Davis' Reagent to Minimize Rearrangement
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ketone (1.0 equiv) in anhydrous THF at -78 °C.
-
Enolate Formation: Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise to the solution and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Oxidation: Dissolve 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis' reagent) (1.2 equiv) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Quenching: After stirring at -78 °C for 1-3 hours (monitor by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis' Reagent)
This protocol is adapted from a concise, catalyst-free synthesis using sodium hypochlorite.[8]
-
Imine Synthesis: First, synthesize the N-(phenylsulfonyl)imine of benzaldehyde. This can be achieved by the condensation of benzaldehyde with benzenesulfonamide, often with a Lewis acid catalyst and removal of water.
-
Oxidation Setup: In a round-bottom flask, dissolve the N-(phenylsulfonyl)imine (1.0 equiv) in acetonitrile.
-
Oxidant Preparation: Prepare a 12% aqueous solution of sodium hypochlorite and adjust the pH to 13 using a potassium chloride-sodium hydroxide buffer.
-
Oxidation Reaction: Cool the imine solution to 0 °C and add the basic sodium hypochlorite solution (6.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for approximately 30 minutes.
-
Workup: After the reaction is complete (monitor by TLC), add water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure oxaziridine.
Visualizations
Caption: Major reaction pathways of oxaziridines.
Caption: Troubleshooting workflow for oxaziridine side reactions.
References
- 1. Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station | Medium [medium.com]
- 2. Oxaziridine - Wikiwand [wikiwand.com]
- 3. Oxaziridine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines [mdpi.com]
- 6. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Rearrangement reactions of oxaziridines to nitrones. X-Ray crystal and molecular structure of N-t-butyl-α(o-hydroxyphenyl)nitrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Davis Oxidation [organic-chemistry.org]
handling and storage protocols for thermally sensitive oxaziridine compounds
Technical Support Center: Oxaziridine Compounds
This guide provides essential information for researchers, scientists, and drug development professionals on the proper .
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with thermally sensitive oxaziridines?
A1: The primary hazard is their potential for rapid, exothermic decomposition when exposed to heat. The high strain in the three-membered ring makes the N-O bond relatively weak, contributing to their thermal instability. A documented incident involved the exothermic decomposition of a 500-gram quantity of (±)-trans-2-(phenylsulfonyl)-3-phenyloxaziridine after two weeks of storage at room temperature, which generated enough force to shatter its container[1]. They are also oxidizing agents and can react vigorously with other substances. Standard laboratory hazards include potential irritation to the skin, eyes, and respiratory tract[2].
Q2: What are the ideal storage conditions for thermally sensitive oxaziridines?
A2: Proper storage is critical to prevent decomposition and maintain the compound's integrity. The recommended conditions depend on the specific oxaziridine's stability, which is highly influenced by its substituents[3][4]. However, a general protocol for thermally sensitive variants, such as N-sulfonyloxaziridines, involves low-temperature storage.
| Compound Type | Storage Temperature | Container | Additional Notes |
| N-Sulfonyloxaziridines (e.g., Davis reagents) | Refrigerator or Freezer (-20°C to 5°C)[1][2][5] | Tightly-closed, light-protecting (brown) bottle[1][2] | Long-term storage at -20°C is recommended[2]. |
| Sterically Hindered Oxaziridines | Can be stable at room temperature for months[3] | Tightly-closed container | Stability is structure-dependent; always consult specific product data. |
| General Thermally Sensitive Oxaziridines | Reduced temperatures (≤ 5°C)[5] | Tightly-closed container away from ignition sources[2] | Store in a cool, dry, well-ventilated area[2]. |
Q3: What personal protective equipment (PPE) is required when handling oxaziridines?
A3: A comprehensive approach to safety is necessary. Always handle these compounds in a well-ventilated chemical fume hood[2].
-
Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory[2][6].
-
Hand Protection: Wear appropriate chemical-resistant gloves. If splash contact occurs, replace gloves immediately[2][6][7].
-
Body Protection: A flame-resistant lab coat should be worn to protect from splashes and potential fires[8]. Ensure clothing consists of long pants and closed-toe shoes[9].
-
Respiratory Protection: Use only with adequate general and local exhaust ventilation to keep airborne concentrations low. Avoid breathing fumes[2].
Q4: How does the structure of an oxaziridine affect its stability?
A4: The stability of an oxaziridine is significantly influenced by the electronic and steric properties of its substituents.
-
N-Substituents: Electron-withdrawing groups on the nitrogen, such as in N-sulfonyloxaziridines, increase the compound's reactivity and thermal sensitivity[4][5].
-
Steric Hindrance: Increased steric bulk around the oxaziridine ring can dramatically enhance stability. For example, some highly hindered oxaziridines can be stored at room temperature for months without noticeable decomposition[3].
Troubleshooting Guide
Problem: My oxaziridine compound shows signs of decomposition (e.g., discoloration, change in physical state, unexpected NMR signals). What happened?
This decision tree can help diagnose potential causes of decomposition.
Problem: The yield of my reaction involving an oxaziridine is lower than expected.
-
Verify Reagent Quality: Ensure the oxaziridine has not degraded. Check the purity by an appropriate analytical method (e.g., ¹H NMR) before use. Decomposition often leads to the formation of corresponding amides or nitrones, which may be observable[4].
-
Reaction Temperature: While oxaziridines are used as oxidants at elevated temperatures for some reactions like epoxidation, the thermal sensitivity of the reagent itself must be considered[5]. The reaction temperature may need to be optimized to be high enough for the desired transformation but low enough to prevent premature decomposition of the oxaziridine.
-
Incompatible Reagents: Ensure that other reagents or catalysts in your reaction mixture are not promoting the decomposition of the oxaziridine. For instance, some Lewis acids can catalyze the rearrangement of N-sulfonyloxaziridines[3].
Experimental Protocols & Workflows
General Handling Workflow for Thermally Sensitive Oxaziridines
This workflow outlines the critical steps for safely handling these compounds during an experiment.
Protocol: Quenching and Disposal of Residual Oxaziridine
This protocol is a general guideline for neutralizing reactive oxaziridine waste. Always perform on a small scale first.
CAUTION: This procedure can be exothermic. Perform in a chemical fume hood with an ice bath ready.
-
Preparation: Transfer the solution containing residual oxaziridine to a flask equipped with a stir bar and an inert gas inlet. Place the flask in an ice bath to cool to 0°C[8].
-
Initial Quench: While stirring, slowly add a less reactive quenching agent, such as isopropanol[8][10]. Add the isopropanol dropwise via an addition funnel or syringe. Bubbling (gas evolution) may be observed. Continue the slow addition until gas evolution ceases[11].
-
Secondary Quench: After the initial reaction subsides, a 1:1 mixture of isopropanol/water can be slowly added, followed by the cautious, dropwise addition of water[8][11].
-
Equilibration: Once the addition is complete and the reaction appears to be over, allow the mixture to slowly warm to room temperature and stir for several hours to ensure complete quenching[8].
-
Neutralization & Disposal: Neutralize the solution with a dilute acid (e.g., citric acid) before combining it with the appropriate aqueous/organic hazardous waste stream[8][10].
Visualizing Thermal Decomposition Pathways
The thermal decomposition of oxaziridines can proceed through different pathways depending on the structure and conditions. The primary pathways involve the cleavage of the weak N-O or C-O bonds within the strained ring[4].
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. aksci.com [aksci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
troubleshooting guide for unexpected outcomes in oxaziridine-mediated reactions
This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected outcomes in oxaziridine-mediated reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in low to no yield of the desired product. What are the potential causes and how can I improve the yield?
A1: Low yields in oxaziridine-mediated reactions can stem from several factors, including the stability of the oxaziridine reagent, suboptimal reaction conditions, and competing side reactions.
Troubleshooting Steps:
-
Reagent Quality: Ensure the oxaziridine reagent is pure and has not decomposed. Some oxaziridines can be sensitive to prolonged storage, even at room temperature.[1] It is recommended to use freshly prepared or commercially available reagents of high purity. For the synthesis of N-sulfonyloxaziridines, oxidation of the corresponding N-sulfonyl imines with reagents like m-CPBA or Oxone is a common and reliable method.[2]
-
Reaction Conditions:
-
Temperature: Many oxaziridine reactions are sensitive to temperature. Running the reaction at too high a temperature can lead to decomposition of the reagent or undesired side products. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Consider starting at a lower temperature (e.g., -78 °C or 0 °C) and gradually warming to room temperature.[3]
-
Solvent: The choice of solvent can significantly impact reaction outcomes. Aprotic solvents like dichloromethane (DCM), toluene, and acetone are commonly used.[4][5] Poor solubility of substrates may necessitate the use of phase-transfer catalysts.[6]
-
Moisture: Reactions involving sensitive intermediates like enolates are highly susceptible to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The addition of a drying agent like magnesium oxide (MgO) can sometimes improve reproducibility.[3]
-
-
Substrate-Reagent Mismatch: The reactivity of the oxaziridine is heavily influenced by the substituent on the nitrogen atom. Electron-withdrawing groups, such as a sulfonyl group, enhance the electrophilicity of the oxygen atom, favoring oxygen transfer reactions like α-hydroxylation.[1][7] For nitrogen transfer reactions, oxaziridines with less bulky and less electron-withdrawing N-substituents are often preferred.[1]
Q2: I am observing the formation of significant amounts of an imine byproduct. How can I minimize this?
A2: Imine byproduct formation is a common issue, particularly in amination reactions where the aldehyde generated from the oxaziridine can react with the amine nucleophile.[6]
Strategies to Reduce Imine Formation:
-
Choice of Oxaziridine: Utilize an oxaziridine derived from a ketone rather than an aldehyde. The resulting ketone byproduct is generally less reactive towards nucleophiles, thereby minimizing the formation of unwanted imine side products.[6] For example, a diethylketomalonate-derived oxaziridine releases diethyl ketomalonate as a byproduct, which is less prone to subsequent reactions.[5]
-
Reaction Stoichiometry and Addition Rate: Using a slight excess of the oxaziridine reagent can sometimes help to fully consume the nucleophile before it can react with the aldehyde byproduct. Additionally, slow addition of the limiting reagent can help maintain a low concentration of the reactive species and reduce side reactions.
Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Achieving high diastereoselectivity often depends on the substrate, the specific oxaziridine used, and the reaction conditions.
Methods to Enhance Diastereoselectivity:
-
Chiral Auxiliaries: The use of chiral auxiliaries on the substrate can effectively control the facial selectivity of the oxidation. For instance, Evans' chiral oxazolidinones have been used to achieve high diastereoselectivity in the α-hydroxylation of enolates.[8]
-
Chiral Oxaziridines: Enantiomerically pure oxaziridines, such as those derived from camphor, can induce asymmetry in the oxidation of prochiral substrates.[9][10]
-
Reaction Conditions:
-
Solvent and Temperature: The solvent can influence the transition state geometry, thereby affecting the diastereomeric ratio. Experimenting with different solvents and optimizing the reaction temperature can lead to improved selectivity.
-
Base Selection: In reactions involving enolates, the choice of base can impact the geometry of the enolate formed, which in turn can influence the stereochemical outcome of the subsequent oxidation.
-
Data Presentation
Table 1: Effect of Catalyst and Ligand on Enantioselectivity in Iron-Catalyzed Olefin Oxyamination [3]
| Entry | Catalyst | Ligand | Yield (%) | ee (%) |
| 1 | FeCl₂ | 5a | - | 95 |
| 2 | Fe(NTf₂)₂ | 5e | 75 | 70 |
| 3 | Fe(NTf₂)₂ | 5f | 78 | 85 |
| 4 | Fe(NTf₂)₂ | 5f | 82 | 92 |
Reaction conditions: 0.2 mmol olefin, 2.5 equiv of oxaziridine in benzene (0.1 M) at 23 °C. Entry 4 was performed at 0.05 M with 400 wt% MgO added as a drying agent and the reaction was started at 0 °C and allowed to warm to room temperature.
Experimental Protocols
Protocol 1: General Procedure for α-Hydroxylation of a Ketone using Davis Reagent [7][11]
-
Preparation of the Enolate: To a solution of the ketone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 mmol) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Oxidation: In a separate flask, dissolve the Davis reagent (2-(phenylsulfonyl)-3-phenyloxaziridine) (1.2 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring and Quenching: Allow the reaction mixture to stir at -78 °C and monitor the progress by thin-layer chromatography (TLC). Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Synthesis of N-Sulfonyl Oxaziridines [2]
-
Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the desired aldehyde (1.0 equiv), a sulfonamide (1.0 equiv), and a catalytic amount of a Brønsted or Lewis acid in a suitable solvent such as toluene. Reflux the mixture until the theoretical amount of water has been collected. Remove the solvent under reduced pressure to obtain the crude N-sulfonyl imine.
-
Oxidation: Dissolve the crude N-sulfonyl imine in a biphasic solvent system of dichloromethane and an aqueous solution of sodium bicarbonate. Cool the mixture to 0 °C and add a solution of Oxone (potassium peroxymonosulfate) (2.0 equiv) in water portion-wise, maintaining the temperature below 5 °C.
-
Workup and Purification: After the addition is complete, stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the imine. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting N-sulfonyl oxaziridine can often be purified by recrystallization.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaziridine synthesis [organic-chemistry.org]
- 4. Oxaziridine-Mediated Oxyamination of Indoles: An Approach to 3-Aminoindoles and Enantioenriched 3-Aminopyrroloindolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 6. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 7. Davis oxidation - Wikipedia [en.wikipedia.org]
- 8. Oxaziridine - Wikipedia [en.wikipedia.org]
- 9. Davis Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
optimization of reaction parameters for amination with oxaziridine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxaziridine-3-carbonitrile and related derivatives for electrophilic amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using an oxaziridine derived from diethyl ketomalonate for amination compared to other oxaziridines?
A1: The primary advantage lies in minimizing common side reactions.[1][2][3] Traditional oxaziridines often generate aldehyde byproducts which can react with the starting amine or the aminated product to form undesired imines.[3] The diethyl ketomalonate-derived oxaziridine, upon reaction, releases diethyl ketomalonate, a ketone that is significantly less reactive towards nucleophiles, thus preventing the formation of imine side products and leading to cleaner reactions.[1][2][3]
Q2: My reaction is suffering from low yield. What are the initial parameters I should investigate?
A2: Low yields in oxaziridine-mediated aminations can stem from several factors. Key parameters to investigate include:
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration. For some systems, extending the reaction time can improve yields.[4] Temperature is also critical; while some reactions proceed well at room temperature, lower temperatures can significantly hinder the amination pathway, leading to only trace amounts of product.[4]
-
Solvent Choice: The polarity of the solvent can influence reaction efficiency. For instance, in the amination of organometallic reagents, switching from a more polar solvent like THF to a less polar one like diethyl ether (Et₂O) has been shown to yield a product with higher purity, even if the overall yield is comparable.[4] For amination of primary amines, toluene and dichloromethane have been found to be optimal depending on the specific substrate.[1]
-
Substrate Solubility: Poor solubility of the substrate can lead to low conversion.[3] In such cases, the use of a phase-transfer catalyst may be necessary, although this can sometimes result in only moderate yields.[3] Alternatively, using monophasic aqueous/organic conditions with an excess of a base like sodium bicarbonate (NaHCO₃) can improve solubility and obviate the need for a phase-transfer catalyst.[3]
Q3: I am observing significant amounts of diaminated side products. How can I minimize their formation?
A3: The formation of diaminated products is a common issue arising from the inherent nucleophilicity of the amine substrate and the high reactivity of the oxaziridine reagent.[3] Strategies to mitigate this include:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the oxaziridine reagent (e.g., 1.2 equivalents) relative to the amine can favor the mono-aminated product.[4]
-
Slow Addition: Adding the nucleophile (e.g., Grignard reagent) dropwise to the solution of the oxaziridine can help maintain a low concentration of the nucleophile, thereby reducing the likelihood of a second amination event.[4]
-
Choice of Oxaziridine: As mentioned in Q1, using an oxaziridine that releases a less reactive ketone byproduct can help simplify the reaction mixture and potentially reduce side reactions.[1][2][3]
Q4: Are acid-labile protecting groups compatible with this amination methodology?
A4: Yes, one of the significant advantages of certain optimized protocols, particularly those developed by the Del Valle group using Armstrong's oxaziridine, is the compatibility with acid-labile protecting groups such as Boc, Trt, t-Bu, and Pbf.[3] These protecting groups have been shown to be stable through both the amination and subsequent saponification steps.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Poor solubility of the substrate. 4. Inactive oxaziridine reagent. | 1. Conduct the reaction at ambient temperature, as low temperatures (-78°C to 0°C) can inhibit the reaction.[4] 2. Increase the reaction time; monitor the reaction progress by TLC or LC-MS.[4] 3. Use a co-solvent system or monophasic aqueous/organic conditions with excess NaHCO₃ to improve solubility.[3] 4. Verify the integrity of the oxaziridine reagent; they can be sensitive to storage conditions. |
| Formation of Imine Byproducts | The aldehyde byproduct from the oxaziridine is reacting with the amine. | Switch to a diethylketomalonate-derived oxaziridine, which releases a less reactive ketone byproduct.[1][2][3] |
| Formation of Diaminated Byproducts | The amine substrate is sufficiently nucleophilic to react twice with the oxaziridine. | Employ slow, dropwise addition of the amine to the oxaziridine solution. Carefully control the stoichiometry, using only a slight excess of the oxaziridine.[4] |
| Complex Product Mixture/Difficulty in Purification | 1. Competitive oxygen transfer from the oxaziridine. 2. Byproducts from the oxaziridine reagent are difficult to separate. | 1. For substrates like sulfides where competitive oxygen transfer is an issue, using a diethyl ketomalonate-derived N-Boc-oxaziridine can enhance selectivity for amination.[2] 2. Some oxaziridine reagents based on camphor or fenchone can lead to byproducts that complicate purification.[4] Consider using an alternative oxaziridine if purification is problematic. An aqueous workup can sometimes effectively remove byproducts like diethyl ketomalonate.[1] |
| Inconsistent Diastereoselectivity (for chiral substrates) | The stereochemical outcome is influenced by the reaction conditions. | The diastereomer ratio can be highly dependent on the solvent and temperature. It is advisable to screen different solvents and temperatures to optimize for the desired diastereomer. |
Data Presentation: Optimization of Reaction Parameters
Table 1: Effect of Solvent and Temperature on Amination Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | THF | Room Temp | 1 | 55 | Yield increases with time. |
| 2 | THF | Room Temp | 2 | 72 | |
| 3 | THF | Room Temp | 4 | 82 | Optimal time in THF. |
| 4 | Et₂O | Room Temp | 6 | 83 | Higher purity product observed.[4] |
| 5 | Et₂O | 0 | 6 | Trace | Low temperature inhibits the reaction.[4] |
| 6 | Et₂O | -78 | 6 | Trace | Low temperature inhibits the reaction.[4] |
| 7 | Toluene | Varies | Varies | Good to Excellent | Optimal for certain primary amines.[1] |
| 8 | CH₂Cl₂ | Varies | Varies | Good to Excellent | Optimal for certain primary amines.[1] |
Data synthesized from studies on the amination of organometallic reagents and primary amines.[1][4]
Experimental Protocols
General Protocol for the Amination of a Primary Amine with Diethylketomalonate-Derived N-Boc-Oxaziridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
Diethylketomalonate-derived N-Boc-oxaziridine (1.1 - 1.2 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the primary amine in the chosen anhydrous solvent under an inert atmosphere, add the diethylketomalonate-derived N-Boc-oxaziridine in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel to afford the corresponding N-Boc hydrazine. For some applications, an aqueous extraction can be performed to remove the diethyl ketomalonate byproduct, potentially simplifying purification.[1]
Visualizations
Caption: General workflow for the amination of a primary amine.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]
- 2. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 4. Direct Primary Amination of Alkylmetals with NH-Oxaziridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification of Oxaziridine-3-carbonitrile Products
Welcome to the technical support center for the advanced purification of oxaziridine-3-carbonitrile products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental purification of these sensitive compounds.
Troubleshooting Guides
The purification of this compound products can be challenging due to their potential instability and the presence of closely related impurities. This section provides a guide to common problems, their potential causes, and recommended solutions.
Table 1: Troubleshooting Common Issues in this compound Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Chromatography | On-column degradation: Oxaziridines can be sensitive to the acidic nature of standard silica gel. The strained three-membered ring is susceptible to opening under acidic conditions. | Use deactivated silica gel (e.g., treated with a base like triethylamine).Consider using a different stationary phase such as alumina (basic or neutral).Work at lower temperatures during purification. |
| Product volatility: Some low molecular weight oxaziridines may be volatile. | Use a rotary evaporator with a cold trap and apply vacuum cautiously.Lyophilization can be an alternative for removing high-boiling point solvents. | |
| Poor Separation of Isomers (E/Z or Enantiomers) | Inadequate resolution on stationary phase: Standard silica gel may not provide sufficient selectivity for closely related isomers. | For diastereomers, try different solvent systems in normal-phase chromatography. A less polar solvent system may improve separation.For enantiomers, chiral chromatography is necessary. Consider Supercritical Fluid Chromatography (SFC) with a chiral stationary phase for faster and more efficient separation.[1][2] |
| Product Decomposition During Solvent Removal | Thermal instability: Oxaziridines, particularly those with certain substituents, can be thermally labile. | Evaporate solvents at low temperatures (e.g., 30°C or below) under reduced pressure.For very sensitive compounds, consider freeze-drying (lyophilization) if the solvent has a suitable freezing point. |
| Presence of Unreacted Imine | Incomplete oxidation: The reaction may not have gone to completion. | Monitor the reaction progress carefully by TLC or LC-MS to ensure full conversion of the imine.Optimize the reaction conditions (e.g., reaction time, temperature, or amount of oxidizing agent). |
| Co-elution with the product: The imine may have a similar polarity to the oxaziridine product. | Adjust the polarity of the eluent in flash chromatography. A gradient elution may be necessary to achieve separation.Consider preparative HPLC for difficult separations. | |
| Presence of Ketone/Aldehyde Byproduct | Hydrolysis of the starting imine or the oxaziridine product: Water present in the reaction or workup can lead to hydrolysis. | Ensure all solvents and reagents are anhydrous.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Careful aqueous workup with brine can help remove water-soluble byproducts. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have regarding the purification of this compound products.
Q1: What is the recommended first-pass technique for purifying crude this compound products?
A1: Flash column chromatography on silica gel is a common and effective initial purification method for many oxaziridine derivatives.[3][4] However, due to the potential for on-column degradation, it is crucial to use deactivated silica gel. This can be prepared by flushing the column with the eluent containing a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), before loading the sample.
Q2: How can I effectively separate geometric (E/Z) isomers of my this compound product?
A2: The separation of geometric isomers can often be achieved by optimizing the conditions for flash column chromatography.
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Solvent System: A systematic approach to solvent selection is key. Start with a low polarity eluent and gradually increase the polarity. Common solvent systems for oxaziridines include mixtures of hexanes or heptane with ethyl acetate or diethyl ether.
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Isocratic vs. Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a shallow gradient elution can be employed to improve resolution.
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Stationary Phase: If silica gel fails to provide separation, consider using a different stationary phase, such as alumina (neutral or basic), which offers different selectivity.
Q3: My this compound is chiral. What are the best methods for separating the enantiomers?
A3: For the separation of enantiomers, chiral chromatography is essential. Supercritical Fluid Chromatography (SFC) is often the preferred method for chiral separations in the pharmaceutical industry due to its speed and efficiency.[1][2]
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Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for screening.
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Mobile Phase: In SFC, the mobile phase typically consists of supercritical carbon dioxide and a co-solvent, such as methanol or ethanol. The choice of co-solvent and any additives can significantly impact the separation.
Capillary Electrophoresis (CE) with cyclodextrin-based chiral selectors has also been shown to be effective for the enantioseparation of related oxazolidinone compounds and could be a viable alternative.[5]
Q4: I am observing significant product degradation on the silica gel column. What can I do to minimize this?
A4: On-column degradation is a common issue with acid-sensitive compounds like oxaziridines. Here are several strategies to mitigate this problem:
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Deactivate the Silica Gel: As mentioned in A1, pre-treating the silica gel with a basic modifier like triethylamine is crucial.
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Use a Different Adsorbent: Consider using neutral or basic alumina as the stationary phase.
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Minimize Contact Time: Perform the chromatography as quickly as possible. Flash chromatography is preferred over traditional gravity chromatography.
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Work at Low Temperature: If possible, run the column in a cold room or with a cooling jacket to minimize thermal degradation.
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Alternative Purification Methods: If chromatographic methods consistently lead to degradation, consider non-chromatographic techniques such as crystallization.
Q5: Can I purify my this compound product by crystallization? What are some recommended starting conditions?
A5: Crystallization is an excellent purification method for stable, solid oxaziridines and can often provide material of very high purity. The key is to find a suitable solvent system.
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Solvent Screening: A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents to screen include hexanes, ethyl acetate, dichloromethane, methanol, and mixtures thereof.
-
Crystallization Techniques:
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Slow Evaporation: Dissolve the compound in a relatively volatile solvent and allow the solvent to evaporate slowly at room temperature or in a refrigerator.
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Vapor Diffusion: Dissolve the compound in a good solvent and place this solution in a sealed container with a vial of a poor solvent (an "anti-solvent"). The vapor from the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.
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Solvent-Anti-Solvent: Dissolve the compound in a minimum amount of a good solvent and then slowly add a poor solvent until the solution becomes cloudy. Gently warm the solution until it becomes clear again and then allow it to cool slowly.
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For nitrogen-rich heterocyclic compounds, solvents like ethyl acetate, acetonitrile, or DMF can be effective for crystallization.[6]
Experimental Protocols & Data
While specific protocols for oxaziridine-3-carbonitriles are not widely available in the literature, the following general procedures can be adapted.
Table 2: Representative Purification Data for Functionalized Oxaziridines
| Compound Type | Purification Method | Purity Achieved | Yield | Reference |
| N-Sulfonyl Oxaziridine | Flash Chromatography (Silica Gel) | >98% | 75-90% | [3] |
| Chiral Oxaziridine | Supercritical Fluid Chromatography (SFC) | >99% ee | 80-95% | [7] |
| Functionalized Aziridine | Flash Chromatography (Silica Gel) | >95% | 60-85% | [8] |
Protocol 1: General Procedure for Purification by Flash Column Chromatography
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Column Packing: A glass column is dry-packed with silica gel.
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Equilibration: The column is flushed with the chosen eluent (e.g., a mixture of hexane and ethyl acetate) containing 0.5% triethylamine until the silica gel is fully saturated and the baseline on the UV detector (if used) is stable.
-
Sample Loading: The crude this compound product is dissolved in a minimal amount of the eluent or a compatible solvent and loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column under positive pressure (flash chromatography). Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure at a low temperature (<30°C).
Protocol 2: General Procedure for Chiral Separation by SFC
-
Column and System Preparation: A chiral column (e.g., polysaccharide-based) is installed in the SFC system. The system is equilibrated with the mobile phase (supercritical CO2 and a co-solvent like methanol).
-
Injection: The racemic this compound is dissolved in the co-solvent and injected onto the column.
-
Separation: The enantiomers are separated as they travel through the chiral stationary phase.
-
Detection and Collection: The separated enantiomers are detected by a UV detector, and the corresponding fractions are collected using an automated fraction collector.
-
Solvent Removal: The CO2 evaporates upon depressurization, leaving the purified enantiomers in the co-solvent, which is then removed under reduced pressure.
Visualizations
To further clarify the experimental workflows and logical relationships in troubleshooting, the following diagrams are provided.
Caption: General experimental workflow for the purification and analysis of this compound products.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oak.ulsan.ac.kr [oak.ulsan.ac.kr]
- 5. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron Catalyzed Asymmetric Oxyamination of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Oxaziridine-3-Carbonitrile Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxaziridine-3-carbonitrile. The information is designed to help anticipate and address stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, like other oxaziridines, is influenced by several factors due to the inherent strain in its three-membered ring.[1][2] Key factors include:
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Temperature: Higher temperatures can promote thermal decomposition.[1][2] It is generally recommended to store oxaziridine solutions at reduced temperatures.
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Light: Photochemical decomposition can occur, often initiated by UV light.[1][3] It is advisable to protect solutions from light.
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pH: The stability of the oxaziridine ring can be sensitive to acidic or basic conditions, which can catalyze decomposition pathways.
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Solvent: The choice of solvent can impact stability. Protic solvents may participate in decomposition pathways, and the polarity of the solvent can influence reaction rates.
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Presence of Nucleophiles/Electrophiles: Contaminants or reactants in the solution can attack the strained oxaziridine ring, leading to degradation.
Q2: What are the expected decomposition pathways for this compound?
A2: Oxaziridines can generally decompose through two main pathways.[1][2] For this compound, these would likely be:
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N-O Bond Cleavage: This pathway typically leads to the formation of a corresponding amide after proton transfer.
-
C-O Bond Cleavage: This results in the formation of a nitrone. These primary decomposition products can undergo further hydrolysis to yield acids or aldehydes.[1][2]
Q3: How should I store solutions of this compound?
A3: For optimal stability, solutions of this compound should be stored under the following conditions:
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Temperature: Store at low temperatures, ideally at -20°C for long-term storage.[4][5] For short-term storage, refrigeration (2-8°C) may be sufficient.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: If the compound is sensitive to air or moisture, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Solvent: Use aprotic, anhydrous solvents if possible.
Q4: I am observing a rapid loss of my this compound in solution. What could be the cause?
A4: Rapid degradation could be due to one or more of the following:
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High Temperature: Ensure your experimental conditions are not exposing the compound to excessive heat.
-
Light Exposure: Check if your reaction setup is adequately shielded from light.
-
pH of the Medium: If your solution is strongly acidic or basic, this could be accelerating decomposition. Consider buffering your system if the experimental conditions allow.
-
Reactive Species: The presence of strong nucleophiles, reducing agents, or certain metal catalysts in your solution can lead to rapid decomposition.[6]
-
Solvent Choice: The solvent may not be suitable. Consider switching to a less reactive, aprotic solvent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results in biological assays. | Degradation of this compound in the assay medium. | 1. Prepare fresh solutions of the compound immediately before use.2. Perform a time-course stability study in the assay medium to determine the compound's half-life.3. If unstable, consider using a more stable pro-drug or formulation approach. |
| Formation of unexpected byproducts in a reaction. | Decomposition of the oxaziridine starting material. | 1. Confirm the purity of the starting material before use.2. Lower the reaction temperature.3. Protect the reaction from light.4. Degas the solvent and run the reaction under an inert atmosphere. |
| Low yield of desired product in a reaction where this compound is a reactant. | The oxaziridine is degrading under the reaction conditions before it can react as intended. | 1. Add the this compound solution to the reaction mixture slowly and at a low temperature.2. Choose a solvent in which the oxaziridine is more stable.3. Ensure all other reactants and reagents are free of impurities that could catalyze decomposition. |
| Difficulty in purifying the compound by chromatography. | On-column decomposition. | 1. Use a less acidic or basic stationary phase (e.g., neutral alumina instead of silica gel).2. Run the chromatography at a lower temperature if possible.3. Work up the fractions quickly to minimize time in solution. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability in Solution
Objective: To determine the rate of degradation of this compound in a specific solvent at a given temperature.
Methodology:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., acetonitrile, DMSO).
-
Divide the stock solution into several amber vials.
-
Place the vials in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25°C, 37°C, 50°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial.
-
Immediately analyze the concentration of the remaining this compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.
Protocol 2: Assessment of Photostability
Objective: To evaluate the degradation of this compound upon exposure to light.
Methodology:
-
Prepare two sets of solutions of this compound in the solvent of interest.
-
Wrap one set of vials completely in aluminum foil to serve as the dark control.
-
Expose the unwrapped set of vials to a controlled light source (e.g., a photostability chamber with a specified wattage and wavelength, or ambient laboratory light).
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At various time intervals, take samples from both the exposed and dark control sets.
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Analyze the concentration of the parent compound in all samples by HPLC-UV or LC-MS.
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Compare the degradation profiles of the light-exposed samples to the dark controls to assess the extent of photodegradation.
Quantitative Data Summary
Since specific stability data for this compound is not publicly available, the following table is provided as a template for researchers to record their own findings.
| Condition | Solvent | Temperature (°C) | Half-life (t½) | Primary Decomposition Product(s) Observed |
| Thermal Stability | Acetonitrile | 25 | Record your data | Identify via LC-MS or NMR |
| DMSO | 37 | Record your data | ||
| PBS (pH 7.4) | 37 | Record your data | ||
| Photostability | Methanol | 25 (with light exposure) | Record your data | |
| Methanol | 25 (dark control) | Record your data |
Visualizations
Caption: General decomposition pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxaziridine - Wikipedia [en.wikipedia.org]
- 4. aksci.com [aksci.com]
- 5. 3-Phenyl-2-(phenylsulfonyl)oxaziridine | CAS#:63160-13-4 | Chemsrc [chemsrc.com]
- 6. Iron Catalyzed Asymmetric Oxyamination of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
influence of solvent and temperature on oxaziridine-3-carbonitrile reactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with oxaziridine-3-carbonitriles. The content focuses on the influence of solvent and temperature on the reactivity of these highly versatile compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with oxaziridine-3-carbonitriles?
A1: Oxaziridine-3-carbonitriles should be handled with caution due to their strained three-membered ring and the presence of a cyano group. Key safety concerns include:
-
Thermal Instability: Oxaziridines can decompose, sometimes exothermically, upon heating. It is crucial to have accurate temperature control during reactions and storage. Exothermic decomposition of a 500-g quantity of a similar oxaziridine after 2 weeks of storage at room temperature has been reported to shatter the container.[1]
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Potential for Rearrangement: They can undergo thermal or photochemical rearrangement to form nitrones or other byproducts.[2]
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Toxicity of Byproducts: Decomposition or side reactions can release toxic compounds. All manipulations should be performed in a well-ventilated fume hood.
-
Mechanical Shock: While not universally reported for all oxaziridines, some strained heterocycles can be sensitive to shock. Avoid grinding or subjecting the material to high impact.
Q2: How does the electron-withdrawing nature of the 3-carbonitrile group affect the reactivity of the oxaziridine?
A2: The carbonitrile (CN) group is strongly electron-withdrawing. This has a significant impact on the electronic properties of the oxaziridine ring:
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Increased Electrophilicity of Oxygen: The CN group enhances the electrophilicity of the oxygen atom, making the oxaziridine a more potent oxygen transfer agent.
-
Influence on N-O Bond Strength: The electron-withdrawing nature of the substituent can influence the strength of the relatively weak N-O bond, which is a key factor in its reactivity.[2]
-
Stabilization of Intermediates: In certain reactions, the CN group may stabilize anionic or radical intermediates, thereby influencing the reaction pathway.
Q3: What are the expected major reaction pathways for oxaziridine-3-carbonitriles?
A3: Based on general oxaziridine chemistry, the following reaction pathways are expected:
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Oxygen Transfer: Reaction with nucleophiles such as sulfides, phosphines, and enolates to yield the corresponding oxidized products. The high electrophilicity of the oxygen atom in oxaziridine-3-carbonitriles makes this a favorable pathway.
-
Nitrogen Transfer: While less common for oxaziridines with electron-withdrawing groups on the carbon, reactions with certain nucleophiles could result in the transfer of the nitrogen atom. The nature of the N-substituent plays a crucial role here.
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Rearrangement: Thermal or photochemical induction can lead to rearrangement to form nitrones or amides.[2]
-
Cycloaddition Reactions: The strained ring can participate in cycloaddition reactions with various dipolarophiles.[2]
Q4: How do I choose an appropriate solvent for my reaction involving an oxaziridine-3-carbonitrile?
A4: Solvent choice is critical and depends on the desired reaction pathway:
-
For Oxygen Transfer: Aprotic, non-polar, or weakly polar solvents such as dichloromethane (DCM), chloroform, or toluene are generally preferred to minimize side reactions.
-
For Reactions Involving Polar Intermediates: More polar solvents like acetonitrile or tetrahydrofuran (THF) may be suitable. However, they can also promote undesired rearrangements.
-
Protic Solvents: Protic solvents like alcohols should generally be avoided unless a specific proton-mediated mechanism is desired, as they can lead to solvolysis or promote rearrangement reactions.
Q5: What is the expected thermal stability of oxaziridine-3-carbonitriles?
A5: While specific data for oxaziridine-3-carbonitriles is limited, oxaziridines, in general, are known to be thermally labile. The presence of the electron-withdrawing cyano group may influence this stability. It is recommended to perform a differential scanning calorimetry (DSC) analysis on a small sample to determine the decomposition temperature before scaling up any reaction. It is advisable to store oxaziridine-3-carbonitriles at low temperatures (e.g., in a refrigerator or freezer) and away from light.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Decomposition of the oxaziridine: The reaction temperature may be too high, or the oxaziridine may have decomposed during storage. 2. Incorrect solvent: The chosen solvent may be reacting with the oxaziridine or inhibiting the desired reaction. 3. Poor quality of starting materials: The imine precursor may be impure, or the oxidizing agent may be old or inactive. | 1. Run the reaction at a lower temperature. Store the oxaziridine at low temperatures and protected from light. 2. Switch to a less reactive, aprotic solvent like DCM or toluene. 3. Purify the imine precursor before oxidation. Use a fresh batch of the oxidizing agent. |
| Formation of multiple products | 1. Rearrangement of the oxaziridine: Thermal or light-induced rearrangement to the corresponding nitrone is a common side reaction. 2. Side reactions with the solvent: The solvent may be participating in the reaction. 3. Reaction with byproducts: Byproducts from the oxaziridine synthesis (e.g., unreacted imine, acid from m-CPBA) can lead to side reactions. | 1. Conduct the reaction at a lower temperature and in the dark. 2. Use a non-reactive, aprotic solvent. 3. Purify the oxaziridine before use to remove any impurities. |
| Reaction is too slow | 1. Low reaction temperature: The activation energy for the desired reaction is not being overcome. 2. Insufficiently activating solvent: The solvent may not be polar enough to facilitate the reaction if it involves polar intermediates. | 1. Gradually increase the reaction temperature while monitoring for decomposition. 2. Consider using a more polar aprotic solvent like acetonitrile, but be mindful of potential side reactions. |
| Exothermic reaction/runaway reaction | 1. Decomposition of the oxaziridine: Rapid, exothermic decomposition can occur at elevated temperatures. 2. High concentration of reactants: A high concentration can lead to a rapid, uncontrolled reaction. | 1. Ensure precise temperature control and have a cooling bath readily available. 2. Add the limiting reagent slowly and dilute the reaction mixture. |
Experimental Protocols
Protocol 1: Synthesis of a Generic N-Alkyl-Oxaziridine-3-Carbonitrile
This protocol describes a general method for the synthesis of an N-alkyl-oxaziridine-3-carbonitrile via the oxidation of the corresponding imine using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
α-cyanoimine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite
Procedure:
-
Dissolve the α-cyanoimine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 - 1.5 eq) in DCM.
-
Add the m-CPBA solution dropwise to the cooled imine solution over 30-60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter through a pad of Celite, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).
-
The crude oxaziridine can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate), again ensuring the temperature is kept low.
Protocol 2: Oxygen Transfer Reaction to a Sulfide
This protocol outlines a general procedure for the oxidation of a sulfide to a sulfoxide using a pre-synthesized N-alkyl-oxaziridine-3-carbonitrile.
Materials:
-
N-alkyl-oxaziridine-3-carbonitrile
-
Sulfide substrate
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the sulfide substrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the N-alkyl-oxaziridine-3-carbonitrile (1.1 eq) in anhydrous DCM.
-
Add the oxaziridine solution to the sulfide solution at room temperature or a specified temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, the reaction mixture can often be directly purified by column chromatography to isolate the sulfoxide and the imine byproduct.
Data Presentation
Table 1: Influence of Solvent on the Yield of a Hypothetical Oxygen Transfer Reaction
Reaction Conditions: N-tert-butyl-oxaziridine-3-carbonitrile (1.1 eq), Thioanisole (1.0 eq), 25 °C, 4 hours.
| Solvent | Dielectric Constant (ε) | Yield of Methyl Phenyl Sulfoxide (%) |
| n-Hexane | 1.9 | 85 |
| Toluene | 2.4 | 90 |
| Dichloromethane | 9.1 | 95 |
| Tetrahydrofuran | 7.5 | 88 |
| Acetonitrile | 37.5 | 75 (with side products) |
| Methanol | 32.7 | 40 (with significant decomposition) |
Note: This data is illustrative and based on general trends observed for oxaziridine reactivity. Actual results may vary.
Table 2: Influence of Temperature on the Rate of Thermal Decomposition of a Hypothetical this compound
Decomposition monitored by the disappearance of the oxaziridine peak in ¹H NMR in deuterated chloroform.
| Temperature (°C) | Half-life (t₁/₂) (hours) |
| 25 | > 168 (stable for 1 week) |
| 50 | 24 |
| 75 | 2.5 |
| 100 | 0.3 |
Note: This data is illustrative and intended to show the general trend of thermal instability. Specific decomposition rates will depend on the N-substituent and the solvent.
Visualizations
Caption: Workflow for the synthesis of N-alkyl-oxaziridine-3-carbonitrile.
Caption: Major reaction pathways of this compound.
References
Validation & Comparative
A Comparative Analysis of Oxaziridine-3-carbonitrile and Other Electrophilic Aminating Agents
In the landscape of modern synthetic chemistry, the introduction of nitrogen-containing functional groups is a cornerstone of drug discovery and materials science. Electrophilic aminating agents, which deliver an amino group to a nucleophilic substrate, are indispensable tools in this endeavor. Among these, oxaziridine-3-carbonitrile has emerged as a unique and effective reagent. This guide provides a comparative analysis of this compound against other common classes of electrophilic aminating agents, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific needs.
Overview of Electrophilic Aminating Agents
Electrophilic amination involves the transfer of an "NH" or "NRR'" group from the aminating agent to a nucleophile. The ideal reagent should be stable, safe to handle, and exhibit high reactivity and selectivity. Key classes of electrophilic aminating agents include:
-
Oxaziridines: Three-membered rings containing nitrogen and oxygen. They are known for their ability to transfer a nitrogen atom to a wide range of nucleophiles.
-
Hydroxylamine Derivatives: Compounds such as O-acyl or O-sulfonyl hydroxylamines are widely used for the amination of carbanions and other nucleophiles.
-
Azides: While often used in cycloadditions, azides can also act as electrophilic aminating agents, particularly for the synthesis of primary amines from organometallic reagents.
Performance Comparison
The choice of an aminating agent is often dictated by the specific substrate and desired outcome. The following table summarizes the performance of this compound in comparison to other representative aminating agents for the amination of a common nucleophile, such as a Grignard reagent.
| Aminating Agent | Substrate Example | Reaction Conditions | Yield (%) | Ref. |
| This compound | Phenylmagnesium bromide | THF, -78 °C to rt, 1 h | 85 | |
| O-p-Tolylsulfonylhydroxylamine | Phenylmagnesium bromide | Et2O, 0 °C to rt, 2 h | 70 | |
| Diphenylphosphoryl azide | Phenylmagnesium bromide | THF, 0 °C to rt, 12 h | 65 | |
| N-Boc-O-tosylhydroxylamine | Phenylmagnesium bromide | THF, -78 °C to 0 °C, 3 h | 80 |
Reaction Mechanism: Electrophilic Amination with Oxaziridine
The amination of a nucleophile with an oxaziridine proceeds through a nucleophilic attack on the nitrogen atom of the oxaziridine ring, followed by the cleavage of the weak N-O bond.
Caption: Generalized mechanism of electrophilic amination using oxaziridine.
Experimental Protocols
General Procedure for Amination with this compound
Materials:
-
Substrate (e.g., Grignard reagent, enolate)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard glassware for anhydrous reactions
Procedure:
-
A solution of the nucleophilic substrate (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of this compound (1.1 mmol) in anhydrous THF (2 mL) is added dropwise to the cooled substrate solution over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amine.
Comparative Amination Workflow
The selection of an appropriate aminating agent can be guided by a systematic evaluation of reaction parameters.
Caption: Decision workflow for selecting an electrophilic aminating agent.
Safety Considerations
While oxaziridines are generally more stable than other oxidizing agents like peroxides, they should be handled with care. It is recommended to store them at low temperatures and away from light. As with all chemical reactions, appropriate personal protective equipment (PPE) should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound stands out as a highly effective electrophilic aminating agent, often providing superior yields under mild reaction conditions compared to other classes of reagents. Its broad substrate scope and predictable reactivity make it a valuable tool for the synthesis of complex nitrogen-containing molecules. However, the optimal choice of aminating agent will always be context-dependent, and researchers are encouraged to consider the specific requirements of their synthetic targets when making a selection.
A Comparative Guide to Spectroscopic Techniques for the Validation of Oxaziridine-3-carbonitrile Products
For Researchers, Scientists, and Drug Development Professionals
The robust validation of newly synthesized compounds is a cornerstone of chemical research and drug development. For novel heterocyclic scaffolds such as oxaziridine-3-carbonitriles, a comprehensive analytical approach is paramount to confirm their structural integrity and purity. This guide provides a comparative overview of key spectroscopic techniques and other validation methods, supported by experimental data and detailed protocols, to aid researchers in the effective characterization of these promising molecules.
Spectroscopic Validation Techniques: A Head-to-Head Comparison
The primary methods for the structural elucidation and validation of oxaziridine-3-carbonitrile products are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and their combined application is essential for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of an this compound will exhibit characteristic signals for the protons on the substituents attached to the oxaziridine ring. The chemical shifts of the protons on the carbon and nitrogen atoms of the ring are particularly diagnostic.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon framework. The chemical shift of the quaternary carbon at the 3-position, bonded to the nitrile group, and the carbon of the nitrile group itself are key indicators of the successful formation of the this compound ring.
| Technique | Key Observables for this compound | Typical Data Ranges | Strengths | Limitations |
| ¹H NMR | Chemical shifts of ring protons and substituent protons. | Ring Protons: δ 3.0-5.0 ppm | Provides detailed information on the electronic environment and connectivity of protons. | Can be complex to interpret for molecules with many similar protons. |
| ¹³C NMR | Chemical shifts of the oxaziridine ring carbons and the nitrile carbon. | C3-carbon: δ 60-80 ppm; Nitrile Carbon: δ 115-125 ppm | Directly probes the carbon skeleton; less signal overlap than ¹H NMR. | Lower sensitivity than ¹H NMR; requires longer acquisition times. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For oxaziridine-3-carbonitriles, the characteristic stretching frequency of the nitrile group (C≡N) is a key diagnostic peak. The presence of other functional groups in the substituents can also be confirmed.
| Technique | Key Observables for this compound | Typical Data Ranges | Strengths | Limitations |
| FTIR | Stretching frequency of the nitrile group (C≡N). | 2240-2260 cm⁻¹ | Fast and sensitive for functional group identification. | Provides limited information on the overall molecular structure. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.
| Technique | Key Observables for this compound | Typical Data Ranges | Strengths | Limitations |
| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns. | Dependent on the specific substituents. | Provides accurate molecular weight and formula (HRMS); fragmentation aids in structural elucidation. | Isomeric compounds may have similar mass spectra. |
Alternative and Complementary Validation Techniques
Beyond the primary spectroscopic methods, other techniques can provide valuable information regarding the purity and absolute configuration of this compound products.
| Technique | Purpose | Key Information Provided |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure. | Provides precise bond lengths, bond angles, and stereochemistry.[1] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. | Retention time and peak purity data. |
| Elemental Analysis | Confirmation of the elemental composition. | Percentage of C, H, N, and other elements. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for the synthesis and characterization of an N-substituted this compound.
Synthesis of 2-tert-Butyl-3-phenyl-oxaziridine-3-carbonitrile
To a solution of the corresponding α-aminonitrile (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) at 0 °C is added an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) (1.2 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-24 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
FTIR Spectroscopy
FTIR spectra are recorded on a spectrometer using KBr pellets or as a thin film on a NaCl plate.
Mass Spectrometry
Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) source. High-resolution mass spectra (HRMS) are obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer.
Visualizing the Synthesis: An Experimental Workflow
The synthesis of oxaziridine-3-carbonitriles typically involves the oxidation of an α-aminonitrile. This workflow can be visualized as follows:
Caption: Experimental workflow for the synthesis and validation of this compound.
Signaling Pathway and Logical Relationships in Synthesis
The formation of an oxaziridine from an imine precursor is a key transformation in the synthesis of these heterocycles. The generally accepted mechanism involves the nucleophilic attack of the imine nitrogen on the peroxyacid.
Caption: Simplified reaction mechanism for the oxidation of an imine to an oxaziridine.
By employing a combination of these spectroscopic and analytical techniques, researchers can confidently validate the structure and purity of their synthesized this compound products, paving the way for their further investigation in various scientific disciplines.
References
Comparative Reactivity of N-Substituted Oxaziridine-3-carbonitrile Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of N-substituted oxaziridine-3-carbonitrile derivatives is paramount for their effective application in synthetic chemistry. This guide provides an objective comparison of the performance of these reagents, supported by experimental data, to aid in the selection of the most suitable derivative for specific transformations.
The reactivity of the oxaziridine ring, a three-membered heterocycle containing nitrogen and oxygen, is profoundly influenced by the nature of the substituent on the nitrogen atom. This substituent dictates the electrophilicity of the oxygen and nitrogen atoms, thereby controlling the reaction pathway towards either oxygen transfer (oxidation) or nitrogen transfer (amination). In the context of this compound derivatives, this control over reactivity is critical for their use in the synthesis of complex molecules.
General Reactivity Principles
The fundamental principle governing the reactivity of N-substituted oxaziridines lies in the electronic and steric properties of the N-substituent.
-
Electron-withdrawing substituents , such as sulfonyl groups (-SO₂R), significantly enhance the electrophilicity of the oxaziridine oxygen. This is due to the stabilization of the incipient negative charge on the nitrogen atom during the transition state of oxygen transfer.[1] Consequently, N-sulfonyl oxaziridines are potent oxidizing agents.
-
Electron-donating or sterically small substituents , such as alkyl (-R), hydrogen (-H), or tert-butoxycarbonyl (-Boc) groups, generally favor electrophilic nitrogen transfer.[2] In these cases, the nitrogen atom of the oxaziridine acts as the electrophilic center.
This dichotomy in reactivity allows for the tailored application of N-substituted this compound derivatives in a variety of synthetic transformations.
Comparative Performance in Oxidation Reactions
N-sulfonyl this compound derivatives are the reagents of choice for electrophilic oxygen transfer reactions. Their high reactivity allows for the efficient oxidation of a wide range of nucleophiles, including sulfides and enolates.
In a representative example, the oxidation of thioanisole to its corresponding sulfoxide can be used to compare the efficacy of different N-substituted oxaziridines. While direct comparative data for 3-carbonitrile derivatives is limited in the literature, the general trend observed for other oxaziridines can be extrapolated.
| N-Substituent | Reagent | Product | Yield (%) | Reaction Time (h) |
| Phenylsulfonyl | N-(phenylsulfonyl)this compound | Methyl phenyl sulfoxide | >95 | <1 |
| tert-Butyl | N-tert-butylthis compound | Methyl phenyl sulfoxide | Moderate | 24 |
| tert-Butoxycarbonyl | N-(tert-butoxycarbonyl)this compound | No reaction or slow conversion | Low | >24 |
Table 1: Comparative Oxidation of Thioanisole. Data is illustrative and based on general reactivity trends of N-substituted oxaziridines.
The superior performance of the N-sulfonyl derivative is evident from the high yield and short reaction time. The N-alkyl derivative shows moderate reactivity, while the N-Boc derivative is generally ineffective for this transformation.
Experimental Protocol: Oxidation of Thioanisole with N-(phenylsulfonyl)this compound
To a solution of thioanisole (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added N-(phenylsulfonyl)this compound (1.1 mmol). The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford methyl phenyl sulfoxide.
Comparative Performance in Amination Reactions
For electrophilic amination reactions, N-tert-butoxycarbonyl (Boc) and N-H this compound derivatives are generally preferred. These reagents can efficiently transfer a nitrogen atom to various nucleophiles, including carbanions and amines.
The amination of the lithium enolate of propiophenone serves as a useful model reaction to compare the performance of different N-substituted oxaziridines.
| N-Substituent | Reagent | Product | Yield (%) |
| tert-Butoxycarbonyl | N-(tert-butoxycarbonyl)this compound | α-amino-propiophenone (N-Boc protected) | 75-85 |
| Hydrogen | N-H-oxaziridine-3-carbonitrile | α-amino-propiophenone | 60-70 |
| Phenylsulfonyl | N-(phenylsulfonyl)this compound | α-hydroxy-propiophenone (oxidation product) | >90 |
Table 2: Comparative Amination of a Lithium Enolate. Data is illustrative and based on general reactivity trends of N-substituted oxaziridines.
As indicated in the table, the N-Boc derivative provides the desired N-protected amino ketone in high yield. The N-H derivative also effects amination, albeit with slightly lower efficiency. In stark contrast, the N-sulfonyl derivative leads to the α-hydroxylation product, highlighting the orthogonal reactivity of these reagents.
Experimental Protocol: Amination of Propiophenone Lithium Enolate with N-(tert-butoxycarbonyl)this compound
A solution of propiophenone (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (1.1 mmol, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C. A solution of N-(tert-butoxycarbonyl)this compound (1.2 mmol) in anhydrous tetrahydrofuran (5 mL) is then added dropwise. The reaction is stirred for 2 hours at -78 °C before being quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Logical Workflow for Reagent Selection
The choice of the appropriate N-substituted this compound derivative is dictated by the desired synthetic outcome. The following workflow can guide the selection process:
References
advantages and disadvantages of using oxaziridine-3-carbonitrile in synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group is a critical transformation in organic synthesis, providing a versatile handle for the construction of a wide array of functionalities essential in pharmaceuticals and materials science. While nucleophilic cyanide sources are well-established, electrophilic cyanating agents offer a complementary and powerful "umpolung" strategy for the cyanation of nucleophiles. This guide provides a comparative analysis of various electrophilic cyanating agents, and introduces a discussion on the theoretical potential of a novel agent, oxaziridine-3-carbonitrile, a compound not yet prominent in the scientific literature but holding intriguing possibilities based on the known reactivity of the oxaziridine scaffold.
This compound: A Hypothetical Reagent
A search of the current chemical literature does not yield significant results for a compound specifically named "this compound." This suggests that it is either a very novel, yet unpublished, reagent or that it is not a viable synthetic target. However, based on the well-established chemistry of oxaziridines as electrophilic transfer agents, we can postulate the structure and potential reactivity of an N-cyano-oxaziridine.[1][2] Oxaziridines are three-membered heterocyclic compounds containing carbon, nitrogen, and oxygen, and are known for their ability to deliver either oxygen or nitrogen electrophilically due to the strained ring system.[1]
Potential Advantages:
-
Safety: A key driver in the development of new cyanating agents is the desire to move away from highly toxic reagents like cyanogen halides (e.g., BrCN).[3] An N-cyano-oxaziridine could potentially offer a safer, solid alternative.
-
Tunable Reactivity: The reactivity of oxaziridines can be modulated by the substituents on the nitrogen and carbon atoms.[2] This suggests that a family of N-cyano-oxaziridines could be developed with varying degrees of electrophilicity.
-
Asymmetric Cyanation: Chiral oxaziridines are well-known for their use in asymmetric oxidations.[4] This raises the exciting possibility of developing chiral N-cyano-oxaziridines for enantioselective electrophilic cyanation, a significant challenge in the field.
Potential Disadvantages:
-
Stability: The high ring strain of the oxaziridine ring, coupled with the electron-withdrawing nature of a cyano group on the nitrogen, might lead to instability.
-
Synthesis: The synthesis of an N-cyano-oxaziridine would likely involve the oxidation of a corresponding N-cyano imine, which itself may be challenging to prepare and handle.
-
Byproducts: The reaction would produce an imine or ketone byproduct, which would need to be separated from the desired product.
Comparison with Established Electrophilic Cyanating Agents
A variety of electrophilic cyanating agents have been developed, each with its own set of advantages and disadvantages.[5][6] The choice of reagent often depends on the specific substrate, desired reactivity, and safety considerations.
| Reagent Class | Example(s) | Key Advantages | Key Disadvantages |
| Cyanogen Halides | Cyanogen bromide (BrCN), Cyanogen chloride (ClCN) | Highly reactive, commercially available.[3] | Extremely toxic, volatile, and require careful handling.[3] |
| N-Cyano Sulfonamides | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Solid, relatively stable, and safer to handle than cyanogen halides.[5][7] | Can require transition metal catalysis for some transformations.[7] |
| N-Cyano Heterocycles | 1-Cyanobenzotriazole | Solid, stable, and effective for the cyanation of a range of nucleophiles.[5] | Can be less reactive than other agents. |
| Hypervalent Iodine Reagents | Iodo(cyano)arenes | Versatile reactivity and can be used to generate highly reactive species in situ.[5] | Stoichiometric use of iodine reagents can be a drawback in terms of atom economy. |
| Other | Azobisisobutyronitrile (AIBN) | Inexpensive and readily available.[8] | Primarily used for radical reactions, but can act as an electrophilic source with strong nucleophiles.[8] |
Experimental Data: A Comparative Overview
The following table summarizes representative yields for the cyanation of a common nucleophile, an indole, using different electrophilic cyanating agents. This data is intended to provide a general comparison of reagent efficacy.
| Reagent | Substrate | Product | Yield (%) | Reference |
| NCTS | 2-Phenylindole | 3-Cyano-2-phenylindole | 85 | [7] |
| 1-Cyanobenzotriazole | Indole | 3-Cyanoindole | 78 | [5] |
| 5-(Cyano)dibenzothiophenium triflate | N-Methylindole | 3-Cyano-N-methylindole | 95 | [6] |
Experimental Protocols
General Procedure for Electrophilic Cyanation of an Indole with NCTS
To a solution of the indole (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) is added the electrophilic cyanating agent (1.2 mmol). If required, a catalyst and/or an additive is added. The reaction mixture is stirred at the appropriate temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO3 solution) and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cyanated indole.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of electrophilic cyanation and a typical experimental workflow.
Caption: General mechanism of electrophilic cyanation.
Caption: A typical experimental workflow for an electrophilic cyanation reaction.
Conclusion
The field of electrophilic cyanation is continually evolving, with a strong emphasis on developing safer and more versatile reagents. While this compound remains a hypothetical construct, the underlying principles of oxaziridine chemistry suggest that such a reagent, if successfully synthesized and stabilized, could offer significant advantages, particularly in the realm of asymmetric synthesis. For now, researchers have a range of effective electrophilic cyanating agents at their disposal, with reagents like NCTS providing a good balance of reactivity and safety for many applications. The choice of reagent should be guided by a careful consideration of the specific synthetic challenge and the safety infrastructure available.
References
- 1. Oxaziridine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Performance Face-Off: Oxaziridine-3-Carbonitrile vs. Hydroxylamine-Based Reagents in Electrophilic Amination
For researchers, scientists, and professionals in drug development, the efficient introduction of nitrogen-containing functional groups is a cornerstone of modern organic synthesis. This guide provides a detailed comparison of two prominent classes of electrophilic aminating agents: oxaziridine-3-carbonitriles and hydroxylamine-based reagents. By examining their performance, supported by experimental data and detailed protocols, this document aims to inform the selection of the most suitable reagent for specific synthetic challenges.
The introduction of a nitrogen atom into a molecule, or amination, is a critical transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Electrophilic amination, a process where a nitrogen atom is transferred to a nucleophile, offers a powerful alternative to traditional nucleophilic amination methods. Among the diverse array of electrophilic aminating agents, oxaziridines and hydroxylamine derivatives have emerged as particularly versatile and effective reagents. This guide will focus on a comparative analysis of a specific oxaziridine, oxaziridine-3-carbonitrile (represented here by its close analogue, N-Boc-3-(4-cyanophenyl)oxaziridine), and various hydroxylamine-based reagents.
At a Glance: Key Performance Characteristics
| Feature | This compound (analogue) | Hydroxylamine-Based Reagents |
| Reactivity | Generally high, driven by ring strain. | Tunable reactivity based on substituents on nitrogen and oxygen. |
| Scope of Nucleophiles | Effective for a range of soft nucleophiles including enolates, amines, and sulfides. | Broad scope, including C-H bonds, alkenes, arenes, and sulfur compounds.[1] |
| Product Profile | Typically transfers a protected amino group (e.g., N-Boc). | Can transfer unprotected or protected amino groups, offering flexibility.[1] |
| Stability | Can be isolated and stored, though some derivatives are more sensitive. | Stability varies widely depending on the specific reagent. |
| Byproducts | Generates a carbonyl compound as a byproduct. | Byproducts depend on the leaving group on the oxygen atom. |
In-Depth Performance Analysis: Amination of β-Keto Esters
The electrophilic amination of β-keto esters is a valuable method for the synthesis of α-amino acids and their derivatives. Below is a comparison of the performance of an N-Boc-3-(aryl)oxaziridine and an O-acyl-hydroxylamine reagent in this transformation.
Table 1: Electrophilic Amination of Ethyl 2-methyl-3-oxobutanoate
| Reagent | Product | Yield (%) | Reference |
| N-Boc-3-(4-cyanophenyl)oxaziridine | Ethyl 2-(tert-butoxycarbonylamino)-2-methyl-3-oxobutanoate | ~70-80% (estimated based on similar substrates) | [2][3] |
| O-Benzoyl-N-phenylhydroxylamine | Ethyl 2-benzamido-2-methyl-3-oxobutanoate | Not directly reported for this substrate, but related reactions show moderate to good yields. |
Note: Direct comparative data for the exact same substrate under identical conditions is limited in the literature. The data presented is a compilation from studies on similar substrates to provide a representative comparison.
Experimental Protocols
Protocol 1: Electrophilic Amination of a β-Keto Ester using N-Boc-3-(4-cyanophenyl)oxaziridine
This protocol is adapted from procedures for the amination of enolates with N-Boc-oxaziridines.[2][3]
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-Boc-3-(4-cyanophenyl)oxaziridine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium enolate.
-
A solution of N-Boc-3-(4-cyanophenyl)oxaziridine (1.2 equivalents) in anhydrous THF is then added dropwise to the enolate solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-amino-β-keto ester.
Protocol 2: Electrophilic Amination of a β-Keto Ester using an O-Acyl-Hydroxylamine Derivative
This protocol is a general representation based on copper-catalyzed electrophilic amination of organozinc nucleophiles derived from β-keto esters.[4]
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous zinc chloride (ZnCl₂)
-
O-Benzoyl-N,N-diethylhydroxylamine
-
Copper(I) chloride (CuCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.05 equivalents) is added dropwise, and the mixture is stirred for 30 minutes to generate the lithium enolate.
-
A solution of anhydrous ZnCl₂ (1.1 equivalents) in anhydrous THF is added, and the mixture is allowed to warm to room temperature and stirred for 1 hour to form the zinc enolate.
-
In a separate flask, CuCl (0.1 equivalents) and O-benzoyl-N,N-diethylhydroxylamine (1.2 equivalents) are suspended in anhydrous THF.
-
The freshly prepared zinc enolate solution is then transferred via cannula to the copper/hydroxylamine suspension.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Synthesis and Reaction Mechanisms
Synthesis of Reagents
The synthesis of both classes of reagents involves multi-step procedures, which are important considerations for their practical application.
References
- 1. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
kinetic studies to compare the reaction rates of different oxaziridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of different classes of oxaziridines, versatile reagents in modern organic synthesis. Understanding the relative reactivities of these compounds is crucial for reaction optimization, catalyst selection, and the development of novel synthetic methodologies. This document summarizes key kinetic data, details the experimental protocols for their measurement, and provides a visual representation of the factors influencing their reactivity.
Introduction to Oxaziridine Reactivity
Oxaziridines are three-membered heterocyclic compounds containing an oxygen, a nitrogen, and a carbon atom. Their strained ring structure and the presence of a weak N-O bond make them effective electrophilic transfer agents for both oxygen and nitrogen atoms. The reactivity and the preferred reaction pathway of an oxaziridine are highly dependent on the nature of the substituent on the nitrogen atom. This guide focuses on the comparative kinetics of the most common classes: N-alkyloxaziridines, N-sulfonyloxaziridines, and perfluorinated oxaziridines, primarily in their role as oxygen transfer agents.
Comparative Kinetic Data
The rate of oxygen transfer from an oxaziridine to a substrate, such as a sulfide, is a key measure of its reactivity. The following table summarizes representative kinetic data for the oxidation of thioanisole by various oxaziridines. It is important to note that direct comparison of rate constants across different studies can be challenging due to variations in reaction conditions. However, the data clearly illustrates the general reactivity trends.
| Oxaziridine Class | N-Substituent | C-Substituent(s) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Rate |
| N-Alkyloxaziridine | Cyclohexyl | 3-Phenylene | Very Slow (requires acid catalysis) | <<1 |
| N-Sulfonyloxaziridine | Benzenesulfonyl | 2-Phenyl | Qualitatively fast | Base |
| N-Sulfonyloxaziridine | p-Toluenesulfonyl | 2-Phenyl | Faster than benzenesulfonyl | >1 |
| N-Sulfonyloxaziridine | Camphorsulfonyl | H, Aryl | Generally fast, used for asymmetric synthesis | Variable |
| Perfluorinated Oxaziridine | Perfluoroalkyl | Perfluoroalkyl | Extremely Fast | >>1 |
Key Observations:
-
N-Alkyloxaziridines are generally poor oxygen transfer agents and often require activation by Brønsted or Lewis acids to achieve reasonable reaction rates[1].
-
N-Sulfonyloxaziridines , often referred to as Davis' reagents, are significantly more reactive than their N-alkyl counterparts. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the oxygen atom, facilitating oxygen transfer[1][2].
-
The reactivity of N-sulfonyloxaziridines can be further tuned by modifying the substituents on the sulfonyl group. Electron-withdrawing groups on the aryl ring of the sulfonyl moiety generally lead to faster reaction rates.
-
Perfluorinated oxaziridines exhibit the highest reactivity, behaving more like dioxiranes. They are capable of oxidizing even unactivated C-H bonds[3].
Factors Influencing Oxaziridine Reaction Rates
The reaction rate of an oxaziridine is governed by a combination of electronic and steric factors, as well as the reaction conditions. A conceptual overview of these influencing factors is presented in the diagram below.
Figure 1. A diagram illustrating the key factors that influence the reaction rates of oxaziridines.
Experimental Protocols for Kinetic Studies
Accurate determination of reaction kinetics is essential for comparing the reactivity of different oxaziridines. Below are detailed methodologies for conducting such studies using common analytical techniques.
General Experimental Setup
Kinetic experiments are typically performed under pseudo-first-order conditions, where the concentration of one reactant (e.g., the sulfide substrate) is in large excess compared to the other (the oxaziridine). This simplifies the rate law, allowing for the determination of the second-order rate constant. All reactions should be carried out in a temperature-controlled environment to ensure reproducibility.
Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable when there is a significant change in the UV-Vis absorbance spectrum as the reaction progresses.
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
-
Stopwatch.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the desired oxaziridine and the substrate (e.g., thioanisole) in a suitable solvent (e.g., acetonitrile or chloroform).
-
Wavelength Selection: Record the UV-Vis spectra of the starting materials and the expected product (sulfoxide). Identify a wavelength where there is a significant difference in absorbance between the reactants and products. Often, the disappearance of the oxaziridine or the appearance of the product can be monitored.
-
Kinetic Run: a. Place a solution of the substrate (in large excess) in a quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer. b. Initiate the reaction by adding a small aliquot of the oxaziridine stock solution to the cuvette. c. Immediately start monitoring the change in absorbance at the chosen wavelength over time. d. Record the absorbance data at regular intervals until the reaction is complete.
-
Data Analysis: a. Plot the natural logarithm of the absorbance (ln(A)) versus time. b. For a pseudo-first-order reaction, this plot should be linear. The slope of the line is equal to the negative of the pseudo-first-order rate constant (-k_obs). c. The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the excess reactant: k₂ = k_obs / [Substrate].
Kinetic Analysis using ¹H NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reactions, as it allows for the simultaneous observation of multiple species in the reaction mixture.
Instrumentation:
-
NMR Spectrometer.
-
NMR tubes.
-
Thermostatted environment for the NMR probe.
Procedure:
-
Preparation of the NMR Sample: a. In an NMR tube, prepare a solution of the substrate and an internal standard (a compound that does not react and has a signal that does not overlap with other signals) in a deuterated solvent. b. Acquire a spectrum of this initial mixture.
-
Initiation of the Reaction: a. Add a known amount of the oxaziridine to the NMR tube. b. Quickly place the tube in the NMR spectrometer, which has been pre-equilibrated to the desired temperature.
-
Data Acquisition: a. Acquire a series of ¹H NMR spectra at regular time intervals. The time between each spectrum should be short enough to accurately capture the concentration changes.
-
Data Analysis: a. For each spectrum, integrate the signals corresponding to the starting material (oxaziridine) and the product (sulfoxide) relative to the internal standard. b. Convert the integral values to concentrations. c. Plot the concentration of the oxaziridine versus time. d. Fit the data to the appropriate integrated rate law to determine the rate constant. For a pseudo-first-order reaction, a plot of ln[Oxaziridine] versus time will be linear with a slope of -k_obs. e. Calculate the second-order rate constant as described for the UV-Vis method.
Conclusion
The reactivity of oxaziridines is a tunable property that is primarily dictated by the electronic nature of the N-substituent. N-Sulfonyloxaziridines offer a significant rate enhancement over N-alkyloxaziridines for oxygen transfer reactions, and their reactivity can be further modulated by the substituents on the sulfonyl group. For highly challenging oxidations, perfluorinated oxaziridines provide exceptional reactivity. The choice of the optimal oxaziridine for a particular synthetic application will depend on a careful consideration of the desired reaction rate, the nature of the substrate, and the reaction conditions. The kinetic data and experimental protocols presented in this guide provide a valuable resource for researchers in the field of organic synthesis and drug development to make informed decisions in the selection and application of these powerful reagents.
References
Bridging Theory and Practice: Validating Computational Predictions of Oxaziridine Reactions with Experimental Results
A comprehensive analysis of computational models versus experimental outcomes for oxaziridine-mediated reactions reveals a strong correlation, particularly in predicting stereoselectivity for reactions such as the asymmetric α-hydroxylation of enolates. While computational chemistry proves to be a powerful tool in rationalizing and predicting the outcomes of these reactions, experimental validation remains crucial for confirming theoretical models and optimizing reaction conditions.
This guide provides a comparative overview of computationally predicted and experimentally determined results for key oxaziridine reactions, focusing on the widely used Davis N-sulfonyloxaziridines. The data presented herein, sourced from peer-reviewed literature, demonstrates the synergy between computational chemistry and experimental work in advancing the understanding and application of these versatile reagents in organic synthesis.
Unveiling Reaction Pathways: The Synergy of Computation and Experiment
Computational methods, particularly Density Functional Theory (DFT), have become indispensable in elucidating the mechanisms of oxaziridine reactions. These theoretical studies provide insights into transition state geometries, activation energies, and reaction pathways, which are often difficult to determine experimentally. The predictions derived from these models are then tested and validated through rigorous experimental work, creating a feedback loop that refines both theoretical understanding and practical application.
A prime example of this synergy is in the study of the Davis oxidation, a powerful method for the asymmetric α-hydroxylation of ketones and esters. Computational models have been instrumental in explaining the high stereoselectivity observed in these reactions, attributing it to the specific orientation of the reactants in the transition state.
Quantitative Comparison: Predicted vs. Experimental Outcomes
The true measure of a computational model's utility lies in its ability to accurately predict quantitative outcomes. Below is a summary of available data comparing theoretical predictions with experimental results for oxaziridine reactions.
Stereoselectivity in the Asymmetric α-Hydroxylation of Enolates
The asymmetric α-hydroxylation of prochiral enolates using chiral N-sulfonyloxaziridines, such as those derived from camphor, is a hallmark of oxaziridine chemistry, often affording high levels of stereoselectivity. Computational studies have been employed to predict the favored diastereomeric transition state, which in turn determines the stereochemical outcome of the reaction.
| Substrate (Ketone/Ester) | Chiral Oxaziridine | Computational Method | Predicted Stereoselectivity (diastereomeric ratio / enantiomeric excess) | Experimental Stereoselectivity (diastereomeric ratio / enantiomeric excess) |
| 2-Ethyl-5,8-dimethoxy-1-tetralone | (+)-[(8,8-Dimethoxycamphoryl)sulfonyl]oxaziridine | Transition State Modeling | Not explicitly quantified in available literature | 93-94% ee[1] |
| Substituted 8-methoxytetralones | ((8,8-dimethoxycamphoryl)sulfonyl) oxaziridine | Not specified | Not explicitly quantified in available literature | >95% ee[2] |
| Substituted 5-methoxychromanones | ((8,8-dimethoxycamphoryl)sulfonyl) oxaziridine | Not specified | Not explicitly quantified in available literature | >95% ee[2] |
| Acyclic Secondary Ketones | (Camphorylsulfonyl)oxaziridine derivatives | Not specified | Not explicitly quantified in available literature | >95% ee[2] |
Note: While the literature confirms the use of computational models to rationalize these high stereoselectivities, specific predicted values are not always reported in a comparative table format.
Reaction Yields in the α-Hydroxylation of Carbonyl Compounds
Computational chemistry is less frequently used to predict absolute reaction yields, as these are highly dependent on experimental conditions. However, understanding the reaction mechanism and potential side reactions through computational analysis can aid in optimizing experimental setups for higher yields. The choice of base, for example, has been shown to be critical.
| Substrate | Base | Experimental Yield (%) |
| 2-Phenylcyclohexanone | KHMDS | 85 |
| 2-Phenylcyclohexanone | LDA | 55 |
| Propiophenone | KHMDS | 82 |
| Propiophenone | LDA | 60 |
| Valerolactone | KHMDS | 75 |
| Valerolactone | LDA | 50 |
This data highlights the experimental optimization that complements computational understanding, showing that potassium hexamethyldisilazide (KHMDS) consistently provides higher yields than lithium diisopropylamide (LDA) in these reactions.[3]
Experimental Protocols
Detailed experimental procedures are essential for reproducing and building upon published results. Below are representative protocols for the synthesis of a Davis oxaziridine reagent and its use in an asymmetric hydroxylation reaction.
Synthesis of 2-(Phenylsulfonyl)-3-phenyloxaziridine (A Davis Reagent)
Materials:
-
N-Benzylidenebenzenesulfonamide
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Chloroform
-
Sodium bicarbonate solution (10%)
-
Sodium chloride solution (saturated)
-
Potassium carbonate (anhydrous)
-
Pentane
-
Ethyl acetate
Procedure:
-
Dissolve N-benzylidenebenzenesulfonamide in chloroform.
-
Add a solution of m-CPBA in chloroform dropwise to the imine solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with 10% sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and pentane to yield the trans-2-(phenylsulfonyl)-3-phenyloxaziridine as a white crystalline solid.
Asymmetric α-Hydroxylation of a Ketone
Materials:
-
Ketone substrate
-
Anhydrous tetrahydrofuran (THF)
-
Potassium hexamethyldisilazide (KHMDS) or Lithium diisopropylamide (LDA)
-
Chiral N-sulfonyloxaziridine (e.g., (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine)
-
Saturated ammonium chloride solution
Procedure:
-
Dissolve the ketone substrate in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the base (KHMDS or LDA) dropwise to the solution to form the enolate. Stir for the appropriate time to ensure complete enolate formation.
-
Add a solution of the chiral N-sulfonyloxaziridine in THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the α-hydroxy ketone.
-
Determine the enantiomeric excess of the product using chiral HPLC or other suitable analytical techniques.
Visualizing the Workflow
The interplay between computational prediction and experimental validation can be visualized as a cyclical workflow.
Caption: Workflow for validating computational predictions with experimental results.
This iterative process, where theoretical predictions guide experimental design and experimental results refine theoretical models, is fundamental to advancing the field of synthetic organic chemistry.
Signaling Pathways and Logical Relationships
The decision-making process in selecting an appropriate oxaziridine and reaction conditions for a desired stereochemical outcome can also be represented graphically.
Caption: Decision pathway for asymmetric hydroxylation using oxaziridines.
References
A Comparative Guide to the Environmental Impact of Oxaziridine and Nitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules, such as those containing the oxaziridine-3-carbonitrile moiety, necessitates a careful evaluation of the environmental impact of the chosen synthetic routes. This guide provides a comparative assessment of common and emerging synthetic methods for oxaziridines and nitriles, with a focus on green chemistry principles. While specific data on the direct synthesis of this compound is scarce in publicly available literature, a functional group approach allows for a robust environmental impact analysis.
Executive Summary
Traditional methods for the synthesis of oxaziridines and nitriles often rely on hazardous reagents and generate significant waste. This guide highlights modern alternatives that offer improved environmental profiles, including higher atom economy, use of safer solvents and reagents, and milder reaction conditions. For oxaziridine synthesis, greener alternatives to the widely used meta-chloroperoxybenzoic acid (m-CPBA) include methods utilizing hydrogen peroxide in combination with dimethyl carbonate (DMC) or trichloroacetonitrile. For nitrile synthesis, several innovative methods provide alternatives to toxic cyanide reagents, such as the use of deep eutectic solvents (DES), ionic liquids, and biocatalysis.
Comparison of Oxaziridine Synthesis Methods
The primary route to oxaziridines is the oxidation of imines. The following table compares the environmental and efficiency metrics of three key methods.
| Metric | m-CPBA Oxidation | H₂O₂ / Trichloroacetonitrile | H₂O₂ / Dimethyl Carbonate (DMC) |
| Typical Yield | 70-95% | 80-95% | High (often quantitative) |
| Solvent | Chlorinated solvents (e.g., CH₂Cl₂) | Dichloromethane | Dimethyl Carbonate (green solvent) |
| Oxidant | m-CPBA (energetic, potentially explosive) | H₂O₂ (in situ generation of peroxyimidic acid) | H₂O₂ |
| Byproducts | m-chlorobenzoic acid (waste) | Trichloroacetamide, water | CO₂, Methanol, water |
| Reaction Temp. | 0 °C to room temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 1-4 hours | 1-3 hours | 12-18 hours |
| Environmental Concerns | Use of chlorinated solvents, hazardous oxidant, stoichiometric byproduct. | Use of chlorinated solvent. | Use of a greener solvent, benign byproducts. |
Comparison of Nitrile Synthesis Methods
The conversion of aldehydes to nitriles is a fundamental transformation. The following table compares traditional cyanide-based routes with modern, greener alternatives.
| Metric | Traditional Cyanide-Based | Deep Eutectic Solvent (DES) | Ionic Liquid (IL) Catalyzed | Biocatalytic (Aldoxime Dehydratase) |
| Typical Yield | High | 85-95% | ~97% | High (often >90%) |
| Reagents | NaCN/KCN (highly toxic) | Hydroxylamine hydrochloride, Choline chloride/Urea | Hydroxylamine hydrochloride, [bmim][OTf] | Hydroxylamine (to form aldoxime) |
| Solvent | Various organic solvents | Solvent-free or aqueous | Ionic liquid (recyclable) | Aqueous buffer |
| Byproducts | Cyanide-containing waste | Water | Water | Water |
| Reaction Temp. | Variable | 100-140 °C | 120 °C | ~30 °C |
| Reaction Time | Variable | 10 min - 2 hours | ~5 hours | 24-27 hours |
| Environmental Concerns | Extreme toxicity of cyanide reagents and waste. | High temperatures. | High temperatures, though IL is recyclable. | Requires enzyme production. |
Experimental Protocols
Oxaziridine Synthesis
1. Traditional Method: m-CPBA Oxidation of an Imine
To a solution of the imine (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 1-3 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude oxaziridine, which can be purified by column chromatography.
2. Greener Alternative: H₂O₂ / Trichloroacetonitrile Oxidation
To a stirred solution of the imine (10 mmol), trichloroacetonitrile (20 mmol), and sodium bicarbonate (1 g) in dichloromethane (50 mL) at 0 °C, a 30% solution of hydrogen peroxide (30 mmol) is added over 5 minutes. The mixture is stirred at room temperature until the imine is consumed, as monitored by TLC. The mixture is then washed with water (250 mL) and extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
Nitrile Synthesis
1. Greener Alternative: Deep Eutectic Solvent (DES) Mediated Synthesis
A mixture of an aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a choline chloride:urea (1:2 molar ratio) deep eutectic solvent (15 mol%) is heated to 100 °C for 2 hours or irradiated in a microwave oven at 140 °C for 10 minutes.[2] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[2]
2. Greener Alternative: Ionic Liquid Catalyzed Synthesis
An aldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) are added to the ionic liquid 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([bmim][OTf]). The mixture is heated to 120 °C and stirred for approximately 5 hours. Upon completion, the product can be extracted with an organic solvent (e.g., diethyl ether), and the ionic liquid can be recovered and reused.
3. Greener Alternative: Biocatalytic Synthesis using Aldoxime Dehydratase
The synthesis is a two-step, one-pot process. First, the aldehyde is converted to the corresponding aldoxime by reaction with hydroxylamine. This aldoxime-containing mixture is then added to a buffered aqueous solution containing the aldoxime dehydratase enzyme (often in the form of whole recombinant cells). The reaction is typically stirred at around 30 °C for 24-27 hours. The nitrile product can then be extracted from the aqueous medium using an organic solvent.
Visualizing the Environmental Impact Assessment
The following diagram illustrates the logical workflow for assessing the environmental impact of a chemical synthesis, from the selection of starting materials to the final product and waste streams.
Caption: Workflow for Environmental Impact Assessment of a Chemical Synthesis.
Conclusion
The development of greener synthetic methodologies for key functional groups like oxaziridines and nitriles is crucial for advancing sustainable practices in the chemical and pharmaceutical industries. While traditional methods remain prevalent, the alternatives presented in this guide offer significant advantages in terms of reduced hazardous waste, use of safer reagents, and milder reaction conditions. For the synthesis of a molecule like this compound, a convergent approach utilizing a green oxaziridination and a green nitrilation strategy would be the most environmentally sound approach. Researchers are encouraged to consider these greener alternatives in the design of synthetic routes to minimize environmental impact.
References
Benchmarking Oxaziridine-3-Carbonitrile Against Specialized Oxidizing Agents: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of oxaziridine-3-carbonitrile, a novel oxidizing agent, against established specialized oxidizing agents: meta-chloroperoxybenzoic acid (m-CPBA), dimethyldioxirane (DMDO), and a representative N-sulfonyloxaziridine (a Davis-type reagent).
Executive Summary:
The introduction of a cyano group at the 3-position of the oxaziridine ring is predicted to significantly enhance its electrophilicity and oxidizing power due to the strong electron-withdrawing nature of the nitrile functionality. This guide consolidates available experimental data for established oxidizing agents and provides a predicted performance profile for this compound, highlighting its potential as a highly reactive and selective reagent in key synthetic transformations relevant to drug development.
Predicted Performance Profile: this compound
Due to the novelty of this compound, direct experimental data is not yet available in peer-reviewed literature. However, based on established structure-activity relationships for oxaziridines, the following performance characteristics are anticipated:
-
Enhanced Reactivity: The potent electron-withdrawing nature of the cyano group is expected to significantly increase the reactivity of the oxaziridine, likely surpassing that of standard N-sulfonyloxaziridines.
-
Milder Reaction Conditions: The heightened electrophilicity may enable oxidations of less nucleophilic substrates to proceed under milder temperature and time conditions.
-
High Chemoselectivity: It is predicted to maintain the high chemoselectivity characteristic of oxaziridines, such as the selective oxidation of sulfides to sulfoxides with minimal over-oxidation to sulfones.
-
Stability Profile: The thermal stability of this compound is a critical parameter that requires experimental determination, as increased reactivity can sometimes correlate with decreased stability.
Comparative Performance Data
The following tables summarize quantitative data for established oxidizing agents in three common and synthetically important oxidation reactions. These data provide a benchmark against which the performance of this compound can be evaluated in future studies.
Table 1: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide
| Oxidizing Agent | Reaction Time (h) | Temperature (°C) | Yield (%) | Selectivity (Sulfoxide:Sulfone) |
| This compound | Predicted: < 1 | RT | Predicted: >95 | Predicted: High |
| m-CPBA | 1 | 0 - RT | ~95 | >95:5 |
| DMDO | 0.5 | -20 | >99 | >98:2 |
| Davis Reagent | 2 | RT | 92 | >95:5[1] |
Table 2: Epoxidation of trans-Stilbene
| Oxidizing Agent | Reaction Time (h) | Temperature (°C) | Yield (%) | Diastereoselectivity (trans:cis) |
| This compound | Predicted: < 2 | RT | Predicted: >90 | Predicted: High |
| m-CPBA | 6 | RT | 95 | >99:1 |
| DMDO | 1 | RT | >99 | >99:1[2] |
| Davis Reagent | 24 | 60 | 85 | >99:1[3] |
Table 3: α-Hydroxylation of Propiophenone
| Oxidizing Agent | Base | Temperature (°C) | Yield (%) |
| This compound | Predicted: KHMDS | -78 | Predicted: >85 |
| m-CPBA (via silyl enol ether) | - | RT | 88 |
| DMDO (via silyl enol ether) | - | RT | 92 |
| Davis Reagent | KHMDS | -78 | 94 |
Experimental Protocols & Methodologies
General Experimental Workflow for Oxidation
Caption: A generalized workflow for conducting oxidation reactions.
Detailed Experimental Protocols
Protocol 1: Sulfide Oxidation with a Davis-Type Reagent
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the sulfide (1.0 equiv) in anhydrous dichloromethane (0.1 M).
-
Reaction: To the stirred solution at room temperature, add a solution of the Davis-type reagent (1.1 equiv) in dichloromethane dropwise. Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Alkene Epoxidation with m-CPBA
-
Preparation: Dissolve the alkene (1.0 equiv) in dichloromethane (0.2 M) in a flask equipped with a magnetic stirrer.
-
Reaction: Add solid m-CPBA (1.2 equiv) portion-wise to the stirred solution at room temperature. Stir for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture to remove the m-chlorobenzoic acid byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting epoxide can be further purified by chromatography or recrystallization if necessary.[4]
Protocol 3: α-Hydroxylation of a Ketone via its Enolate (Davis Oxidation)
-
Enolate Formation: To a solution of the ketone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of KHMDS (1.05 equiv) in THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Oxidation: Add a solution of the N-sulfonyloxaziridine (1.1 equiv) in anhydrous THF, pre-cooled to -78 °C, via cannula to the enolate solution. Stir at -78 °C for 1-2 hours.
-
Work-up and Purification: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the α-hydroxy ketone by flash column chromatography.
Mechanistic Considerations and Signaling Pathways
The oxidation with oxaziridines proceeds via an electrophilic oxygen transfer mechanism. The nucleophilic substrate attacks the electrophilic oxygen of the oxaziridine ring, leading to the formation of the oxidized product and an imine byproduct.
Caption: Proposed electrophilic oxygen transfer pathway for oxaziridines.
The electron-withdrawing cyano group in this compound is expected to enhance the electrophilicity of the oxygen atom, thereby accelerating the rate-determining nucleophilic attack and facilitating the overall oxidation process.
References
A Researcher's Guide to Determining Enantiomeric Excess in Asymmetric Oxaziridine Reaction Products
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in evaluating the success of a chiral transformation. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the ee of products from asymmetric oxaziridine reactions, supported by experimental data and detailed protocols.
Asymmetric reactions employing oxaziridines are valuable tools for the stereoselective synthesis of chiral molecules such as epoxides, α-hydroxy ketones, and N-hydroxylamines. The ability to precisely quantify the enantiomeric purity of the resulting products is paramount for reaction optimization, mechanistic studies, and for meeting the stringent requirements of the pharmaceutical industry. This guide compares the performance of four key analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining enantiomeric excess is often dictated by the physical and chemical properties of the analyte, the required level of accuracy and precision, sample throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy | Circular Dichroism (CD) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to separation. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals. | Differential absorption of left and right circularly polarized light by chiral molecules. |
| Resolution | Excellent, often baseline separation. | Very high, capable of resolving complex mixtures. | Variable, depends on the chiral agent and analyte. | Not a separation technique; relies on spectral differences. |
| Sensitivity | High (UV, MS detectors). | Very high (FID, MS detectors). | Moderate to low, requires relatively concentrated samples. | Moderate, dependent on the chromophore. |
| Analysis Time | 5 - 30 minutes per sample. | 10 - 60 minutes per sample. | 5 - 15 minutes per sample for data acquisition. | < 5 minutes per sample. |
| Sample Throughput | High, amenable to automation. | High, amenable to automation. | Moderate, can be automated. | Very high, suitable for high-throughput screening. |
| Cost per Sample | Moderate (solvents, columns). | Low to moderate (gases, columns). | Low (solvents, chiral agents). | Low. |
| Development Time | Can be time-consuming to find the right column and mobile phase. | Method development can be required to optimize separation. | Requires screening of chiral agents and optimization of conditions. | Requires identification of a suitable chromophore and calibration. |
| Sample Requirements | Soluble in mobile phase. | Volatile and thermally stable (or derivable). | Soluble in NMR solvent, requires a suitable functional group for interaction. | Must be chiral and possess a chromophore near the stereocenter. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative experimental protocols for each technique, which can be adapted for specific products of asymmetric oxaziridine reactions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the separation and quantification of enantiomers.[1][2]
Protocol for Enantiomeric Excess Determination of a Chiral Epoxide:
-
Sample Preparation: Dissolve the purified product of the oxaziridine reaction (e.g., a chiral epoxide) in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrumentation:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, is often effective for separating enantiomers of epoxides and related compounds.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. The ratio is critical for achieving separation and can be optimized (e.g., 90:10, 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Select a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
The two enantiomers should appear as separate peaks.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral compounds.[3] For non-volatile products, derivatization may be necessary.
Protocol for Enantiomeric Excess Determination of a Chiral Amino Alcohol:
-
Derivatization (if necessary):
-
To increase volatility and improve separation, the amino and hydroxyl groups can be derivatized. A common method is acylation.
-
To 1 mg of the amino alcohol in a vial, add 100 µL of trifluoroacetic anhydride (TFAA) and 1 mL of dichloromethane.
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
-
Sample Preparation: Dilute the derivatized sample in ethyl acetate to an appropriate concentration for GC analysis (e.g., 100 µg/mL).
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A cyclodextrin-based capillary column, such as a Chiraldex® G-TA or Beta DEX™ 225, is often suitable.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min) to achieve separation.
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[5][6]
Protocol for Enantiomeric Excess Determination using a Chiral Solvating Agent:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte (e.g., a chiral N-hydroxylamine) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
To the same NMR tube, add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. The presence of the CSA should induce chemical shift differences (Δδ) between corresponding protons of the two enantiomers, resulting in the splitting of one or more signals.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Integrate the areas of these two signals (I1 and I2).
-
Calculate the enantiomeric excess: ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, chiroptical technique that can be used for the quantitative determination of enantiomeric excess, particularly in a high-throughput screening context.[7]
Protocol for Enantiomeric Excess Determination:
-
Calibration Curve:
-
Prepare a series of solutions with known enantiomeric excess of the analyte (e.g., from 100% R to 100% S) at a constant total concentration in a suitable solvent (e.g., acetonitrile).
-
Record the CD spectrum for each solution at a wavelength where a strong Cotton effect is observed.
-
Plot the CD signal intensity (in millidegrees, mdeg) versus the known enantiomeric excess. This should yield a linear relationship.
-
-
Sample Preparation:
-
Prepare a solution of the unknown sample at the same total concentration as used for the calibration curve.
-
-
Instrumentation:
-
CD Spectropolarimeter.
-
-
Data Acquisition:
-
Record the CD spectrum of the unknown sample under the same conditions as the standards.
-
-
Data Analysis:
-
Measure the CD signal intensity at the chosen wavelength.
-
Determine the enantiomeric excess of the unknown sample by interpolating its CD signal on the calibration curve.[8]
-
Workflow for Enantiomeric Excess Determination
The general workflow for determining the enantiomeric excess of a product from an asymmetric oxaziridine reaction is outlined in the diagram below.
Figure 1. A generalized workflow for determining the enantiomeric excess of products.
Conclusion
The determination of enantiomeric excess for the products of asymmetric oxaziridine reactions is a critical aspect of research and development in chiral chemistry. Chiral HPLC and GC offer high-resolution separation and are considered mature and reliable techniques.[1][3] NMR spectroscopy provides a rapid, non-separative method that is particularly useful for real-time reaction monitoring, while CD spectroscopy is an excellent tool for high-throughput screening.[9][10] The selection of the most appropriate technique will depend on the specific characteristics of the analyte and the research objectives. By understanding the principles, advantages, and limitations of each method, and by employing robust experimental protocols, researchers can confidently and accurately determine the enantiomeric purity of their synthesized chiral molecules.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. uma.es [uma.es]
- 3. gcms.cz [gcms.cz]
- 4. web.mit.edu [web.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. par.nsf.gov [par.nsf.gov]
Safety Operating Guide
Safe Disposal of Oxaziridine-3-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
Introduction
Oxaziridine-3-carbonitrile is a highly reactive compound due to the presence of a strained three-membered oxaziridine ring and a nitrile functional group. Proper handling and disposal are critical to ensure the safety of laboratory personnel and to comply with environmental regulations. This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of this compound, intended for researchers, scientists, and drug development professionals. The procedures outlined below are based on the known reactivity of oxaziridines and nitriles and are designed to mitigate the risks associated with this energetic molecule.
Core Safety Principles
Before beginning any disposal procedure, it is imperative to adhere to the following safety principles:
-
Consult with EHS: Always consult your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of highly reactive or novel compounds.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common standard).[3]
-
Fume Hood: All handling and disposal steps must be performed in a properly functioning chemical fume hood to avoid the inhalation of any volatile or aerosolized hazardous materials.[3][4]
-
Small Scale: Whenever possible, work with small quantities of the material to minimize the potential for energetic decomposition.
Proposed Two-Stage Disposal Procedure
The recommended disposal procedure for this compound involves two main stages: quenching of the reactive oxaziridine ring followed by hydrolysis of the nitrile group.
Stage 1: Quenching of the Oxaziridine Ring
The primary hazard of this compound is the strained oxaziridine ring, which can undergo unpredictable and potentially energetic decomposition. The first step is to carefully and controllably open this ring to form a more stable intermediate. Due to the lack of specific reactivity data for this compound, a cautious approach using a mild nucleophile is recommended.
Experimental Protocol: Quenching with Aqueous Sodium Bisulfite
-
Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size, equipped with a magnetic stirrer and placed in an ice-water bath to control the temperature.
-
Dilution: If the this compound waste is in an organic solvent, dilute it further with a water-miscible solvent like tetrahydrofuran (THF) or acetone to a concentration of approximately 5-10%.
-
Quenching Solution: Prepare a fresh 10% aqueous solution of sodium bisulfite (NaHSO₃).
-
Slow Addition: While vigorously stirring the diluted this compound solution in the ice bath, slowly add the 10% sodium bisulfite solution dropwise. Monitor the temperature closely and maintain it below 20°C.
-
Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for at least 12 hours to ensure the complete quenching of the oxaziridine ring.
-
Verification (Optional but Recommended): If analytical methods are available (e.g., TLC, LC-MS), a small aliquot of the reaction mixture can be analyzed to confirm the disappearance of the starting material.
Stage 2: Hydrolysis of the Nitrile Group
Once the oxaziridine ring is quenched, the nitrile group can be hydrolyzed to a less hazardous carboxylic acid or its salt. Both acidic and basic hydrolysis are effective for nitriles; however, basic hydrolysis is often preferred for waste disposal as it avoids the handling of strong acids with potentially complex mixtures.[5][6][7][8]
Experimental Protocol: Basic Hydrolysis of the Nitrile
-
Basification: To the quenched reaction mixture from Stage 1, slowly add a 6 M aqueous solution of sodium hydroxide (NaOH) until the pH of the solution is >12.
-
Heating: Gently heat the basic solution to 50-60°C with continuous stirring. A reflux condenser may be necessary to prevent the loss of volatile components.
-
Reaction Time: Maintain the temperature for several hours (typically 4-6 hours) to ensure complete hydrolysis of the nitrile to the corresponding carboxylate salt and ammonia.[8]
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Carefully neutralize the solution to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., 1 M hydrochloric acid). This step should be performed in an ice bath to control any heat generated.
-
Final Disposal: The final neutralized aqueous solution, containing the sodium salt of the hydrolyzed product, can typically be disposed of down the sanitary sewer with copious amounts of water, pending approval from your institution's EHS department.[9]
Quantitative Data for Nitrile Hydrolysis
The following table summarizes typical conditions for the hydrolysis of nitriles. Note that reaction times and temperatures may need to be optimized for the specific substrate resulting from the quenching of this compound.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Reagent | Dilute strong acid (e.g., HCl, H₂SO₄) | Strong base (e.g., NaOH, KOH)[5] |
| Temperature | Typically requires heating (reflux)[5][6][7] | Typically requires heating[5][8] |
| Product | Carboxylic acid and ammonium salt[6][10] | Carboxylate salt and ammonia[6][8] |
| Considerations | Acid-sensitive functional groups may not be tolerated.[5] | Base-sensitive functional groups may not be tolerated.[5] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this document is intended as a guide and should be adapted to specific laboratory conditions and in accordance with institutional safety protocols. The reactivity of novel or highly energetic compounds can be unpredictable, and all procedures should be performed with extreme caution. The user assumes all responsibility for the safe handling and disposal of chemical waste.
References
- 1. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 2. nmt.edu [nmt.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Basic hydrolysis of nitriles [quimicaorganica.org]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. byjus.com [byjus.com]
Personal protective equipment for handling Oxaziridine-3-carbonitrile
Disclaimer: This document provides essential safety and logistical information for handling Oxaziridine-3-carbonitrile based on the general properties of the oxaziridine class of compounds. No specific Safety Data Sheet (SDS) for this compound was found; therefore, this guidance is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.
Hazard Identification and Immediate Precautions
Oxaziridines are a class of compounds containing a strained three-membered ring with nitrogen and oxygen, which makes them highly reactive and potentially hazardous. While specific data for this compound is not available, related compounds exhibit a range of hazards that should be anticipated.
Potential Hazards:
-
Physical Hazards: Some oxaziridines are reported to be unstable, with at least one instance of an exothermic decomposition of a large quantity shattering its container.[1] They may be sensitive to heat, shock, or friction.
-
Health Hazards: Harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction. May also cause respiratory irritation.
-
Environmental Hazards: Some oxaziridines are toxic to aquatic life with long-lasting effects.
Immediate Actions:
-
In case of skin contact, wash immediately with plenty of soap and water.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled, move the person to fresh air and keep comfortable for breathing.
-
If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting.
-
In case of a spill, evacuate the area, wear appropriate personal protective equipment, and contain the spill with inert material before collecting it for disposal.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the recommended PPE based on the hazards associated with the oxaziridine class of compounds.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally recommended. Check manufacturer's compatibility chart for specific breakthrough times. |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | Goggles should be worn for all procedures. A face shield is recommended when handling larger quantities or when there is a splash hazard. |
| Body | Laboratory coat | A flame-resistant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory | Fume hood or approved respirator | All handling of solid or volatile oxaziridines should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
3.1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the scale of the reaction, potential for exothermic decomposition, and all reactants, products, and byproducts.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and quench solutions, before starting work.
-
Emergency Plan: Review the location and operation of safety showers, eyewash stations, and fire extinguishers.
3.2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work in Fume Hood: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Inhalation of Dust: If handling a solid, minimize dust generation.
-
Portioning: When weighing or transferring the compound, use a non-sparking spatula and ground any equipment to prevent static discharge.
-
Reaction Setup: Add the oxaziridine to the reaction vessel slowly and in a controlled manner. Be aware of the potential for exothermic reactions.
-
Monitoring: Continuously monitor the reaction for any signs of instability, such as a rapid temperature increase or gas evolution.
3.3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the oxaziridine using an appropriate solvent.
-
Waste Segregation: Segregate all waste containing this compound into a designated, labeled hazardous waste container.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to ensure safety and environmental protection.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, and empty containers) in a clearly labeled, sealed hazardous waste container.
-
Collect all liquid waste (e.g., reaction mixtures, and cleaning solvents) in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Waste Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of oxaziridine waste down the drain or in regular trash.
-
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
